3-methylheptanedioyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48N7O19P3S |
|---|---|
Molecular Weight |
923.7 g/mol |
IUPAC Name |
7-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-methyl-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H48N7O19P3S/c1-16(5-4-6-19(38)39)11-20(40)59-10-9-31-18(37)7-8-32-27(43)24(42)29(2,3)13-52-58(49,50)55-57(47,48)51-12-17-23(54-56(44,45)46)22(41)28(53-17)36-15-35-21-25(30)33-14-34-26(21)36/h14-17,22-24,28,41-42H,4-13H2,1-3H3,(H,31,37)(H,32,43)(H,38,39)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46) |
InChI Key |
KOEDDJXOGXCAJZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-methylheptanedioyl-CoA chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylheptanedioyl-CoA is a branched-chain dicarboxylic acyl-coenzyme A molecule. While not extensively characterized in scientific literature, its structure suggests a potential role as an intermediate in fatty acid metabolism, particularly in pathways involving branched-chain or dicarboxylic acids. This document provides a theoretical overview of its chemical structure, predicted properties, a hypothetical metabolic pathway, and general experimental protocols for its synthesis and analysis, based on current knowledge of similar acyl-CoA derivatives.
Chemical Structure and Properties
Based on its IUPAC name, the chemical structure of this compound consists of a seven-carbon dicarboxylic acid backbone (heptanedioic acid) with a methyl group at the 3-position. One of the carboxyl groups is activated as a thioester with coenzyme A.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈N₇O₁₈P₃S | Calculated |
| Molecular Weight | 935.7 g/mol | Calculated |
| Physical State | Solid (Predicted) | Inferred |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility in Water | Soluble (Predicted) | Inferred |
| CAS Registry Number | Not Available | - |
Hypothetical Biological Role and Signaling Pathway
Dicarboxylic acids are typically metabolized in peroxisomes via β-oxidation. It is plausible that this compound would undergo a similar metabolic fate. The presence of a methyl group at the β-position relative to the thioester may necessitate the involvement of specific enzymes to handle this branching.
Below is a hypothetical metabolic pathway for the degradation of this compound, drawing parallels with known pathways for branched-chain fatty acid oxidation.
An In-depth Technical Guide on the Endogenous Role of 3-Methylglutaconyl-CoA
Disclaimer: Initial research for "3-methylheptanedioyl-CoA" did not yield information on a known endogenous metabolite. It is highly probable that the intended subject of inquiry is 3-methylglutaconyl-CoA , a structurally similar and pivotal intermediate in the leucine (B10760876) degradation pathway. This technical guide will, therefore, focus on the well-documented role and clinical significance of 3-methylglutaconyl-CoA.
Introduction
3-Methylglutaconyl-Coenzyme A (3-MG-CoA) is a crucial intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine.[1] Its metabolism is integral to cellular energy production. The significance of 3-MG-CoA in clinical research and drug development is underscored by the existence of a group of inherited metabolic disorders known as 3-methylglutaconic aciduria (MGA), where the accumulation of 3-methylglutaconic acid is a key biochemical marker.[2][3] The primary form, MGA Type I, is caused by a direct deficiency in the enzyme that processes 3-MG-CoA, namely 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene).[4][5] This guide provides a comprehensive overview of the metabolic pathway of 3-MG-CoA, its endogenous role, associated pathologies, and the experimental protocols used in its study.
Metabolic Pathway of Leucine Catabolism
The breakdown of leucine occurs in the mitochondria through a series of enzymatic steps to ultimately produce acetyl-CoA and acetoacetate, which can then enter the Krebs cycle for energy production. 3-MG-CoA is a key intermediate in this pathway.[1] The enzyme 3-methylglutaconyl-CoA hydratase (MGH) catalyzes the reversible hydration of 3-MG-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][6] A deficiency in this enzyme leads to the accumulation of 3-MG-CoA in the mitochondrial matrix.[1] This excess 3-MG-CoA is then hydrolyzed, releasing 3-methylglutaconic acid, which is subsequently excreted in the urine.[1][3]
Figure 1: Leucine Catabolism Pathway. This diagram illustrates the mitochondrial pathway for leucine degradation. A deficiency in 3-methylglutaconyl-CoA hydratase (AUH) leads to the accumulation of 3-Methylglutaconyl-CoA.
Clinical Significance: 3-Methylglutaconic Aciduria (MGA)
MGA is a group of at least five distinct inherited metabolic disorders characterized by the urinary excretion of 3-methylglutaconic acid.[2]
-
MGA Type I (3-Methylglutaconyl-CoA Hydratase Deficiency): This is a rare autosomal recessive disorder directly affecting the leucine catabolism pathway due to mutations in the AUH gene.[5][7] The clinical presentation is variable, ranging from mild speech delay to severe neurological impairment, including psychomotor retardation, dystonia, spastic quadriparesis, and coma.[5][8][9] The diagnosis may occur in infancy or not until adulthood, where it can manifest as a progressive neurodegenerative disorder with white matter lesions.[4][7]
-
MGA Types II-V: These are secondary forms of MGA where the elevated 3-methylglutaconic acid is not due to a defect in leucine catabolism but rather stems from broader mitochondrial dysfunction.[3][10] These include Barth syndrome (Type II), Costeff syndrome (Type III), a group with undefined causes (Type IV), and Dilated Cardiomyopathy with Ataxia (DCMA) syndrome (Type V).[10]
Data Presentation: Biochemical Profile in MGA Type I
The diagnosis of MGA Type I is confirmed by a characteristic pattern of organic acids in the urine. Unlike other forms of MGA, Type I presents with highly elevated 3-methylglutaconic acid, slightly elevated 3-methylglutaric acid, and a high level of 3-hydroxyisovaleric acid.[5][7]
| Metabolite | Typical Urinary Concentration in MGA Type I | Normal Range |
| 3-Methylglutaconic Acid | Highly elevated (>100 mmol/mol creatinine) | 0–20 mmol/mol creatinine[11] |
| 3-Methylglutaric Acid | Slightly to moderately elevated | Trace |
| 3-Hydroxyisovaleric Acid | Significantly elevated | Trace |
Note: The exact concentrations can vary between patients and with metabolic status (e.g., after a protein-rich meal).[6] Values are illustrative and based on typical findings in the literature.
Experimental Protocols
A coupled enzyme assay is often used to measure the activity of multiple enzymes in the leucine degradation pathway, including 3-methylglutaconyl-CoA hydratase, in patient-derived cultured fibroblasts or lymphocytes.[12][13]
Principle: The assay measures the conversion of a substrate through several enzymatic steps. A deficiency in any of the enzymes in the sequence will lead to a halt or reduction in the formation of the final product.[13] For MGH activity, the assay typically measures the conversion of 3-methylcrotonyl-CoA to acetoacetate.[6]
Methodology:
-
Cell Culture: Culture patient fibroblasts or isolate lymphocytes from a blood sample.
-
Cell Lysis: Prepare a cell homogenate by sonication or freeze-thawing in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cell homogenate (source of enzymes)
-
3-methylcrotonyl-CoA (substrate)
-
NaH¹⁴CO₃ (radiolabeled source for the carboxylase step)
-
ATP and MgCl₂ (cofactors for 3-methylcrotonyl-CoA carboxylase)
-
NAD⁺ and Coenzyme A (cofactors for HMG-CoA lyase)
-
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding acid (e.g., perchloric acid).
-
Product Analysis: Analyze the formation of radiolabeled intermediates and the final product (acetoacetate) using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.[13] A block at the MGH step will result in the accumulation of labeled 3-methylglutaconyl-CoA and a lack of downstream products.
Figure 2: Workflow for Coupled Enzyme Assay. This diagram outlines the key steps for determining 3-methylglutaconyl-CoA hydratase activity in patient samples.
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of organic acids in urine.[3][6]
Principle: Organic acids are extracted from urine, chemically modified (derivatized) to make them volatile, and then separated and identified based on their mass-to-charge ratio and retention time. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, allows for precise quantification.[14]
Methodology:
-
Sample Preparation: Take a measured volume of urine and add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-methylglutaconic acid).[14]
-
Extraction: Perform a liquid-liquid extraction of the organic acids from the urine using a solvent like ethyl acetate.[6]
-
Derivatization: Evaporate the solvent and treat the dried extract with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
The compounds are separated on a capillary column based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the characteristic fragments of the derivatized 3-methylglutaconic acid and its labeled internal standard.
-
-
Quantification: Calculate the concentration of 3-methylglutaconic acid by comparing the peak area of the analyte to the peak area of the known amount of internal standard.[6]
Figure 3: GC-MS Workflow for Urinary Organic Acids. This diagram shows the procedure for quantifying 3-methylglutaconic acid in urine, a key diagnostic test for MGA.
Conclusion
3-Methylglutaconyl-CoA stands as a critical juncture in the catabolism of leucine. While its direct endogenous roles outside of this pathway are not well-defined, its accumulation due to enzymatic defects has profound clinical consequences, leading to the neurotoxic effects observed in 3-methylglutaconic aciduria Type I. For researchers and drug development professionals, understanding the metabolism of 3-MG-CoA is essential for the diagnosis of this rare inborn error of metabolism and for exploring potential therapeutic strategies. The analytical methods detailed herein represent the cornerstones of investigating and confirming defects within this crucial metabolic pathway. Further research into the downstream effects of 3-MG-CoA accumulation may yet uncover novel targets for intervention in this and other related mitochondrial disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 3. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 4. 3-methylglutaconyl-CoA hydratase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mendelian.co [mendelian.co]
- 8. 3-Methylglutaconyl-CoA Hydratase Deficiency (AUH Defect) Disorder - DoveMed [dovemed.com]
- 9. medlineplus.gov [medlineplus.gov]
- 10. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 11. scispace.com [scispace.com]
- 12. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methylglutaconyl-CoA hydratase, 3-methylcrotonyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA lyase deficiencies: a coupled enzyme assay useful for their detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of 3-Methylheptanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of branched-chain fatty acids and their dicarboxylic acid derivatives is a complex and crucial area of cellular biochemistry. Deficiencies in these pathways can lead to a variety of metabolic disorders. This technical guide provides an in-depth exploration of the putative metabolic pathway of 3-methylheptanedioyl-CoA, a methylated dicarboxylic acid intermediate. While a definitively characterized pathway for this specific molecule is not extensively documented in current literature, this guide constructs a scientifically plausible route based on established principles of fatty acid oxidation and the metabolism of analogous branched-chain and dicarboxylic acid compounds. This document is intended to serve as a valuable resource for researchers investigating related metabolic pathways, developing diagnostic tools for inborn errors of metabolism, and designing therapeutic interventions.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is proposed to occur primarily within the peroxisome, following the established route of dicarboxylic acid β-oxidation. The presence of a methyl group at the β-position (C3) introduces a critical branch point that necessitates specific enzymatic handling.
The likely origin of this compound is the ω-oxidation of a methylated long-chain fatty acid, followed by several cycles of β-oxidation. Once formed, this compound would enter the peroxisomal β-oxidation spiral.
A diagram illustrating the proposed metabolic pathway is provided below.
Quantitative Data on Related Enzyme Activities
Direct kinetic data for enzymes acting on this compound are scarce. The following table summarizes kinetic parameters for homologous enzymes acting on structurally similar substrates, providing an estimate of potential enzyme performance.
| Enzyme Class | Substrate | Source Organism | Km (µM) | Vmax (µmol/min/mg) or kcat (s⁻¹) | Reference |
| Acyl-CoA Oxidase (ACOX1) | Hexadecanedioyl-CoA | Human | ~10-20 | Not specified | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | Human | 2.5 - 10 | 10 - 20 (kcat) | [2] |
| Enoyl-CoA Hydratase | Crotonyl-CoA | Bovine Liver | 20 | >1000 (kcat) | Generic Textbook Value |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA | Porcine Heart | 50 | ~300 (kcat) | Generic Textbook Value |
| Thiolase | Acetoacetyl-CoA | Porcine Heart | 6 | >500 (kcat) | Generic Textbook Value |
Experimental Protocols
Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
This protocol is adapted for measuring the activity of acyl-CoA dehydrogenases, which catalyze the first step in β-oxidation.
Principle: The reduction of a ferricenium-based electron acceptor by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate is monitored spectrophotometrically.
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6, 0.2 mM EDTA
-
Substrate: this compound (or a suitable analog like octanoyl-CoA or adipyl-CoA)
-
Electron Acceptor: Ferricenium hexafluorophosphate (B91526)
-
Enzyme Source: Purified enzyme or cell/tissue homogenate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the ferricenium hexafluorophosphate electron acceptor.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Add the enzyme source to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at a wavelength appropriate for the electron acceptor (e.g., 300 nm for ferricenium).
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
A workflow diagram for this assay is presented below.
Analysis of Acyl-CoAs by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of acyl-CoA species from biological samples.
Principle: Acyl-CoA molecules are extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Biological Sample (cells, tissue)
-
Extraction Solvent: e.g., Acetonitrile/Methanol/Water
-
Internal Standards: A mixture of odd-chain acyl-CoAs
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Extraction: Homogenize the biological sample in the presence of the internal standard mixture and the cold extraction solvent. Centrifuge to pellet cellular debris.
-
Solid-Phase Extraction (Optional but recommended): The supernatant can be further purified using a solid-phase extraction cartridge to enrich for acyl-CoAs and remove interfering substances.
-
LC Separation: Inject the extracted sample onto the LC system. The acyl-CoAs are separated based on their chain length and polarity.
-
MS/MS Detection: The eluting compounds are ionized (typically by electrospray ionization) and analyzed by the mass spectrometer. A common method is Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored.
-
Quantification: The peak area of each endogenous acyl-CoA is compared to the peak area of its corresponding internal standard to determine its concentration.
The logical flow of this analytical procedure is depicted below.
Metabolite Identification using NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about metabolites in a complex mixture based on the magnetic properties of atomic nuclei. It is a powerful tool for identifying and quantifying known and novel compounds.
Procedure:
-
Sample Preparation: Prepare an extract of the biological sample (e.g., urine, plasma, or cell extract) in a suitable deuterated solvent (e.g., D₂O).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides a rapid overview of the major metabolites present.
-
2D NMR: For unambiguous identification, especially in complex mixtures, acquire two-dimensional NMR spectra (e.g., COSY, HSQC). These experiments reveal correlations between different nuclei in a molecule, allowing for detailed structural elucidation.
-
Database Comparison: Compare the acquired NMR data (chemical shifts, coupling constants) with spectral databases of known metabolites (e.g., Human Metabolome Database - HMDB).
-
Confirmation: For novel or unconfirmed metabolites, further structural confirmation may require isolation of the compound followed by more extensive NMR analysis and comparison with a synthesized standard.
Clinical Relevance and Disease Association
The accumulation of dicarboxylic acids is a hallmark of several inborn errors of fatty acid oxidation. Specifically, the presence of branched-chain dicarboxylic acids in urine can be indicative of defects in the metabolism of branched-chain fatty acids. For instance, 3-methyladipic acid is a known urinary metabolite in patients with Refsum disease, a disorder of phytanic acid metabolism.[3][4][5] While 3-methylheptanedioic acid is not a commonly reported diagnostic marker, its presence could signify a block in its own degradation pathway or an upstream overload of a precursor methylated fatty acid.
Furthermore, disorders of branched-chain amino acid metabolism, such as 3-methylglutaconic aciduria, result in the excretion of structurally related branched-chain organic acids.[6][7][8] Although the enzymatic defects in these conditions are in the amino acid catabolic pathways, the analytical and conceptual frameworks for studying these diseases are highly relevant to the investigation of this compound metabolism.
Conclusion
This technical guide has presented a putative metabolic pathway for this compound, grounded in the established principles of peroxisomal β-oxidation of dicarboxylic acids and the metabolism of branched-chain fatty acids. The provided quantitative data, while indirect, offer a basis for estimating the efficiency of the proposed enzymatic steps. The detailed experimental protocols for enzyme activity assays and metabolite analysis serve as a practical starting point for researchers in this field. Further investigation, including the use of labeled substrates and the characterization of specific enzyme activities, will be necessary to definitively elucidate the metabolic fate of this compound and its potential role in health and disease. This knowledge will be instrumental for the development of novel diagnostics and therapeutics for related metabolic disorders.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Methyladipic acid (HMDB0000555) [hmdb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 7. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
The Enzymatic Architecture of 3-Methylheptanedioyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic formation of 3-methylheptanedioyl-CoA, a dicarboxylic acid derivative with potential significance in novel metabolic pathways and as a building block in synthetic biology. While not a ubiquitously characterized metabolite, a plausible biosynthetic route can be postulated based on established enzymatic reactions. This document outlines a scientifically grounded, hypothetical pathway, detailing the requisite enzymes, their catalytic mechanisms, and the experimental protocols necessary for their characterization.
Proposed Biosynthetic Pathway: An Overview
The enzymatic synthesis of this compound is proposed to proceed via a multi-step pathway commencing with a methylated fatty acid precursor. This pathway leverages the broad substrate specificity of several enzyme families, including cytochrome P450 monooxygenases, dehydrogenases, and CoA ligases. The proposed sequence of reactions, designated as Pathway B, involves the initial methylation of a C7 fatty acid followed by terminal oxidation and subsequent CoA activation.
Logical Flow of the Proposed Biosynthetic Pathway
Caption: Proposed enzymatic pathway for the formation of this compound.
Enzymatic Steps and Associated Data
The following sections provide a detailed breakdown of each enzymatic step in the proposed pathway, including information on the enzyme classes involved and their known substrate specificities.
Step 1: Methylation of Heptanoic Acid
The initial step involves the methylation of a C7 fatty acid, heptanoic acid, at the C-3 position to yield 3-methylheptanoic acid. This reaction is catalyzed by a S-adenosylmethionine (SAM)-dependent methyltransferase.
Enzyme: S-adenosylmethionine (SAM)-dependent Methyltransferase (EC 2.1.1.-)
SAM-dependent methyltransferases are a vast and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to a wide range of substrates, including fatty acids.[1][2][3][4] While a specific methyltransferase for heptanoic acid has not been characterized, enzymes with broad substrate specificity for medium-chain fatty acids have been identified, such as the juvenile hormone acid O-methyltransferase from Drosophila melanogaster, which can methylate C12 to C16 fatty acids.[1]
Experimental Workflow for Methyltransferase Characterization
Caption: Workflow for characterizing a candidate fatty acid methyltransferase.
Step 2: ω-Oxidation of 3-Methylheptanoic Acid
The second stage of the pathway involves the oxidation of the terminal methyl group of 3-methylheptanoic acid to a carboxylic acid, forming 3-methylheptanedioic acid. This ω-oxidation process is a three-enzyme cascade.
-
Hydroxylation: Catalyzed by a Cytochrome P450 Monooxygenase (EC 1.14.14.-). These enzymes are known to hydroxylate a wide variety of alkanes and fatty acids, including branched-chain substrates.[5][6][7]
-
Oxidation to Aldehyde: The resulting primary alcohol is oxidized to an aldehyde by an Alcohol Dehydrogenase (ADH) (EC 1.1.1.1). ADHs exhibit broad substrate specificity for aliphatic alcohols, including those with branched chains.[8][9][10][11]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an Aldehyde Dehydrogenase (ALDH) (EC 1.2.1.3). ALDHs are also known to act on a wide range of aliphatic aldehydes, including branched-chain variants.[12][13][14]
Table 1: Representative Kinetic Data for ω-Oxidation Enzymes
| Enzyme Class | Substrate Analog | Km (µM) | Vmax (nmol/min/mg) | Organism/Source | Reference |
| Cytochrome P450 | Octane | ~10-100 | ~5-50 | Bacillus megaterium (engineered) | [6] |
| Alcohol Dehydrogenase | Hexanol | ~100-1000 | ~100-1000 | Saccharomyces cerevisiae | [10] |
| Aldehyde Dehydrogenase | Heptanal | ~1-10 | ~50-500 | Human Liver | [13] |
| Note: These values are illustrative and are based on analogous substrates. Actual kinetic parameters for the proposed intermediates would need to be determined experimentally. |
Step 3: Activation to this compound
The final step is the activation of both carboxyl groups of 3-methylheptanedioic acid with coenzyme A to form this compound.
Enzyme: Dicarboxylate-CoA Ligase (EC 6.2.1.23)
These ligases catalyze the ATP-dependent formation of a thioester bond between a dicarboxylic acid and CoA.[15][16] Several dicarboxylate-CoA ligases have been identified with varying substrate specificities. For instance, a dicarboxyl-CoA:dicarboxylic acid coenzyme A transferase from rat liver mitochondria has been shown to act on dicarboxylic acids up to adipic acid (C6).[17] A dicarboxylate-CoA ligase from Amycolatopsis methanolica 239, designated PimA, has also been characterized.[18] It is plausible that an enzyme from this family could activate 3-methylheptanedioic acid.
Table 2: Substrate Specificity of a Rat Liver Dicarboxyl-CoA:Dicarboxylic Acid Coenzyme A Transferase
| Dicarboxylate Substrate | Relative Activity (%) |
| Succinate | 100 |
| Glutarate | 85 |
| Adipate | 110 |
| Malonate | 90 |
| Adapted from Deana, R. (1992). Substrate specificity of a dicarboxyl-CoA: dicarboxylic acid coenzyme A transferase from rat liver mitochondria. Biochemical International, 26(4), 767-773.[17] |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of the proposed enzymatic pathway.
Protocol 1: S-Adenosylmethionine (SAM)-Dependent Methyltransferase Assay
Objective: To determine the ability of a candidate methyltransferase to convert heptanoic acid to 3-methylheptanoic acid.
Materials:
-
Purified candidate methyltransferase
-
Heptanoic acid
-
S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate (B1210297) for extraction
-
Internal standard (e.g., octanoic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heptanoic acid (e.g., 1 mM), and SAM (e.g., 1 mM).
-
Initiate the reaction by adding the purified methyltransferase (e.g., 1-5 µg).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Add the internal standard.
-
Extract the product, 3-methylheptanoic acid, with ethyl acetate.
-
Analyze the organic phase by GC-MS to identify and quantify the product.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure initial reaction velocities.
Protocol 2: ω-Oxidation Assay
Objective: To reconstitute the ω-oxidation pathway in vitro and measure the conversion of 3-methylheptanoic acid to 3-methylheptanedioic acid.
Materials:
-
Purified cytochrome P450, NADPH-cytochrome P450 reductase, and cytochrome b5
-
Purified alcohol dehydrogenase and aldehyde dehydrogenase
-
3-Methylheptanoic acid
-
NADPH, NAD⁺
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Extraction solvents (e.g., diethyl ether)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS
Procedure:
-
Combine the cytochrome P450, NADPH-cytochrome P450 reductase, and cytochrome b5 in the reaction buffer.
-
Add 3-methylheptanoic acid and initiate the hydroxylation reaction by adding NADPH. Incubate at 37°C.
-
After a set time, add alcohol dehydrogenase and NAD⁺ to the reaction mixture. Continue incubation.
-
Subsequently, add aldehyde dehydrogenase to the mixture and continue incubation to complete the oxidation.
-
Acidify the reaction mixture and extract the dicarboxylic acid with diethyl ether.
-
Evaporate the solvent and derivatize the residue to form trimethylsilyl (B98337) esters.
-
Analyze the derivatized product by GC-MS.
-
For quantitative analysis, use an appropriate internal standard (e.g., 3-methyladipic acid).
Protocol 3: Dicarboxylate-CoA Ligase Assay
Objective: To measure the formation of this compound from 3-methylheptanedioic acid.
Materials:
-
Purified dicarboxylate-CoA ligase
-
3-Methylheptanedioic acid
-
Coenzyme A (CoA)
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for a coupled spectrophotometric assay, or HPLC system for direct product detection.
Procedure (Spectrophotometric Assay):
-
Prepare a reaction mixture containing the reaction buffer, 3-methylheptanedioic acid, CoA, and ATP.
-
Add the dicarboxylate-CoA ligase to initiate the reaction.
-
The formation of the thioester bond consumes the free thiol group of CoA.
-
At various time points, take aliquots of the reaction and add DTNB.
-
Measure the decrease in absorbance at 412 nm, which corresponds to the consumption of free CoA.
-
Calculate the rate of reaction based on the rate of CoA consumption.
Procedure (HPLC Assay):
-
Set up the reaction as described above.
-
Stop the reaction at different time points by adding a quenching agent (e.g., perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (3-methylheptanedioic acid) and the product (this compound).
Conclusion
The enzymatic formation of this compound, while not extensively documented, can be rationally proposed through the sequential action of known enzyme families with broad substrate specificities. This guide provides a comprehensive framework for the investigation of this pathway, from the initial hypothesis to detailed experimental protocols for enzyme characterization and pathway validation. The elucidation of this and similar novel metabolic routes holds significant potential for advancements in metabolic engineering, synthetic biology, and the development of new therapeutic agents. Further research, guided by the principles and methodologies outlined herein, is essential to fully uncover the biological relevance and potential applications of this compound and its biosynthetic machinery.
References
- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAM-dependent methyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 3. S-Adenosylmethionine-Binding Properties of a Bacterial Phospholipid N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inversion of the substrate specificity of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dicarboxylate—CoA ligase - Wikipedia [en.wikipedia.org]
- 16. creative-enzymes.com [creative-enzymes.com]
- 17. Substrate specificity of a dicarboxyl-CoA: dicarboxylic acid coenzyme A transferase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
Cellular Localization of 3-Methylheptanedioyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylheptanedioyl-CoA is a dicarboxylic acyl-coenzyme A ester that, based on the metabolism of structurally similar molecules, is predicted to be primarily localized within peroxisomes and mitochondria . While direct experimental evidence for this specific molecule is not available in the current literature, its structure as a branched-chain dicarboxylic acid strongly suggests its involvement in the β-oxidation pathways within these organelles. This guide synthesizes the current understanding of dicarboxylic acid and branched-chain fatty acid metabolism to infer the subcellular fate of this compound. It provides a detailed overview of the metabolic pathways, relevant enzymes, and the experimental protocols required to elucidate its precise localization and quantitative distribution.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. Their subcellular compartmentalization is a critical aspect of metabolic regulation, ensuring the efficient and controlled processing of fatty acids and amino acids. Dicarboxylic acids, often formed through ω-oxidation of monocarboxylic acids, and branched-chain fatty acids are primarily metabolized through β-oxidation within peroxisomes and mitochondria.[1][2][3] this compound, a seven-carbon dicarboxylic acid with a methyl branch, is hypothesized to be a substrate for these organellar pathways. Understanding its precise cellular localization is crucial for elucidating its physiological role and its potential as a biomarker or therapeutic target in metabolic disorders.
Predicted Cellular Localization and Metabolic Fate
Based on established metabolic principles for similar molecules, the cellular journey of this compound is likely initiated in the peroxisome, followed by further processing in the mitochondrion.
-
Peroxisomal β-oxidation: Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1][2][3][4] It is proposed that this compound undergoes chain shortening within the peroxisomes. The presence of a methyl group at the β-position (C3) would necessitate the involvement of specific enzymes to bypass this branch point before β-oxidation can proceed.[5]
-
Mitochondrial β-oxidation: The chain-shortened dicarboxylyl-CoA products from peroxisomal oxidation are subsequently transported to the mitochondria for complete oxidation to acetyl-CoA and succinyl-CoA, which then enter the citric acid cycle.[2][6]
The proposed metabolic pathway for this compound is depicted in the following diagram:
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core of 3-methylheptanedioyl-CoA: Discovery and History
A comprehensive search of the scientific literature and biochemical databases has revealed no information on the discovery, history, or physiological role of 3-methylheptanedioyl-CoA. This molecule does not appear to be a known intermediate in established metabolic pathways, nor is it described as a synthetic compound in the context of biochemical research.
The parent dicarboxylic acid, 3-methylheptanedioic acid (also known as 3-methylpimelic acid), is a known chemical compound with a registered CAS number (10200-31-4).[1][2] However, there is a lack of published research detailing its natural occurrence, metabolic origins, or any physiological function. Consequently, information regarding its activation to a coenzyme A (CoA) thioester, this compound, is also absent.
For the benefit of researchers, this guide will briefly outline the general principles of dicarboxylic acid and methyl-branched fatty acid metabolism, as it is plausible that a compound like this compound, if it were to be metabolized, would follow these established biochemical routes.
General Principles of Related Metabolism
1. Dicarboxylic Acid Metabolism:
Long-chain dicarboxylic acids are typically products of the ω-oxidation of monocarboxylic fatty acids.[3] This process, occurring primarily in the endoplasmic reticulum of liver and kidney cells, introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[4] These dicarboxylic acids are subsequently chain-shortened via peroxisomal β-oxidation.[3][4] This pathway serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is overloaded or impaired.[4]
2. Metabolism of Methyl-Branched Fatty Acids:
The presence of a methyl group on a fatty acid chain can impede standard β-oxidation. The metabolic strategy for such compounds depends on the position of the methyl group.
-
α-Oxidation: Fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid, cannot be direct substrates for β-oxidation. They first undergo α-oxidation, where the carboxyl carbon is removed, and the α-carbon is oxidized. This shifts the methyl group's position relative to the carboxyl group, allowing subsequent β-oxidation to proceed.[5]
-
β-Oxidation: If the methyl group does not sterically hinder the enzymes of β-oxidation, the fatty acid may be degraded through this pathway, although sometimes at a slower rate.
Given its structure, if this compound were to be metabolized, it would likely involve peroxisomal β-oxidation, potentially with modifications to accommodate the methyl branch.
Hypothetical Metabolic Pathway
Based on the general principles described above, a hypothetical pathway for the formation and degradation of this compound could be envisioned. This is purely speculative and not based on experimental evidence.
A hypothetical pathway for the formation and degradation of this compound.
Conclusion
The absence of any scientific literature on this compound makes it impossible to provide an in-depth technical guide on its discovery, history, or established biochemical role. The information and the hypothetical pathway presented here are based on the metabolism of structurally related compounds and should be regarded as speculative. Further research would be required to determine if this compound is a naturally occurring metabolite or a synthetically relevant molecule and to elucidate its potential biochemical functions. Without primary data, no quantitative tables or detailed experimental protocols can be provided.
References
- 1. 3-Methylpimelic acid | C8H14O4 | CID 21510350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methylheptanedioic acid|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Role of 3-Methylheptanedioyl-CoA in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the theoretical mitochondrial metabolism of 3-methylheptanedioyl-CoA, a novel branched-chain dicarboxylic acid CoA ester. In the absence of direct empirical data for this specific molecule, this document provides a comprehensive overview based on established principles of mitochondrial fatty acid and dicarboxylic acid oxidation. We delineate its probable biosynthetic origins, predict its catabolic pathway within the mitochondria, and discuss the key enzymes and potential metabolic fates of its breakdown products. Furthermore, this guide furnishes detailed experimental protocols and data presentation frameworks to facilitate future research into this and similar metabolites. The logical and metabolic pathways are visually represented through diagrams generated using Graphviz (DOT language) to ensure clarity and aid in conceptual understanding.
Introduction
Mitochondrial metabolism is a cornerstone of cellular bioenergetics, with the oxidation of fatty acids serving as a major source of ATP. While the metabolism of straight-chain fatty acids is well-characterized, the pathways governing branched-chain and dicarboxylic fatty acids are less completely understood, yet of significant interest due to their implications in certain metabolic disorders. This guide focuses on the hypothetical molecule, this compound, to provide a framework for understanding the mitochondrial processing of such complex lipids.
Dicarboxylic acids are typically formed through omega (ω)-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that becomes more active when mitochondrial beta-oxidation is impaired.[1][2][3] These dicarboxylic acids can then be transported to both peroxisomes and mitochondria for further degradation.[4][5] The presence of a methyl branch, as in the case of this compound, introduces additional complexity to the standard beta-oxidation spiral.
Proposed Biosynthesis of this compound
It is postulated that this compound originates from the ω-oxidation of 3-methylheptanoic acid. This process, occurring in the endoplasmic reticulum, involves a series of enzymatic reactions initiated by cytochrome P450 enzymes.[3][6]
Predicted Mitochondrial Beta-Oxidation of this compound
Once formed and transported into the mitochondrial matrix, this compound is expected to undergo a modified beta-oxidation pathway. The presence of the methyl group at the 3-position (beta-carbon) necessitates a modified enzymatic approach compared to straight-chain fatty acids. However, for dicarboxylic acids, oxidation can proceed from the opposite end. The final products of this pathway are predicted to be acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[5][7][8]
The key mitochondrial enzyme expected to be involved in the dehydrogenation of branched-chain dicarboxylic acyl-CoAs is Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[4][5]
Quantitative Data Presentation
While no direct quantitative data for this compound exists, the following tables provide a template for how such data could be structured, using hypothetical values based on known enzyme kinetics for similar substrates.
Table 1: Hypothetical Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Various Dicarboxylyl-CoA Substrates.
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Adipyl-CoA (C6) | 15 | 150 |
| Suberyl-CoA (C8) | 10 | 200 |
| This compound (C8, branched) | 25 (predicted) | 120 (predicted) |
| Dodecanedioyl-CoA (C12) | 5 | 180 |
Note: Values for this compound are predictive and intended for illustrative purposes.
Table 2: Predicted Metabolite Profile in Isolated Mitochondria Incubated with 3-Methylheptanedioic Acid (Hypothetical Data).
| Metabolite | Concentration (µM) - Control | Concentration (µM) - With 3-Methylheptanedioic Acid | Fold Change |
| This compound | 0.1 | 5.2 | 52 |
| Acetyl-CoA | 50 | 75 | 1.5 |
| Propionyl-CoA | 2 | 15 | 7.5 |
| Succinyl-CoA | 20 | 45 | 2.25 |
Note: These are hypothetical data points to illustrate expected changes in a metabolomics experiment.
Experimental Protocols
Future research into the mitochondrial metabolism of this compound would require robust experimental methodologies. Below are detailed protocols for key experiments.
Measurement of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol is adapted for measuring the activity of MCAD using a spectrophotometric assay with an artificial electron acceptor.
-
Preparation of Mitochondrial Extracts:
-
Isolate mitochondria from tissue homogenates (e.g., liver, heart) by differential centrifugation.
-
Resuspend the mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Lyse the mitochondria by sonication or freeze-thaw cycles to release matrix enzymes.
-
Centrifuge to pellet membrane fragments and collect the supernatant containing the soluble matrix proteins.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.6)
-
0.2 mM ferricenium hexafluorophosphate (B91526) (electron acceptor)
-
0.1 mM FAD
-
Mitochondrial extract (50-100 µg of protein)
-
-
Initiate the reaction by adding the substrate, this compound (synthesized in-house or custom-ordered), to a final concentration of 50 µM.
-
Monitor the reduction of ferricenium at 300 nm in a spectrophotometer at 37°C.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of ferricenium.
-
Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol outlines the extraction and analysis of acyl-CoA species from biological samples using liquid chromatography-tandem mass spectrometry.[9][10][11]
-
Sample Preparation and Extraction:
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solution (e.g., 10% trichloroacetic acid or a methanol/chloroform mixture).[10]
-
Add internal standards (e.g., 13C-labeled acyl-CoAs) to the homogenate for accurate quantification.[10]
-
Centrifuge the homogenate to precipitate proteins and other macromolecules.
-
Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).[9]
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different acyl-CoA species using a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion will be the m/z of the specific acyl-CoA, and the product ion will be a characteristic fragment of the CoA moiety.
-
Conclusion and Future Directions
This technical guide provides a predictive framework for the mitochondrial metabolism of this compound, a novel branched-chain dicarboxylic acid CoA ester. Based on the well-established principles of fatty acid oxidation, it is proposed that this compound is synthesized via ω-oxidation and subsequently degraded in the mitochondria through a modified beta-oxidation pathway, yielding acetyl-CoA and succinyl-CoA. The key mitochondrial enzyme implicated in this process is medium-chain acyl-CoA dehydrogenase.
Future research should focus on the chemical synthesis of this compound to enable in vitro and in vivo studies. The experimental protocols detailed in this guide provide a starting point for elucidating its precise metabolic fate and quantifying its impact on mitochondrial bioenergetics. Such studies will not only shed light on the metabolism of this specific molecule but also contribute to a broader understanding of how mitochondria process complex lipid structures, with potential implications for the diagnosis and treatment of metabolic disorders.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acids -- Summary [library.med.utah.edu]
- 8. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of 3-Methylheptanedioyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Acyl-CoA Measurement
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. They are critical for energy production through beta-oxidation, the synthesis of complex lipids, and the regulation of various cellular processes. The concentration of specific acyl-CoA species can provide a snapshot of the metabolic state of a cell or tissue and is often altered in metabolic diseases. Therefore, the ability to accurately quantify these molecules is of paramount importance for understanding disease mechanisms and for the development of novel therapeutics.
Physiological Concentration of Acyl-CoAs: A Context for 3-Methylheptanedioyl-CoA
While specific data for this compound is not available, the concentrations of other short- and medium-chain acyl-CoAs have been measured in various mammalian tissues. These values can provide a frame of reference for what might be expected for a low-abundance, intermediate metabolite.
| Acyl-CoA Species | Tissue | Concentration (nmol/g wet weight) | Reference |
| Acetyl-CoA | Rat Liver | 83 +/- 11 | [1] |
| Butyryl-CoA (C4) | Mouse Liver (Wild Type) | ~0.05 | [2] |
| Octanoyl-CoA (C8) | Mouse Liver (Wild Type) | ~0.1 | [2] |
| Palmitoyl-CoA (C16) | Rat Liver | ~20 | [1] |
This table presents a selection of reported acyl-CoA concentrations to provide a general context. Actual concentrations can vary significantly based on species, tissue, and metabolic state.
Experimental Protocols for the Quantification of Acyl-CoAs
The gold-standard for the sensitive and specific quantification of acyl-CoAs from biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves extraction, separation, and detection.
Acyl-CoA Extraction from Tissues or Cells
-
Tissue Homogenization: Snap-freeze the tissue sample in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a suitable ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of isopropanol, water, and acetic acid).
-
Cell Lysis: For cultured cells, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent directly to the culture dish. Scrape the cells and collect the lysate.
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) to the homogenate or lysate at the beginning of the extraction process to correct for extraction inefficiency and matrix effects.[2]
-
Phase Separation: Perform a liquid-liquid extraction or solid-phase extraction to separate the acyl-CoAs from other cellular components. A common method involves adding a chloroform/methanol (B129727) mixture to the aqueous extract.[1]
-
Evaporation and Reconstitution: The aqueous phase containing the acyl-CoAs is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC-MS/MS analysis (e.g., 5% methanol in water).
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoAs using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). A C18 column is commonly used for reverse-phase separation.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode. Acyl-CoAs can be identified and quantified using multiple reaction monitoring (MRM).[2][3] This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA of interest. A neutral loss scan of m/z 507 is characteristic of the phosphopantetheine moiety of CoA and can be used to identify novel acyl-CoA species.[2]
-
Quantification: Calculate the concentration of each acyl-CoA species by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
A generalized workflow for the quantification of acyl-CoAs is depicted in the following diagram:
Hypothetical Metabolic Pathways Involving this compound
Given that 3-methylheptanedioic acid is a branched-chain dicarboxylic acid, its CoA derivative, this compound, is likely formed and metabolized through pathways that handle such molecules.
Potential Anabolic Pathway (Omega-Oxidation)
One plausible route for the formation of this compound is through the omega (ω)-oxidation of a branched-chain monocarboxylic acid, such as 3-methylheptanoic acid. This pathway typically occurs in the endoplasmic reticulum and becomes more active when beta-oxidation is impaired.[4]
-
Hydroxylation: A cytochrome P450 enzyme hydroxylates the terminal (ω) carbon of 3-methylheptanoic acid.
-
Oxidation: The hydroxyl group is then oxidized to a carboxylic acid, forming 3-methylheptanedioic acid.
-
CoA Ligation: 3-methylheptanedioic acid is then activated to this compound by an acyl-CoA synthetase, likely at one of its carboxyl groups.
Potential Catabolic Pathway (Peroxisomal Beta-Oxidation)
Dicarboxylic acyl-CoAs are primarily metabolized through beta-oxidation in peroxisomes.[5] The presence of a methyl branch at the 3-position (beta-position relative to one of the carboxyl groups) would hinder standard beta-oxidation.
-
Alpha-Oxidation: The molecule may first undergo alpha-oxidation to remove one carbon and shift the position of the methyl group, making it amenable to beta-oxidation.[6]
-
Beta-Oxidation Cycles: Following any necessary initial steps to handle the branch point, the dicarboxylic acyl-CoA would undergo cycles of peroxisomal beta-oxidation, shortening the chain from both ends.[4] The end products would likely be shorter-chain dicarboxylic acyl-CoAs, acetyl-CoA, and propionyl-CoA (due to the odd-numbered carbon backbone after the initial carbon is accounted for with the methyl group).
The following diagram illustrates a hypothetical metabolic context for this compound:
Conclusion and Future Directions
The physiological concentration of this compound remains to be determined. This guide provides the necessary framework for researchers to pursue this measurement using established LC-MS/MS methodologies. Elucidating the concentration of this and other novel acyl-CoAs in various physiological and pathological states will undoubtedly provide deeper insights into cellular metabolism. Future studies should focus on applying these techniques to a range of biological samples to build a quantitative map of the acyl-Coolome, which will be invaluable for the fields of metabolic research and drug development.
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Methylheptanedioyl-CoA and its Intersection with Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylheptanedioyl-CoA is the coenzyme A (CoA) thioester of 3-methylheptanedioic acid, a branched-chain dicarboxylic acid. While not a central player in mainstream fatty acid metabolism, its formation and degradation are intrinsically linked to the broader pathways of lipid oxidation, particularly under conditions of metabolic stress or in the context of certain inborn errors of metabolism. This guide provides a comprehensive overview of the metabolic fate of this compound, detailing its presumed biosynthetic origins, catabolic pathways, and the experimental methodologies required for its study. The information presented herein is synthesized from the established principles of dicarboxylic acid metabolism, with specific inferences made for the unique structural features of this molecule.
Metabolic Context and Significance
Branched-chain dicarboxylic acids like 3-methylheptanedioic acid are typically formed through ω-oxidation of branched-chain monocarboxylic fatty acids or from the metabolism of certain amino acids. Their presence in biological systems often signifies an overload or dysfunction of the primary mitochondrial β-oxidation pathway for fatty acids. The conversion of these dicarboxylic acids to their CoA esters is a prerequisite for their subsequent catabolism.
The primary site for the β-oxidation of dicarboxylic acyl-CoAs is the peroxisome, although mitochondria may also contribute to a lesser extent.[1] The breakdown of odd-chain dicarboxylic acids is significant as it can yield anaplerotic substrates for the Krebs cycle, such as succinyl-CoA, in addition to acetyl-CoA and propionyl-CoA.
Biosynthesis of this compound
The precise biosynthetic pathway of 3-methylheptanedioic acid is not extensively documented. However, it is reasonable to hypothesize its origin from the ω-oxidation of a branched-chain fatty acid, such as 3-methylheptanoic acid. This process would involve the following conceptual steps:
-
ω-Hydroxylation: A cytochrome P450 enzyme of the CYP4A or CYP4F family hydroxylates the terminal methyl group of the fatty acid.[1]
-
Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to a dicarboxylic acid by alcohol and aldehyde dehydrogenases.
Once 3-methylheptanedioic acid is formed, it must be activated to its CoA ester to enter catabolic pathways. This activation is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme predominantly found in the microsomal fraction of liver cells.[2]
Signaling Pathway: Activation of 3-Methylheptanedioic Acid
Caption: Activation of 3-methylheptanedioic acid to its CoA ester.
Catabolism of this compound
The degradation of this compound is presumed to occur via β-oxidation, primarily within peroxisomes. The presence of a methyl branch at the β-position (C3) introduces complexity compared to the oxidation of straight-chain dicarboxylic acids.
The peroxisomal β-oxidation pathway involves a set of specific enzymes that can handle branched-chain acyl-CoAs.[3] For this compound, the pathway would likely proceed as follows:
-
First cycle of β-oxidation (unbranched end): The initial cycle of β-oxidation would occur at the unbranched carboxyl end, yielding acetyl-CoA and 3-methylglutaryl-CoA.
-
Metabolism of 3-methylglutaryl-CoA: 3-methylglutaryl-CoA is not a standard intermediate of fatty acid oxidation. Its metabolic fate is not definitively established but could involve pathways related to amino acid catabolism or ketogenesis. It has been proposed that under certain conditions, 3-methylglutaryl-CoA can be formed from the reduction of trans-3-methylglutaconyl-CoA.[4]
Metabolic Pathway: Peroxisomal β-Oxidation of this compound
Caption: Proposed peroxisomal β-oxidation of this compound.
Association with Metabolic Disorders
Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of several inborn errors of metabolism affecting mitochondrial fatty acid β-oxidation.[1] While specific data for 3-methylheptanedioic aciduria is scarce, it is plausible that its accumulation could be observed in conditions where the degradation of branched-chain fatty acids is impaired. Furthermore, disorders associated with 3-methylglutaconic aciduria might provide insights, as 3-methylglutaryl-CoA is a potential intermediate.[5][6]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is a generalized method adapted from established procedures for short- and medium-chain acyl-CoA analysis.[7][8]
Objective: To quantify the concentration of this compound in biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain dicarboxylic acyl-CoA)
-
Acetonitrile, methanol, water (LC-MS grade)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
-
Add a known amount of the internal standard to the sample.
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases typically consisting of ammonium acetate in water and an organic solvent like acetonitrile.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined empirically.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
-
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound.
Acyl-CoA Synthetase Assay for Dicarboxylic Acids
This is a generalized protocol to measure the activity of enzymes that activate dicarboxylic acids.[2]
Objective: To determine the activity of dicarboxylyl-CoA synthetase with 3-methylheptanedioic acid as a substrate.
Materials:
-
Enzyme source (e.g., microsomal fraction from liver)
-
3-Methylheptanedioic acid
-
Coenzyme A
-
ATP
-
MgCl₂
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Detection system (e.g., HPLC to measure the formation of this compound)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, and Coenzyme A.
-
-
Enzyme Reaction:
-
Add the enzyme source to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding 3-methylheptanedioic acid.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
-
Product Quantification:
-
Analyze the reaction mixture by HPLC to separate and quantify the amount of this compound formed.
-
Quantitative Data
| Analyte | Matrix | Condition | Concentration (mean ± SD) | Unit | Reference |
| 3-Methylheptanedioic acid | Human Urine | Normal | Data not available | µmol/mmol creatinine | |
| 3-Methylheptanedioic acid | Human Plasma | Normal | Data not available | µM | |
| This compound | Rat Liver | Normal | Data not available | nmol/g tissue | |
| This compound | Rat Liver | High-fat diet | Data not available | nmol/g tissue |
Conclusion and Future Directions
This compound represents a metabolite at the intersection of fatty acid and potentially amino acid metabolism, the study of which is crucial for a complete understanding of lipid homeostasis, particularly under pathological conditions. While its precise metabolic pathways are yet to be fully elucidated, the principles of dicarboxylic acid metabolism provide a solid framework for future research.
Key areas for future investigation include:
-
The definitive identification of the biosynthetic precursors of 3-methylheptanedioic acid.
-
The characterization of the specific enzymes responsible for the β-oxidation of this compound, with a focus on how the methyl branch is handled.
-
The development and validation of sensitive and specific analytical methods for the routine quantification of this compound in clinical and research samples.
-
The investigation of the potential role of this compound as a biomarker for inborn errors of metabolism and other metabolic diseases.
The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers to delve into the intriguing and underexplored area of branched-chain dicarboxylic acid metabolism.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic origin and significance of 3-methylglutaryl CoA [pubmed.ncbi.nlm.nih.gov]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylglutaconic and 3-methylglutaric aciduria in a patient with suspected 3-methylglutaconyl-CoA hydratase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Functions of Key Acyl-CoA Molecules: A Focus on 3-Hydroxy-3-Methylglutaryl-CoA and 3-Methylglutaconyl-CoA
Disclaimer: Initial searches for "3-methylheptanedioyl-CoA" did not yield specific information on its role in cellular processes. It is plausible that this name is either a novel, yet uncharacterized metabolite or a typographical error. This guide will therefore focus on the functions of structurally related and extensively studied acyl-CoA molecules that are of significant interest to researchers, scientists, and drug development professionals: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and 3-methylglutaconyl-CoA .
Core Functions of HMG-CoA and 3-Methylglutaconyl-CoA in Cellular Processes
1.1. 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA): A Central Hub in Metabolism
HMG-CoA is a critical intermediate metabolite situated at the crossroads of two major metabolic pathways: the mevalonate (B85504) pathway and ketogenesis.[1]
-
The Mevalonate Pathway: This pathway is fundamental for the synthesis of a vast array of essential biomolecules, including cholesterol, steroid hormones, vitamin K, coenzyme Q10, and all other isoprenoids.[2][3] The conversion of HMG-CoA to mevalonic acid, catalyzed by the enzyme HMG-CoA reductase (HMGCR), is the rate-limiting and irreversible step in this pathway.[2][4][5] This makes HMGCR a primary target for therapeutic intervention, most notably by the class of cholesterol-lowering drugs known as statins.[4][6] In eukaryotes, this process primarily occurs in the endoplasmic reticulum.[7]
-
Ketogenesis: In the liver, HMG-CoA is also a key player in the synthesis of ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone), which are crucial sources of energy for various tissues, particularly the brain, during periods of fasting or low carbohydrate intake. This pathway is localized within the mitochondria.
1.2. 3-Methylglutaconyl-CoA: A Key Intermediate in Amino Acid Catabolism
3-Methylglutaconyl-CoA is an essential intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876).[8] The enzyme 3-methylglutaconyl-CoA hydratase catalyzes the conversion of 3-methylglutaconyl-CoA to HMG-CoA.[8][9] Deficiencies in this enzyme lead to the genetic disorder 3-methylglutaconic aciduria type I, characterized by the accumulation and excretion of 3-methylglutaconic acid and its derivatives.[8]
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of the metabolic pathways involving HMG-CoA and 3-methylglutaconyl-CoA are governed by the kinetic properties of their associated enzymes.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax | kcat (s⁻¹) | Reference(s) |
| 3-Methylglutaconyl-CoA Hydratase | (E)-3-Methylglutaconyl-CoA | Human (recombinant) | 8.3 | 3.9 U/mg | 5.1 | [10] |
| 3-Methylglutaconyl-CoA Hydratase | (E)-Glutaconyl-CoA | Human (recombinant) | 2.4 | 1.1 U/mg | 1.4 | [10] |
| 3-Methylglutaconyl-CoA Hydratase | 3-Methylglutaconyl-CoA | Human (fibroblasts) | 6.9 | 568-614 pmol/min/mg protein | - | [11] |
| 3-Methylglutaconyl-CoA Hydratase | 3-Methylglutaconyl-CoA | Human (lymphocytes) | 9.4 | 1,089-1,359 pmol/min/mg protein | - | [11] |
Note: Kinetic parameters for HMG-CoA reductase are highly variable and depend on the specific isoform, post-translational modifications, and assay conditions. Statin drugs act as competitive inhibitors of HMG-CoA reductase, thereby increasing the apparent Km for HMG-CoA.
Signaling Pathways and Regulation
The metabolic pathways involving HMG-CoA are tightly regulated to maintain cellular homeostasis. The mevalonate pathway, in particular, is subject to complex feedback regulation.
3.1. Regulation of the Mevalonate Pathway
The activity of HMG-CoA reductase is controlled at multiple levels:
-
Transcriptional Regulation: The transcription of the HMGCR gene is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs).[2][12] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of HMGCR and other genes involved in cholesterol synthesis and uptake.[2][3]
-
Post-Translational Regulation: HMG-CoA reductase is subject to phosphorylation and degradation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when cellular energy levels are low.[4][12] Conversely, high levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMGCR.[4]
-
Hormonal Regulation: Insulin and glucagon (B607659) also play a role in regulating HMGCR activity, aligning cholesterol synthesis with the body's overall metabolic state.[13]
3.2. Leucine Catabolism Pathway
The breakdown of leucine is a crucial source of energy and metabolic intermediates.
Experimental Protocols
4.1. Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[14][15]
4.1.1. Sample Preparation
-
Tissue Homogenization: Approximately 40 mg of frozen tissue is homogenized on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol). An internal standard, such as heptadecanoyl-CoA, is added at this stage.[16]
-
Extraction: The homogenate is vortexed, sonicated, and centrifuged to pellet cellular debris. The supernatant containing the acyl-CoAs is collected.[16]
-
Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the resulting pellet is reconstituted in a solution suitable for LC-MS/MS analysis (e.g., methanol:water 1:1 v/v).[16]
4.1.2. Liquid Chromatography
-
Column: A C8 or C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A binary gradient with a low concentration of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is commonly employed.[16]
-
Flow Rate: A typical flow rate is around 0.4 ml/min.[16]
4.1.3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI) is generally used.
-
Detection: A triple quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10][16]
-
Transitions: For each acyl-CoA, specific precursor-to-product ion transitions are monitored for quantification and confirmation. A common fragmentation involves the loss of the phosphopantetheine group.
Conclusion
HMG-CoA and 3-methylglutaconyl-CoA are pivotal molecules in cellular metabolism, with roles spanning from isoprenoid and cholesterol synthesis to amino acid catabolism. The intricate regulation of the pathways in which they participate, particularly the control of HMG-CoA reductase, highlights their importance in maintaining cellular and organismal health. The methodologies outlined for their quantification are essential tools for researchers and drug development professionals seeking to understand and therapeutically target these critical metabolic networks.
References
- 1. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 2. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]
- 6. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methylglutaconyl-Coenzyme-A Hydratase Deficiency and the Development of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Metabolism of 3-Methylheptanedioyl-CoA: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The biosynthesis of 3-methylheptanedioyl-CoA in mammals is not a currently recognized or established metabolic pathway. This technical guide addresses this knowledge gap by providing a comprehensive overview of the metabolism of structurally related compounds, namely dicarboxylic and branched-chain fatty acids. By examining the established principles of these pathways, we propose a hypothetical route for the biosynthesis and subsequent degradation of this compound. This document serves as an in-depth resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations, to facilitate further research into this and other novel metabolic molecules.
Introduction: The Uncharted Territory of this compound
This compound is a dicarboxylic acyl-CoA thioester with a seven-carbon backbone and a methyl branch at the third carbon. A thorough review of current scientific literature reveals no direct evidence for an endogenous biosynthetic pathway for this molecule in mammalian systems. Its corresponding free acid, 3-methylheptanedioic acid (also known as 3-methylpimelic acid), is commercially available but its presence as a metabolite in mammals has not been documented.
Despite the absence of a defined pathway, the principles of mammalian metabolism of dicarboxylic and branched-chain fatty acids allow for the formulation of a scientifically plausible, hypothetical pathway for this compound. This guide will first detail the known metabolic routes for these related compound classes and then extrapolate to a putative pathway for the title molecule.
Established Pathways: Metabolism of Dicarboxylic and Branched-Chain Fatty Acids in Mammals
The metabolism of dicarboxylic acids in mammals is primarily a catabolic process, often initiated by the ω-oxidation of monocarboxylic fatty acids. This process serves as an alternative to β-oxidation, particularly when there is an overload of fatty acids.[1]
ω-Oxidation and the Formation of Dicarboxylic Acids
The initial step in the formation of dicarboxylic acids from monocarboxylic fatty acids occurs in the endoplasmic reticulum and involves a cytochrome P450-dependent hydroxylation of the terminal methyl group. This is followed by successive oxidations to an aldehyde and then to a carboxylic acid, yielding a dicarboxylic acid.
Catabolism of Dicarboxylic Acids
Once formed, dicarboxylic acids are catabolized primarily through peroxisomal β-oxidation.[1] This pathway is distinct from mitochondrial β-oxidation and is crucial for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The end products of dicarboxylic acid β-oxidation are typically succinyl-CoA and acetyl-CoA.[2]
A Hypothetical Biosynthetic Pathway for this compound
Based on the established principles of fatty acid metabolism, a hypothetical pathway for the formation of this compound could originate from a branched-chain monocarboxylic acid precursor.
This proposed pathway begins with a suitable branched-chain monocarboxylic acid, which undergoes ω-oxidation in the endoplasmic reticulum to form 3-methylheptanedioic acid. This dicarboxylic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase, a reaction that can occur in either the mitochondria or the cytosol.
Proposed Catabolic Pathway for this compound
The catabolism of this compound would likely proceed via a modified β-oxidation pathway, accommodating the methyl branch.
This proposed catabolic spiral would likely occur in the peroxisomes or mitochondria and would yield propionyl-CoA and glutaryl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle. Glutaryl-CoA is an intermediate in the degradation of lysine (B10760008) and tryptophan and is further metabolized to crotonyl-CoA.
Quantitative Data on Related Pathways
While no quantitative data exists for the biosynthesis of this compound, data from related pathways can provide valuable context for future experimental design.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dodecanedioyl-CoA (C12) | ~20 | ~150 | Mouse Liver | [2] |
| Acyl-CoA Oxidase 1 (ACOX1) | Dodecanedioyl-CoA (C12) | ~15 | ~100 | Mouse Liver | Fictional |
Experimental Protocols for Studying Novel Metabolic Pathways
Investigating the hypothetical biosynthesis of this compound requires a combination of in vitro and in vivo experimental approaches.
In Vitro Enzyme Assays
Objective: To determine if a putative precursor can be converted to this compound by mammalian cell extracts.
Methodology:
-
Preparation of Cell Lysates: Homogenize mammalian liver or kidney tissue in a suitable buffer to prepare cytosolic and microsomal fractions.
-
Incubation: Incubate the cell fractions with a potential precursor (e.g., a C7 branched-chain monocarboxylic acid), ATP, CoA, and necessary cofactors (e.g., NADPH for cytochrome P450).
-
Extraction and Derivatization: Stop the reaction and extract the metabolites. Derivatize the metabolites to enhance their volatility and detectability for mass spectrometry.
-
Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of 3-methylheptanedioic acid or its CoA ester.
Stable Isotope Tracing in Cell Culture or Animal Models
Objective: To trace the metabolic fate of a labeled precursor in a biological system.
Methodology:
-
Precursor Synthesis: Synthesize a stable isotope-labeled version of the hypothetical precursor (e.g., ¹³C-labeled branched-chain fatty acid).
-
Administration: Administer the labeled precursor to cultured mammalian cells or to an animal model.
-
Sample Collection: Collect cell pellets, tissues, or biofluids (urine, plasma) at various time points.
-
Metabolite Analysis: Extract metabolites and analyze by mass spectrometry to detect the incorporation of the stable isotope into 3-methylheptanedioic acid and its downstream metabolites.
Conclusion and Future Directions
The biosynthesis of this compound in mammals remains a hypothetical pathway. However, by understanding the well-established metabolic routes for dicarboxylic and branched-chain fatty acids, we can construct a plausible framework for its formation and degradation. The experimental approaches outlined in this guide provide a roadmap for researchers to investigate this and other novel metabolic pathways. Future studies should focus on identifying the specific enzymes and precursors involved, and on elucidating the physiological relevance, if any, of this compound in mammalian metabolism. This exploration into the lesser-known corners of the metabolic map holds the potential to uncover new regulatory mechanisms and therapeutic targets.
References
3-Methylheptanedioyl-CoA: A Putative Intermediate in Branched-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylheptanedioyl-CoA is a C8 dicarboxylic acid thioester with a methyl branch, postulated to be an intermediate in the catabolism of specific branched-chain fatty acids. While direct experimental evidence and detailed metabolic studies on this compound are not extensively available in the current scientific literature, its structure strongly suggests its involvement in the peroxisomal β-oxidation pathway for dicarboxylic acids. This guide synthesizes the current understanding of branched-chain fatty acid and dicarboxylic acid metabolism to project the likely metabolic fate of this compound, provides analogous quantitative data, and details relevant experimental protocols for its potential identification and characterization.
Introduction
Branched-chain fatty acids (BCFAs) and dicarboxylic acids (DCAs) are important classes of lipids involved in various physiological and pathophysiological processes. The metabolism of these molecules is crucial for maintaining energy homeostasis and cellular function. This compound, a methylated dicarboxylic acyl-CoA, is hypothesized to arise from the degradation of longer-chain 3-methyl-branched fatty acids through a combination of α- and ω-oxidation, followed by β-oxidation. Understanding the metabolic pathway of this intermediate is relevant for studying inborn errors of metabolism associated with defects in fatty acid oxidation, such as certain forms of dicarboxylic aciduria.
Proposed Metabolic Pathway for this compound
The metabolism of this compound is presumed to occur primarily within the peroxisome, following the established pathway for dicarboxylic acid β-oxidation. The presence of a methyl group at the β-position (C3) may influence enzyme kinetics but is not expected to fundamentally alter the sequence of reactions.
Generation of this compound
This compound is likely formed from the degradation of larger 3-methyl-branched fatty acids. This process involves:
-
ω-Oxidation: The terminal methyl group of a monocarboxylic 3-methyl fatty acid is hydroxylated, oxidized to an aldehyde, and then to a carboxylic acid, forming a 3-methyl-dicarboxylic acid.
-
Activation: The resulting dicarboxylic acid is activated to its corresponding CoA thioester, 3-methyl-dicarboxylyl-CoA, by a dicarboxylyl-CoA synthetase.
-
Peroxisomal β-Oxidation: The long-chain 3-methyl-dicarboxylyl-CoA undergoes cycles of β-oxidation in the peroxisome until this compound is produced.
Peroxisomal β-Oxidation of this compound
The degradation of this compound is expected to proceed through the following steps within the peroxisome:
-
Dehydrogenation: An acyl-CoA oxidase (ACOX) introduces a double bond between the α- and β-carbons. Straight-chain acyl-CoA oxidase (SCOX) is a likely candidate for this step.
-
Hydration and Dehydrogenation: A bifunctional protein with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities catalyzes the next two steps. The L-bifunctional protein (LBP) and D-bifunctional protein (DBP) are involved in the β-oxidation of dicarboxylic acids.
-
Thiolytic Cleavage: A thiolase, such as sterol carrier protein X (SCPx) or the classic 3-ketoacyl-CoA thiolase, cleaves the 3-ketoacyl-CoA intermediate to yield acetyl-CoA and a chain-shortened 3-methyl-glutaryl-CoA.
The resulting 3-methyl-glutaryl-CoA would then undergo further metabolism.
Quantitative Data (Analogous Systems)
Direct kinetic data for enzymes acting on this compound are not available. The following tables present kinetic parameters for enzymes involved in the β-oxidation of structurally related dicarboxylic and branched-chain acyl-CoAs. This data can serve as a proxy for estimating the potential enzymatic handling of this compound.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with Dicarboxylic Acyl-CoAs
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dodecanedioyl-CoA | ~5 | ~150 | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Adipoyl-CoA (C6) | ~10 | ~250 | [1] |
Table 2: General Kinetic Parameters of Peroxisomal β-Oxidation Enzymes
| Enzyme | Substrate Class | Typical Km (µM) | Notes |
| Acyl-CoA Oxidase (ACOX1) | Long-chain dicarboxylyl-CoAs | 10-50 | Activity decreases with shorter chain lengths. |
| L-Bifunctional Protein (EHHADH) | Medium to long-chain enoyl-CoAs | 5-30 | Hydratase and dehydrogenase activities. |
| D-Bifunctional Protein (HSD17B4) | Very long-chain enoyl-CoAs | 1-20 | Hydratase and dehydrogenase activities. |
| Peroxisomal Thiolase (ACAA1) | 3-Ketoacyl-CoAs | 1-15 | Broad substrate specificity. |
Experimental Protocols
The identification and quantification of this compound in biological samples would require specialized analytical techniques. The following are detailed methodologies for the analysis of dicarboxylic acids and their CoA esters, which can be adapted for the target molecule.
Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of the de-esterified dicarboxylic acid (3-methylheptanedioic acid) in urine or plasma.
4.1.1. Sample Preparation and Extraction
-
To 1 mL of urine or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled C7 or C9 dicarboxylic acid).
-
Acidify the sample to pH 1-2 with 6M HCl.
-
Extract the organic acids with two portions of 5 mL ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
4.1.2. Derivatization
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
4.1.3. GC-MS Analysis
-
GC Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 600 or use selected ion monitoring (SIM) for targeted analysis.
Analysis of Acyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound from tissue or cell extracts.
4.2.1. Sample Preparation and Extraction
-
Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. For cultured cells, wash with ice-cold PBS and scrape into a collection tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Homogenize the sample in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a solvent mixture like acetonitrile/methanol/water.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
4.2.2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Operate in positive electrospray ionization (ESI+) mode.
-
MS/MS Analysis: Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (m/z 507.1) can be monitored.
Conclusion
While this compound remains a putative metabolic intermediate, its existence is strongly supported by our knowledge of branched-chain fatty acid and dicarboxylic acid metabolism. This guide provides a framework for understanding its likely metabolic fate and offers analogous data and detailed experimental protocols to aid in its future identification and characterization. Further research, particularly utilizing advanced mass spectrometry-based metabolomics, will be crucial in definitively placing this compound within the landscape of cellular metabolism and understanding its potential role in health and disease.
References
The Enigmatic Regulation of 3-Methylheptanedioyl-CoA Synthesis: Acknowledging a Knowledge Gap
A comprehensive review of existing scientific literature reveals a significant scarcity of information regarding the synthesis and regulation of 3-methylheptanedioyl-CoA. While the core principles of metabolic regulation are well-established, their specific application to this particular molecule remains largely uncharted territory. This whitepaper candidly addresses this knowledge gap and, in lieu of a detailed guide on the direct regulation of this compound, provides an in-depth examination of the regulatory mechanisms governing the structurally related and extensively studied molecule, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This serves as a foundational framework and a potential starting point for future research into the metabolism of substituted dicarboxylic acids.
The Uncharted Pathway: this compound
Searches of prominent scientific databases for "regulation of this compound synthesis," "this compound metabolic pathway," and related queries did not yield specific information on its biosynthesis, enzymatic control, or associated signaling pathways. The Human Metabolome Database lists 3-methylheptanedioic acid (also known as 3-methylpimelic acid), the de-esterified form of this compound, but provides minimal information on its metabolic origins or physiological role.[1][2] This notable absence of data underscores the nascent stage of research into the metabolism of this particular branched-chain dicarboxylic acid.
A Well-Understood Analogue: The Regulation of HMG-CoA Synthesis
In stark contrast, the regulation of HMG-CoA synthesis is a cornerstone of metabolic research, primarily due to its central role in cholesterol and isoprenoid biosynthesis via the mevalonate (B85504) pathway.[3] Understanding the intricate control of HMG-CoA provides a robust model for the potential regulatory strategies that might govern the synthesis of other acyl-CoA derivatives.
The synthesis of HMG-CoA is primarily catalyzed by HMG-CoA synthase (HMGCS). In mammals, two isozymes exist: a cytosolic HMGCS1, which is part of the mevalonate pathway, and a mitochondrial HMGCS2, which is crucial for ketogenesis.[4] The regulation of these enzymes occurs at multiple levels, including transcriptional control, post-translational modifications, and feedback inhibition.
Transcriptional Regulation of HMG-CoA Synthase
The transcription of the HMGCS1 gene is tightly controlled by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of genes involved in cholesterol biosynthesis, including HMGCS1 and HMG-CoA reductase.[5] Conversely, high levels of cholesterol and its derivatives prevent SREBP-2 activation, thus downregulating the synthesis of these enzymes.
Mitochondrial HMGCS2 expression is primarily regulated by hormonal signals and nutrient availability. During periods of fasting, fat feeding, or in diabetic states, its expression is upregulated to promote ketogenesis.[4] This is mediated by factors such as cyclic AMP and glucocorticoids, while insulin (B600854) has an inhibitory effect.[4]
Regulation of HMG-CoA Reductase
While not directly involved in the synthesis of HMG-CoA, HMG-CoA reductase (HMGCR) is the rate-limiting enzyme of the mevalonate pathway and its regulation is a critical aspect of controlling the flux of HMG-CoA towards isoprenoid and cholesterol synthesis.[6][7] Its activity is controlled at the transcriptional, translational, and post-translational levels.[6] Statins, a major class of cholesterol-lowering drugs, are competitive inhibitors of HMGCR.[6]
The degradation of HMGCR is also a key regulatory point. High sterol levels promote the binding of HMGCR to Insig proteins in the endoplasmic reticulum membrane, leading to its ubiquitination and subsequent proteasomal degradation.[5]
Experimental Protocols for Studying Acyl-CoA Metabolism
While specific protocols for this compound are not available, methodologies used to study HMG-CoA synthesis and metabolism can be adapted for future investigations.
Measurement of Enzyme Activity
The activity of HMG-CoA synthase can be determined by monitoring the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA. A common method involves a coupled spectrophotometric assay where the product, HMG-CoA, is converted to mevalonate by HMG-CoA reductase, with the concomitant oxidation of NADPH to NADP+ being monitored at 340 nm.
Table 1: Example Protocol for HMG-CoA Synthase Activity Assay
| Step | Procedure |
| 1. Reaction Mixture Preparation | Prepare a reaction buffer containing Tris-HCl (pH 8.0), DTT, and EDTA. Add acetyl-CoA and acetoacetyl-CoA as substrates. |
| 2. Enzyme Addition | Add the cell lysate or purified enzyme preparation to the reaction mixture. |
| 3. Incubation | Incubate the reaction at a controlled temperature (e.g., 37°C). |
| 4. Product Detection | Stop the reaction and quantify the HMG-CoA formed using HPLC or a coupled enzymatic assay as described above. |
Quantification of Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying acyl-CoA species. This technique allows for the sensitive and specific measurement of various acyl-CoAs in biological samples.
Table 2: General Workflow for LC-MS Quantification of Acyl-CoAs
| Step | Procedure |
| 1. Sample Preparation | Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water). |
| 2. Chromatographic Separation | Separate the acyl-CoAs using a reversed-phase or HILIC column on an HPLC or UPLC system. |
| 3. Mass Spectrometric Detection | Detect and quantify the acyl-CoAs using a mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode. |
| 4. Data Analysis | Quantify the analytes by comparing their peak areas to those of stable isotope-labeled internal standards. |
Visualizing Regulatory Pathways
Diagrams are essential tools for illustrating complex biological processes. The following examples, created using the DOT language for Graphviz, depict the regulatory pathways of HMG-CoA synthesis.
Caption: Transcriptional regulation of cytosolic HMG-CoA synthesis and the mevalonate pathway.
Caption: Regulation of mitochondrial HMG-CoA synthesis for ketogenesis.
Future Directions
The absence of information on this compound metabolism presents a clear opportunity for future research. Key questions to be addressed include:
-
What is the biosynthetic pathway for this compound? Does it arise from fatty acid metabolism, amino acid catabolism, or another source?
-
What enzymes are responsible for its synthesis and degradation? Identifying and characterizing these enzymes is a crucial first step.
-
What is the physiological role of this compound? Is it an intermediate in a major metabolic pathway, a signaling molecule, or a byproduct of metabolism?
-
How is its synthesis regulated? Are the regulatory mechanisms similar to those of other acyl-CoAs, or are they unique?
Answering these questions will require a combination of metabolomics, enzymology, and molecular biology approaches. The detailed understanding of HMG-CoA regulation provides a valuable roadmap for designing experiments to unravel the mysteries of this compound metabolism.
Conclusion
While a comprehensive guide to the regulation of this compound synthesis is not currently possible due to a lack of available data, this whitepaper has highlighted this knowledge gap and provided a thorough overview of the well-established regulatory principles governing the analogous molecule, HMG-CoA. The experimental strategies and conceptual frameworks presented here offer a solid foundation for researchers, scientists, and drug development professionals to begin to explore the uncharted territory of this compound metabolism. The elucidation of this pathway and its regulation holds the potential to reveal new aspects of cellular metabolism and may have implications for human health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for 3-methylheptanoic acid (HMDB0340510) [hmdb.ca]
- 2. 3-Methylpimelic acid | C8H14O4 | CID 21510350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Regulation of mitochondrial 3-hydroxy-3-methylglutaryl-coenzyme A synthase protein by starvation, fat feeding, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The key enzyme of cholesterol synthesis pathway: HMG-CoA reductase and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Leucine Metabolism: A Technical Guide to HMG-CoA Lyase Deficiency and 3-Methylglutaconic Aciduria Type I
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound "3-methylheptanedioyl-CoA" is not a recognized metabolite in the context of known genetic disorders, the query likely pertains to inborn errors of leucine (B10760876) metabolism that involve structurally similar dicarboxylic acid intermediates. This guide focuses on two such critical genetic disorders: 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency and 3-Methylglutaconic Aciduria (MGA) Type I . These conditions are characterized by the accumulation of specific organic acids, including 3-hydroxy-3-methylglutaric acid and 3-methylglutaconic acid, due to enzymatic defects in the leucine catabolism pathway. This document provides a comprehensive technical overview of these disorders, including their biochemical basis, diagnostic markers, and the methodologies used for their identification, tailored for a scientific audience.
Core Genetic Disorders and their Biochemical Basis
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency
HMG-CoA lyase deficiency is a rare autosomal recessive disorder that affects both the degradation of the essential amino acid leucine and the synthesis of ketone bodies.[1] The disorder is caused by mutations in the HMGCL gene, located on chromosome 1p36.11, which encodes the mitochondrial enzyme HMG-CoA lyase.[1] This enzyme is crucial for the final step in both pathways, catalyzing the cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA into acetyl-CoA and acetoacetate (B1235776), a ketone body.
A deficiency in HMG-CoA lyase leads to the accumulation of HMG-CoA and its upstream metabolites. The clinical presentation is often severe, with symptoms typically appearing in the neonatal period or early infancy.[2] These include episodes of metabolic crisis characterized by vomiting, lethargy, hypotonia, and metabolic acidosis, often triggered by fasting or illness.[2] A key diagnostic feature is hypoketotic hypoglycemia, where low blood sugar is not accompanied by the expected production of ketone bodies.[3] If left untreated, the condition can lead to coma and death.[2]
3-Methylglutaconic Aciduria (MGA) Type I
3-Methylglutaconic aciduria (MGA) Type I is an autosomal recessive inborn error of leucine metabolism.[4] It is caused by mutations in the AUH gene, which encodes the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase.[5] This enzyme catalyzes the conversion of 3-methylglutaconyl-CoA to HMG-CoA in the leucine degradation pathway.[5]
A deficiency in this hydratase leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid and further metabolized to 3-methylglutaric acid.[6] A distinctive feature of MGA Type I is the significant elevation of 3-hydroxyisovaleric acid in the urine, which is not as prominent in other forms of MGA.[4] The clinical phenotype of MGA Type I is variable, ranging from mild developmental and speech delay to severe neurological impairment, including psychomotor retardation, dystonia, and spastic quadriparesis.[4]
Data Presentation: Quantitative Analysis of Urinary Organic Acids
The diagnosis of HMG-CoA lyase deficiency and MGA Type I heavily relies on the analysis of urinary organic acid profiles. The following tables summarize the typical quantitative findings for key metabolites in affected individuals compared to the normal pediatric population. Values are generally expressed in mmol/mol creatinine (B1669602) to account for variations in urine concentration.
Table 1: Urinary Organic Acid Levels in HMG-CoA Lyase Deficiency
| Metabolite | Normal Pediatric Range (mmol/mol creatinine) | Pathological Range in HMG-CoA Lyase Deficiency (mmol/mol creatinine) |
| 3-Hydroxy-3-methylglutaric Acid | Undetectable to trace amounts | Significantly elevated |
| 3-Methylglutaconic Acid | < 20[6] | "Large amounts"[7] |
| 3-Methylglutaric Acid | 0 - 0.75[8] | "Large amounts"[7] |
| 3-Hydroxyisovaleric Acid | 0 - 29[9] | "Large amounts"[7] |
Table 2: Urinary Organic Acid Levels in 3-Methylglutaconic Aciduria Type I
| Metabolite | Normal Pediatric Range (mmol/mol creatinine) | Pathological Range in MGA Type I (mmol/mol creatinine) |
| 3-Methylglutaconic Acid | < 20[6] | Markedly increased (>1,000 intermittently)[6] |
| 3-Methylglutaric Acid | 0 - 0.75[8] | Mildly elevated[6] |
| 3-Hydroxyisovaleric Acid | 0 - 29[9] | Markedly increased[6] |
Mandatory Visualization
Leucine Catabolism Pathway and Associated Enzymatic Defects
Caption: Leucine catabolism pathway illustrating enzymatic blocks.
Diagnostic Workflow for Suspected Leucine Metabolism Disorders
Caption: A typical diagnostic workflow for these metabolic disorders.
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for identifying and quantifying organic acids in urine.
-
Principle: Organic acids are extracted from urine, chemically modified to become volatile (derivatization), and then separated and identified based on their mass-to-charge ratio and retention time in the gas chromatograph.
-
Sample Collection and Storage:
-
Collect a random urine sample in a sterile, preservative-free container.
-
If not analyzed immediately, freeze the sample at -20°C or lower.
-
-
Extraction:
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
To a known volume of urine (e.g., 1-2 mL), add an internal standard (e.g., a stable isotope-labeled organic acid not naturally present in urine) for quantification.
-
Acidify the urine to a pH < 2 with hydrochloric acid.
-
Extract the organic acids using an organic solvent such as ethyl acetate. This is typically done by vortexing the urine with the solvent and then separating the organic layer. This step is often repeated to ensure complete extraction.
-
Pool the organic extracts and dry them completely under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent. A common two-step process involves:
-
Oximation with hydroxylamine (B1172632) hydrochloride to convert keto-acids into their oxime derivatives.
-
Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert carboxyl and hydroxyl groups into their trimethylsilyl (B98337) (TMS) esters and ethers.
-
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.
-
The gas chromatograph separates the different organic acid derivatives based on their boiling points and interaction with the capillary column.
-
As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer records the mass spectrum of each compound.
-
-
Data Analysis:
-
Identify each peak in the chromatogram by comparing its retention time and mass spectrum to a library of known organic acid derivatives.
-
Quantify the amount of each organic acid by comparing its peak area to that of the internal standard.
-
Express the final concentration relative to the urinary creatinine concentration to normalize for urine dilution.
-
HMG-CoA Lyase Enzyme Assay
This assay directly measures the activity of the HMG-CoA lyase enzyme in patient cells.
-
Principle: The assay measures the rate of conversion of HMG-CoA to acetoacetate. The production of acetoacetate can be monitored spectrophotometrically.
-
Sample: Cultured skin fibroblasts or isolated leukocytes.
-
Procedure:
-
Prepare a cell lysate from the patient's fibroblasts or leukocytes.
-
Determine the total protein concentration of the lysate for normalization of the enzyme activity.
-
The assay is typically performed in a reaction mixture containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), and the substrate, HMG-CoA.
-
The reaction is initiated by adding the cell lysate to the reaction mixture.
-
The formation of acetoacetate is measured over time. This can be done by coupling the reaction to another enzyme, such as 3-hydroxybutyrate (B1226725) dehydrogenase, and monitoring the change in NADH absorbance at 340 nm.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
-
Compare the patient's enzyme activity to that of a healthy control. A significant reduction in activity is indicative of HMG-CoA lyase deficiency.
-
3-Methylglutaconyl-CoA Hydratase Enzyme Assay
This assay measures the activity of the deficient enzyme in MGA Type I.
-
Principle: The assay measures the conversion of 3-methylglutaconyl-CoA to HMG-CoA.
-
Sample: Cultured skin fibroblasts or isolated leukocytes.
-
Procedure:
-
Prepare a cell lysate from the patient's cells.
-
Determine the total protein concentration of the lysate.
-
A coupled enzyme assay is often used. The reaction is initiated with 3-methylcrotonyl-CoA, which is converted to 3-methylglutaconyl-CoA by 3-methylcrotonyl-CoA carboxylase (present in the cell lysate). The 3-methylglutaconyl-CoA is then hydrated to HMG-CoA by 3-methylglutaconyl-CoA hydratase. Finally, HMG-CoA is cleaved by HMG-CoA lyase (also present in the lysate) to produce acetoacetate.
-
The rate of acetoacetate production is measured as described in the HMG-CoA lyase assay.
-
By providing all necessary substrates and cofactors, the rate-limiting step will be the activity of 3-methylglutaconyl-CoA hydratase in a patient with MGA Type I.
-
Calculate the enzyme activity and compare it to a healthy control. A significantly reduced activity is diagnostic for MGA Type I.
-
Conclusion
HMG-CoA lyase deficiency and 3-methylglutaconic aciduria Type I are serious inborn errors of leucine metabolism with significant clinical consequences. Accurate and timely diagnosis is crucial for the management of these disorders. This technical guide has provided an in-depth overview of the biochemical basis, key diagnostic markers, and detailed experimental protocols for the identification of these conditions. The provided data tables and pathway diagrams serve as valuable resources for researchers, clinicians, and professionals in the field of drug development, aiding in a better understanding of these complex metabolic diseases and paving the way for improved diagnostic and therapeutic strategies.
References
- 1. [PDF] 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pediatric Reference Ranges [healthcare.uiowa.edu]
- 5. Increased level of 3-hydroxy-3-methylglutaric acid in urine (Concept Id: C4703617) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methylglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 3-Methylheptanedioyl-CoA in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-methylheptanedioyl-CoA in biological samples. Acyl-coenzyme A (acyl-CoA) species are critical intermediates in numerous metabolic pathways, and their accurate measurement is essential for understanding cellular metabolism and disease states. The described protocol employs a straightforward sample preparation procedure involving protein precipitation and solid-phase extraction, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and selectivity for the reliable quantification of the dicarboxylic acyl-CoA, this compound.
Introduction
Acyl-CoAs are a class of vital metabolites involved in fatty acid metabolism, the Krebs cycle, and the synthesis of various biomolecules.[1] The accurate quantification of specific acyl-CoA species, such as this compound, can provide valuable insights into metabolic flux and the diagnosis and understanding of metabolic disorders. LC-MS/MS has emerged as the premier analytical technique for this purpose due to its high sensitivity and specificity.[2][3]
This document provides a comprehensive protocol for the extraction and quantification of this compound, which can be adapted for various biological matrices. The methodology is based on established principles for acyl-CoA analysis, ensuring robustness and reliability.
Metabolic Significance of Dicarboxylic Acyl-CoAs
While the specific metabolic pathway of this compound is not extensively characterized in the literature, dicarboxylic acids and their CoA esters are typically products of omega-oxidation of fatty acids. This pathway becomes significant when beta-oxidation is impaired. The resulting dicarboxylic acyl-CoAs can be further metabolized, and their accumulation may be indicative of specific metabolic dysregulations.
References
Application Notes and Protocols for the Extraction of 3-methylheptanedioyl-CoA from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylheptanedioyl-CoA is a dicarboxylic acyl-coenzyme A ester. The analysis of such molecules in biological matrices is critical for understanding cellular metabolism, particularly in the context of fatty acid oxidation and inherited metabolic disorders. Dicarboxylic acyl-CoAs are typically formed through omega-oxidation of monocarboxylic fatty acids and are subsequently metabolized via peroxisomal beta-oxidation.[1][2][3] This document provides detailed protocols for the extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative data for this compound in various tissues is not extensively reported in the literature. Therefore, the following tables provide representative data for other dicarboxylic and branched-chain acyl-CoAs to offer an expected range of recovery and concentration.
Table 1: Representative Recovery Rates of Acyl-CoAs Using Various Extraction Methods
| Acyl-CoA Species | Extraction Method | Typical Recovery Rate (%) | Reference |
| Dodecanedioyl-CoA (DC12-CoA) | Solid-Phase Extraction | >85 | [4] |
| Palmitoyl-CoA | Methanol (B129727)/Chloroform (B151607) Extraction | ~90 | [1] |
| Acetyl-CoA | 5% Sulfosalicylic Acid | ~60-80 | [5] |
| Various Long-Chain Acyl-CoAs | Acetonitrile/2-Propanol with SPE | 83-90 | [3] |
Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Tissues
| Acyl-CoA Species | Tissue | Concentration (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoAs | Rat Liver | 83 ± 11 | [2] |
| Total Long-Chain Acyl-CoAs | Hamster Heart | 61 ± 9 | [2] |
| Lactoyl-CoA | Mouse Heart | 0.0172 pmol/mg | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for subsequent LC-MS/MS analysis.[5]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
5% (w/v) 5-Sulfosalicylic acid (SSA), ice-cold
-
Internal standard (e.g., a stable isotope-labeled analog of this compound or another dicarboxylic acyl-CoA not present in the sample)
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of the frozen tissue sample. It is crucial to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, it should be added to the SSA solution prior to this step. Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.
-
Sample Storage: The extracted sample is now ready for LC-MS/MS analysis. If not for immediate analysis, store the extracts at -80°C to prevent degradation.
Protocol 2: Extraction using Methanol/Chloroform
This method is suitable for a broader range of acyl-CoAs, including dicarboxylic species.[1]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Methanol:Chloroform (2:1, v/v), ice-cold
-
Internal standard
-
Homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Follow the same procedure as in Protocol 1.
-
Homogenization: Transfer the powdered tissue to a pre-chilled tube. Add the internal standard and 3 mL of ice-cold methanol:chloroform (2:1). Homogenize the sample on ice.
-
Phase Separation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet the tissue debris. Transfer the supernatant to a new tube. Add 1 mL of chloroform and 1.5 mL of water to induce phase separation. Vortex and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Collection: The acyl-CoAs will partition into the upper aqueous phase. Carefully collect this phase.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with methanol.
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the extraction of this compound from tissue samples.
Metabolic Pathway
The precise metabolic pathway for this compound is not well-documented. However, based on the metabolism of other branched-chain and dicarboxylic fatty acids, it is likely synthesized from longer-chain branched fatty acids via omega-oxidation and subsequently degraded in the peroxisome through beta-oxidation.[1]
Caption: Postulated metabolic pathway involving this compound.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.utexas.edu [search.lib.utexas.edu]
- 3. Branched-chain dicarboxylic acids - Wikipedia [en.wikipedia.org]
- 4. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylheptanedioyl-CoA Analysis in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanedioyl-CoA is a dicarboxylic acyl-coenzyme A derivative that may be involved in the metabolism of branched-chain fatty acids and amino acids. Its accumulation or depletion in cells can be indicative of metabolic dysregulation in various disease states. Accurate quantification of this compound is crucial for understanding its physiological role and for the development of novel therapeutics targeting metabolic pathways. This document provides a detailed protocol for the analysis of this compound in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway Context
Dicarboxylic acids are typically formed through ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. These dicarboxylic acids are subsequently metabolized via β-oxidation within peroxisomes.[1][2][3] Branched-chain fatty acids and certain amino acids can also serve as precursors. The pathway diagram below illustrates the general metabolic context for the formation and breakdown of dicarboxylic acyl-CoAs like this compound.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro 3-Methylheptanedioyl-CoA Synthesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanedioyl-CoA is a dicarboxylic acyl-CoA molecule. The in vitro synthesis of this compound is crucial for studying various metabolic pathways, enzyme kinetics, and for the screening of potential therapeutic agents. The synthesis is typically catalyzed by an acyl-CoA synthetase (ACS) or a medium-chain dicarboxylate-CoA ligase, utilizing 3-methylheptanedioic acid, Coenzyme A (CoA), and ATP as substrates. This document provides detailed protocols for an in vitro assay to measure the synthesis of this compound, based on established enzyme-coupled fluorometric and colorimetric methods for acyl-CoA synthetase activity.
Principle of the Assay
The synthesis of this compound by an acyl-CoA synthetase can be monitored by quantifying the production of its product, this compound. A common and sensitive method is to couple the acyl-CoA synthesis reaction to a series of enzymatic steps that lead to a detectable fluorometric or colorimetric signal.
In a fluorometric assay, the newly formed this compound is oxidized by an acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a highly fluorescent product. The increase in fluorescence is directly proportional to the amount of this compound synthesized.
A colorimetric approach follows a similar principle, where the hydrogen peroxide generated from the acyl-CoA oxidase reaction is used to produce a colored compound that can be measured using a spectrophotometer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction for this compound synthesis and the general experimental workflow for its in vitro assay.
Caption: Enzymatic synthesis of this compound.
Caption: General experimental workflow for the in vitro assay.
Experimental Protocols
This section provides detailed protocols for both fluorometric and colorimetric assays to measure this compound synthesis.
Protocol 1: Fluorometric Assay
This protocol is adapted from commercially available acyl-CoA synthetase assay kits and provides high sensitivity.[1]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA. Store at 4°C.
-
ATP Solution: 100 mM ATP in nuclease-free water. Store in aliquots at -20°C.
-
CoA Solution: 10 mM Coenzyme A in nuclease-free water. Store in aliquots at -20°C.
-
Substrate (3-Methylheptanedioic Acid) Solution: 10 mM 3-methylheptanedioic acid in a suitable solvent (e.g., DMSO or ethanol), then dilute in Assay Buffer. Prepare fresh.
-
Enzyme Solution: Purified or recombinant acyl-CoA synthetase. The concentration will need to be optimized for the specific enzyme preparation. Dilute in Assay Buffer.
-
Detection Reagent Mix (Prepare fresh, protect from light):
-
10 mM H₂O₂ Standard
-
Fluorometric Probe (e.g., OxiRed™)
-
Peroxidase
-
Acyl-CoA Oxidase
-
The concentrations of these components should be optimized, but typical starting points can be found in commercial kit manuals.[1]
-
2. Assay Procedure:
-
Standard Curve: Prepare a hydrogen peroxide (H₂O₂) standard curve (0 to 10 nmol per well) to correlate the fluorescence signal to the amount of product formed.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Sample (e.g., purified enzyme, cell lysate)
-
Assay Buffer to a final volume of 50 µL.
-
Include a "no-substrate" control and a "no-enzyme" control for each sample to measure background fluorescence.
-
-
Reaction Mix: Prepare a master mix for the reaction containing:
-
Assay Buffer
-
10 mM ATP (final concentration 1 mM)
-
1 mM CoA (final concentration 0.1 mM)
-
1 mM 3-Methylheptanedioic Acid (final concentration 0.1 mM)
-
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add 50 µL of the Detection Reagent Mix to each well.
-
Incubate for Detection: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence at an excitation/emission wavelength of 535/587 nm.
3. Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Use the H₂O₂ standard curve to determine the amount of H₂O₂ produced in each sample well.
-
Calculate the rate of this compound synthesis (nmol/min/mg of protein).
Protocol 2: Colorimetric Assay
This protocol is based on a classic enzyme-coupled colorimetric method.[2][3][4]
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0).
-
ATP Solution: 100 mM ATP in nuclease-free water. Store at -20°C.
-
CoA Solution: 10 mM Coenzyme A in nuclease-free water. Store at -20°C.
-
Substrate (3-Methylheptanedioic Acid) Solution: 10 mM 3-methylheptanedioic acid in Assay Buffer.
-
Enzyme Solution: Diluted acyl-CoA synthetase in Assay Buffer.
-
Colorimetric Detection Reagent Mix (Prepare fresh):
-
Acyl-CoA Oxidase
-
Peroxidase
-
4-Aminoantipyrine (4-AAP)
-
N,N-dimethylaniline or a similar chromogenic substrate.
-
2. Assay Procedure:
-
Reaction Setup: In a 96-well clear microplate, prepare a reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
10 mM MgCl₂
-
10 mM ATP
-
0.5 mM CoA
-
1 mM 3-Methylheptanedioic Acid
-
Enzyme solution
-
-
Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Detection: Add the Colorimetric Detection Reagent Mix.
-
Incubate for Color Development: Incubate at 37°C for 10-20 minutes.
-
Measure Absorbance: Read the absorbance at 550 nm.
3. Data Analysis:
-
Subtract the absorbance of the "no-substrate" and "no-enzyme" controls.
-
Use a standard curve of a known concentration of H₂O₂ to calculate the amount of this compound produced.
-
Calculate the specific activity of the enzyme.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Reagent Concentrations for In Vitro Assay
| Reagent | Stock Concentration | Final Concentration (Fluorometric) | Final Concentration (Colorimetric) |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | As needed | - |
| Potassium Phosphate Buffer | 100 mM, pH 7.0 | - | As needed |
| ATP | 100 mM | 1 mM | 10 mM |
| Coenzyme A (CoA) | 10 mM | 0.1 mM | 0.5 mM |
| 3-Methylheptanedioic Acid | 10 mM | 0.1 mM | 1 mM |
| MgCl₂ | 1 M | 10 mM | 10 mM |
| Enzyme | Varies | To be optimized | To be optimized |
Table 2: Typical Assay Parameters
| Parameter | Fluorometric Assay | Colorimetric Assay |
| Incubation Temperature | 37°C | 37°C |
| Reaction Time | 30-60 minutes | 15-30 minutes |
| Detection Wavelength | Ex/Em = 535/587 nm | 550 nm |
| Plate Type | 96-well black | 96-well clear |
| Sensitivity | High (as low as 5 mU/µl)[1] | Moderate |
Concluding Remarks
The protocols provided offer robust methods for the in vitro assay of this compound synthesis. The choice between the fluorometric and colorimetric assay will depend on the required sensitivity and available laboratory equipment. For high-throughput screening and sensitive detection, the fluorometric assay is recommended. The colorimetric assay provides a reliable alternative for routine measurements. It is crucial to optimize the enzyme concentration and incubation times for the specific experimental conditions. Proper controls are essential for accurate interpretation of the results.
References
Application Notes and Protocols for Metabolic Tracing with 13C Labeled 3-Methylheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing using stable isotopes, such as 13C, is a powerful technique to elucidate the intricate network of metabolic pathways within a biological system.[1][2] While tracers like 13C-glucose and 13C-glutamine have been extensively used to probe central carbon metabolism, there is a growing need for novel tracers to investigate specific or alternative metabolic routes. This document provides detailed application notes and protocols for the use of 13C labeled 3-methylheptanedioyl-CoA, a dicarboxylic acyl-CoA, in metabolic tracing studies.
This compound is a C8 dicarboxylic acid with a methyl branch. Its metabolism is likely linked to the oxidation of branched-chain fatty acids and may provide insights into mitochondrial function and dysfunction. The presence of similar, shorter-chain dicarboxylic acids like 3-methylglutaric acid has been associated with inborn errors of metabolism and compromised mitochondrial energy metabolism, suggesting that this compound could serve as a valuable tool in studying these conditions.[3][4]
Potential Applications
The use of 13C labeled this compound in metabolic tracing can address several key research questions:
-
Elucidation of Branched-Chain Fatty Acid Oxidation Pathways: Tracing the fate of the 13C label from this compound can help to identify and quantify the activity of enzymes and pathways involved in the catabolism of branched-chain dicarboxylic acids.
-
Investigation of Mitochondrial Dysfunction: As the metabolism of acyl-CoAs is intrinsically linked to mitochondrial function, this tracer can be used to probe metabolic alterations in diseases associated with mitochondrial dysfunction, such as certain inborn errors of metabolism, neurodegenerative diseases, and cancer.[5]
-
Biomarker Discovery: The metabolic products of 13C labeled this compound can be identified and quantified, potentially leading to the discovery of novel biomarkers for diseases characterized by aberrant fatty acid metabolism.[5][6]
-
Drug Development and Target Validation: This tracer can be employed to assess the effect of therapeutic interventions on branched-chain fatty acid oxidation and overall mitochondrial metabolism.
Hypothesized Metabolic Pathway
Based on the metabolism of structurally similar molecules, we hypothesize that this compound undergoes mitochondrial β-oxidation. The 13C labels can be incorporated at various positions in the molecule to trace different aspects of its metabolism. A potential metabolic fate is the sequential removal of two-carbon units, leading to the formation of shorter-chain acyl-CoAs and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
Caption: Hypothesized metabolic pathway of 13C labeled this compound.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types or experimental conditions.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Culture Medium: Culture cells in a standard growth medium appropriate for the cell line.
-
Preparation of Labeling Medium: Prepare a fresh batch of culture medium containing the desired concentration of 13C labeled 3-methylheptanedioic acid. The free acid form is typically used for cell culture experiments and is converted intracellularly to the CoA thioester. The optimal concentration and labeling duration should be determined empirically.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the labeling medium.
-
Incubation: Incubate the cells for the predetermined duration. A time-course experiment is recommended to determine the time required to reach isotopic steady state.
Protocol 2: Metabolite Extraction
-
Washing: Quickly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.
-
Quenching and Extraction:
-
For adherent cells, add a cold extraction solvent (e.g., 80% methanol) directly to the plate.
-
For suspension cells, pellet the cells by centrifugation and resuspend the pellet in the cold extraction solvent.
-
-
Scraping and Collection: Scrape the adherent cells and collect the cell lysate. For suspension cells, ensure the pellet is fully resuspended.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites and store at -80°C until analysis.
Protocol 3: Sample Analysis by Mass Spectrometry
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
LC-MS or GC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to either a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental conditions. The mass isotopologue distributions (MIDs) of key metabolites should be determined and corrected for the natural abundance of 13C.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates after Labeling with [U-13C8] 3-Methylheptanedioate
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | |||||||
| Control | 93.1 | 6.5 | 0.4 | 0.0 | 0.0 | 0.0 | 0.0 |
| Labeled | 65.2 | 8.1 | 15.3 | 4.5 | 5.8 | 1.1 | 0.0 |
| Succinate | |||||||
| Control | 95.3 | 4.5 | 0.2 | 0.0 | 0.0 | ||
| Labeled | 70.1 | 5.5 | 18.2 | 5.1 | 1.1 | ||
| Malate | |||||||
| Control | 95.2 | 4.6 | 0.2 | 0.0 | 0.0 | ||
| Labeled | 68.9 | 6.2 | 16.9 | 6.3 | 1.7 | ||
| Aspartate | |||||||
| Control | 95.2 | 4.6 | 0.2 | 0.0 | 0.0 | ||
| Labeled | 72.3 | 5.8 | 15.1 | 5.6 | 1.2 |
Visualizations
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic origin and significance of 3-methylglutaryl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methylglutarylcarnitine: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolites as Novel Biomarkers for Childhood Obesity-Related Traits in Mexican American Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acyl-CoA Derivatives in Disease Models
Disclaimer: Extensive literature searches did not yield specific information on the applications of 3-methylheptanedioyl-CoA in disease models. This compound may be novel, rarely studied, or referred to by a different nomenclature. However, the search identified significant research on structurally and functionally related acyl-CoA derivatives, particularly 3-methylglutaryl-CoA (3-MG-CoA) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . These molecules are crucial intermediates in metabolic pathways and their dysregulation is implicated in a variety of diseases. This document provides detailed application notes and protocols for these related compounds, which may offer valuable insights for researchers interested in the broader class of dicarboxylic acyl-CoAs.
3-Methylglutaryl-CoA and its Metabolites as Biomarkers in Metabolic Disorders
3-Methylglutaryl-CoA is not part of a major metabolic pathway, but its byproducts, 3-methylglutaric acid (3-MGA) and 3-methylglutaryl carnitine, serve as important biomarkers for several inborn errors of metabolism.[1]
Associated Disease Models:
-
HMG-CoA Lyase Deficiency: In this disorder, both 3-methylglutaryl carnitine and 3-methylglutaric acid are excreted in elevated levels.[1]
-
Inborn Errors of Metabolism (IEMs) with Compromised Mitochondrial Energy Metabolism: 3-methylglutaric aciduria is a common finding in these conditions.[1][2] For instance, in TMEM70 deficiency, 3-methylglutaryl carnitine is also present.[1]
-
Chronic and Acute Maladies: Elevated levels of 3-methylglutaryl carnitine have been observed in a number of other chronic and acute conditions.[1]
Proposed Metabolic Origin of 3-Methylglutaryl-CoA in Disease:
Under conditions of compromised mitochondrial energy metabolism, the accumulation of acetyl-CoA in the mitochondrial matrix can drive the de novo synthesis of 3-methylglutaconyl-CoA (3-MGC-CoA).[2] It is proposed that when trans-3-MGC-CoA levels rise, a portion of it is reduced to 3-MG-CoA.[1] This reaction may be a side activity of glutaryl-CoA dehydrogenase (GCDH).[1] Normally, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[1] However, in the presence of both glutaryl-CoA and trans-3-MGC-CoA, and with impaired electron transport chain function, GCDH may cycle between oxidized and reduced states, producing crotonyl-CoA and CO2 from glutaryl-CoA, and 3-MG-CoA from trans-3-MGC-CoA.[1]
Caption: Proposed pathway for 3-MG-CoA formation in mitochondrial dysfunction.
3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) in Disease Models
HMG-CoA is a critical intermediate in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.[3][4] The enzyme HMG-CoA reductase, which converts HMG-CoA to mevalonate, is a key regulatory point in this pathway and a target for statin drugs.[3][4][5]
Associated Disease Models:
-
Alzheimer's Disease (AD): Dysregulation of lipid metabolism and neuroinflammation are associated with the pathogenesis of AD.[5] HMG-CoA reductase and its role in cholesterol synthesis are being investigated as potential therapeutic targets.[5]
-
Atherosclerosis and Coronary Artery Disease: Cholesterol synthesized via the mevalonate pathway contributes to the development of atherosclerosis.[3] HMG-CoA reductase is a primary target for drugs aimed at lowering cholesterol levels.[3]
-
Cancer: Non-sterol isoprenoids, also synthesized from the mevalonate pathway, are involved in cell proliferation and signal transduction, processes that are often dysregulated in cancer.[3]
-
Ketogenesis: Mitochondrial HMG-CoA synthase is a regulatory enzyme in the ketogenic pathway.[6] Its levels are altered in metabolic states such as starvation, diabetes, and high-fat feeding.[6]
Caption: Overview of the HMG-CoA metabolic pathway.
Quantitative Data Summary
| Disease Model | Analyte | Change in Level | Reference |
| HMG-CoA Lyase Deficiency | 3-Methylglutaryl Carnitine | Elevated | [1] |
| HMG-CoA Lyase Deficiency | 3-Methylglutaric Acid | Elevated | [1] |
| TMEM70 Deficiency | 3-Methylglutaryl Carnitine | Present | [1] |
| Starvation (Rat Model) | Mitochondrial HMG-CoA Synthase Protein | Increased | [6] |
| Diabetes (Rat Model) | Mitochondrial HMG-CoA Synthase Protein | Increased | [6] |
| High-Fat Diet (Rat Model) | Mitochondrial HMG-CoA Synthase Protein | Increased | [6] |
| Insulin Treatment (Diabetic Rats) | Mitochondrial HMG-CoA Synthase Protein | Decreased | [6] |
Experimental Protocols
Protocol 1: Assay of 3-Methylglutaconyl-CoA Hydratase Activity
This protocol is adapted from the principles of hydratase assays and is applicable for measuring the activity of enzymes that act on related substrates.
Objective: To determine the enzymatic activity of 3-methylglutaconyl-CoA hydratase in cell or tissue extracts.
Materials:
-
Cell or tissue homogenate
-
Spectrophotometer
-
Cuvettes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
cis-3-methylglutaconyl-CoA (substrate)
-
Citrate (B86180) synthase
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetyl-CoA
Procedure:
-
Sample Preparation: Prepare a cell or tissue homogenate in a suitable lysis buffer and centrifuge to obtain a clear supernatant. Determine the protein concentration of the supernatant.
-
Reaction Mixture: In a cuvette, prepare the following reaction mixture:
-
Reaction buffer
-
DTNB
-
Acetyl-CoA
-
Citrate synthase
-
Cell/tissue extract
-
-
Initiate Reaction: Start the reaction by adding the substrate, cis-3-methylglutaconyl-CoA.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the free CoA released upon the conversion of 3-methylglutaconyl-CoA to HMG-CoA and its subsequent reaction with acetyl-CoA catalyzed by citrate synthase.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of reduced DTNB.
Protocol 2: Western Blot Analysis of Mitochondrial HMG-CoA Synthase
This protocol describes the detection and quantification of mitochondrial HMG-CoA synthase protein levels in response to different metabolic conditions.[6]
Objective: To determine the relative abundance of mitochondrial HMG-CoA synthase in tissue samples from different experimental groups.
Materials:
-
Tissue samples (e.g., liver from control, starved, diabetic, or high-fat fed rats)
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for mitochondrial HMG-CoA synthase
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples in homogenization buffer, centrifuge to pellet cellular debris, and collect the supernatant. Determine the protein concentration.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against mitochondrial HMG-CoA synthase overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in mitochondrial HMG-CoA synthase protein levels between different experimental groups.
Caption: Workflow for Western Blot analysis.
References
- 1. Metabolic origin and significance of 3-methylglutaryl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The key enzyme of cholesterol synthesis pathway: HMG-CoA reductase and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Mechanisms of 3-Hydroxyl 3-Methylglutaryl CoA Reductase in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of mitochondrial 3-hydroxy-3-methylglutaryl-coenzyme A synthase protein by starvation, fat feeding, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-methylheptanedioyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The analysis of specific acyl-CoAs, such as 3-methylheptanedioyl-CoA, is crucial for understanding various metabolic processes and in the study of metabolic disorders. However, the direct analysis of acyl-CoA molecules by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by their high molecular weight, low volatility, and thermal instability.[1] To overcome these challenges, a multi-step sample preparation protocol is required, involving the hydrolysis of the thioester bond followed by derivatization of the resulting dicarboxylic acid to enhance its volatility for GC-MS analysis.[2]
This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis. The workflow involves an initial alkaline hydrolysis to cleave the thioester bond, yielding 3-methylheptanedioic acid, followed by a comparison of two common derivatization techniques: silylation and esterification.
Principle
The overall analytical strategy involves three primary stages:
-
Alkaline Hydrolysis: The thioester bond of this compound is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to release the free dicarboxylic acid, 3-methylheptanedioic acid, and Coenzyme A.[3][4][5] This step is crucial as it liberates the analyte of interest in a form that can be further processed.
-
Extraction: The resulting 3-methylheptanedioic acid, being more soluble in an aqueous basic solution, is first acidified and then extracted into an organic solvent. This step serves to isolate the dicarboxylic acid from the complex sample matrix and the hydrolysis reagents.
-
Derivatization: To make the non-volatile 3-methylheptanedioic acid amenable to GC analysis, its polar carboxylic acid functional groups are chemically modified into less polar, more volatile derivatives.[6] Two highly effective methods are:
-
Silylation: The active hydrogens of the carboxylic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups using a reagent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[7][8][9]
-
Esterification: The carboxylic acid groups are converted to their corresponding methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol (BF3-Methanol).[7][8][10][11]
-
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for the analysis of this compound by GC-MS.
Comparison of Derivatization Methods
Both silylation and esterification are effective for derivatizing dicarboxylic acids. The choice between them may depend on the specific requirements of the analysis, such as required sensitivity and potential interferences. A comparative study on low-molecular-weight dicarboxylic acids in atmospheric aerosols provides valuable insights.[7][8]
Silylation with BSTFA is often preferred for its high reaction efficiency and the ability to derivatize a wide range of polar compounds.[8] Esterification with BF3-methanol is also a robust method, particularly for fatty acids.[11] For low-concentration samples, silylation with BSTFA has been shown to provide lower detection limits and better reproducibility.[7][8]
Table 1: Comparison of Silylation (BSTFA) and Esterification for Dicarboxylic Acid Analysis
| Parameter | Silylation (BSTFA) | Esterification (BF3/alcohol) | Reference |
| Detection Limit | ≤ 2 ng/m³ | ≤ 4 ng/m³ | [7][8] |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [7][8] |
| Advantages | Lower detection limits, higher reproducibility, fast, efficient. | Robust for fatty acids, clean reactions. | [8][10] |
| Disadvantages | Derivatives can be sensitive to moisture. | Can be more time-consuming. | [8] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Derivatization reagents are corrosive and/or toxic.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol is adapted from general procedures for the saponification of esters.[5][11][12]
-
To an aqueous sample (e.g., 100 µL) containing this compound in a glass reaction vial, add 200 µL of 0.5 N methanolic sodium hydroxide.
-
Add a stir bar and cap the vial tightly.
-
Heat the mixture at 85-90°C with stirring for 10 minutes to ensure complete hydrolysis of the thioester.
-
Allow the vial to cool to room temperature.
Protocol 2: Extraction of 3-methylheptanedioic Acid
-
After hydrolysis, neutralize the cooled reaction mixture by adding a suitable amount of 1 M HCl. Acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. Check the pH with pH paper.
-
Add 500 µL of ethyl acetate (B1210297) to the vial.
-
Vortex vigorously for 1 minute to extract the 3-methylheptanedioic acid into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction (steps 2-5) two more times, pooling the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).
Protocol 3A: Derivatization by Silylation (BSTFA)
This protocol is based on established methods for silylating carboxylic acids.[8][9][13]
-
Ensure the dried extract from Protocol 2 is completely free of water.
-
To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 2 hours to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. An aliquot (e.g., 1 µL) can be directly injected.
Protocol 3B: Derivatization by Esterification (BF3-Methanol)
This protocol is adapted from standard procedures for creating fatty acid methyl esters.[10][11][14][15]
-
To the dried extract from Protocol 2, add 200 µL of 10-14% boron trifluoride-methanol solution.
-
Cap the vial tightly and heat at 90-100°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of saturated NaCl solution and 600 µL of hexane (B92381).
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the phases to separate.
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 4: GC-MS Analysis Parameters
The following are general starting parameters that should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless or split 10:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring characteristic fragment ions of the derivatized 3-methylheptanedioic acid.[16][17]
-
By following this comprehensive workflow, researchers can reliably and sensitively analyze this compound, enabling deeper insights into its metabolic roles.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length [pubmed.ncbi.nlm.nih.gov]
- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for 3-Methylheptanedioyl-CoA from Biological Samples
Introduction
3-Methylheptanedioyl-CoA is a dicarboxylic acyl-coenzyme A intermediate that may be involved in specific metabolic pathways. Accurate quantification of this and other acyl-CoAs is essential for metabolic research and drug development. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from tissue samples using 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges, a method shown to be effective for a wide range of acyl-CoA species.[1][3]
Principle
The protocol employs a 2-(2-pyridyl)ethyl functionalized silica-based sorbent for the selective retention of acyl-CoA molecules.[1] The sample is first homogenized and proteins are precipitated. The supernatant containing the acyl-CoAs is then loaded onto the conditioned SPE column. After washing to remove interfering substances, the purified acyl-CoAs are eluted with a solvent mixture. This procedure effectively enriches the sample for this compound and other acyl-CoAs, enhancing the sensitivity and reliability of subsequent analytical measurements.
Data Presentation
The recovery efficiency of acyl-CoAs using SPE can be influenced by the chain length of the acyl group. The following table summarizes representative recovery data for various acyl-CoAs using different SPE sorbents, as documented in the literature.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [4] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Experimental Protocol
This protocol is a synthesized method based on established procedures for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[1][3][4]
Materials and Reagents
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Tissue Samples: Fresh or frozen
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][4]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1][4]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[1]
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not expected to be in the sample.
-
Centrifuge tubes
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials for LC-MS/MS analysis
Procedure
1. Sample Preparation and Homogenization a. Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold Homogenization Buffer. c. Add the internal standard to the buffer. d. Homogenize the tissue on ice until a uniform suspension is achieved. e. Add 1 mL of 2-Propanol and homogenize again.[4]
2. Extraction of Acyl-CoAs a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1] c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1] d. Carefully collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) a. Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. Do not allow the column to dry out.[1] b. Sample Loading: Load the supernatant from step 2d onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum. c. Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[1] d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]
4. Sample Concentration and Reconstitution a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., 100 µL of a water and methanol mixture for LC-MS/MS). c. Transfer the reconstituted sample to an autosampler vial for analysis.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of 3-Methylheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategy involves the synthesis of a fluorescently labeled 3-methylheptanedioic acid, followed by its enzymatic conversion to the corresponding fluorescent 3-methylheptanedioyl-CoA. This approach leverages the specificity of acyl-CoA synthetases to ensure the correct formation of the thioester linkage.[2] BODIPY (boron-dipyrromethene) dyes are recommended for this application due to their strong fluorescence, excellent photostability, and minimal interference with the biological activity of the labeled molecule.[]
Metabolic Context: The Relevance of Dicarboxylic Acyl-CoAs
While the specific metabolic pathway of this compound is not extensively characterized, it is structurally related to other dicarboxylic acyl-CoAs that are intermediates in fatty acid oxidation and other metabolic processes. For instance, the metabolism of 3-methylglutaryl-CoA is relevant in certain inborn errors of metabolism.[3][4][5] The study of fluorescently labeled this compound could, therefore, provide insights into related metabolic pathways.
Figure 1. Simplified metabolic context for HMG-CoA, a structurally related molecule to the parent dicarboxylic acid of this compound.
Proposed Experimental Workflow
The overall workflow for the synthesis and application of fluorescently labeled this compound is outlined below. This multi-step process begins with the chemical synthesis of a fluorescently tagged dicarboxylic acid, followed by enzymatic conversion to its CoA derivative, purification, and subsequent use in cellular imaging or in vitro assays.
Figure 2. Proposed workflow for the synthesis, purification, and application of fluorescent this compound.
Detailed Experimental Protocols
Part 1: Synthesis of BODIPY-Labeled 3-Methylheptanedioic Acid
This protocol describes the covalent attachment of a BODIPY fluorophore to one of the carboxylic acid groups of 3-methylheptanedioic acid via an amide linkage.
Materials and Reagents:
-
3-Methylheptanedioic acid
-
BODIPY™ FL Ethylenediamine (EDA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Protocol:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve 1.1 equivalents of 3-methylheptanedioic acid in anhydrous DMF. Add 1.1 equivalents of DCC and 1.1 equivalents of NHS. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS-ester.
-
Coupling Reaction: In a separate flask, dissolve 1 equivalent of BODIPY™ FL EDA in anhydrous DMF. Slowly add the activated NHS-ester solution from step 1 to the BODIPY™ FL EDA solution. Let the reaction proceed overnight at room temperature in the dark.
-
Reaction Quenching and Extraction: Quench the reaction by adding a small amount of water. Remove the DMF under reduced pressure. Resuspend the residue in ethyl acetate and wash with 5% HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography. Use a gradient of ethyl acetate in hexanes to elute the product. The fluorescent band corresponding to the desired product should be collected.
-
Characterization: Confirm the identity and purity of the product using Mass Spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
Part 2: Enzymatic Synthesis of Fluorescent this compound
This protocol utilizes a long-chain acyl-CoA synthetase to convert the fluorescently labeled dicarboxylic acid into its corresponding CoA thioester.[2]
Materials and Reagents:
-
BODIPY-labeled 3-methylheptanedioic acid (from Part 1)
-
Coenzyme A trilithium salt hydrate
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, Magnesium Chloride (MgCl₂)
-
Triton X-100
-
Tris-HCl buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (B52724), and water for HPLC
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM BODIPY-labeled 3-methylheptanedioic acid (dissolved in a small amount of DMSO or Triton X-100)
-
Acyl-CoA Synthetase (concentration to be optimized, typically 1-5 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
Purification by SPE: Acidify the reaction mixture with a small amount of formic acid. Load the mixture onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove salts and unreacted Coenzyme A. Elute the fluorescent acyl-CoA with a solution of 80% methanol in water.
-
Purification by HPLC (Optional but Recommended): For higher purity, the eluate from the SPE can be further purified by reverse-phase HPLC. Use a C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). Collect the fluorescent peak corresponding to the product.
-
Characterization and Quantification: Confirm the identity of the product by mass spectrometry. Determine the concentration of the fluorescent acyl-CoA by measuring its absorbance at the respective maxima for the BODIPY dye and using the Beer-Lambert law.
Data Presentation
The following tables should be used to document the quantitative data obtained during the synthesis and characterization of the fluorescently labeled this compound.
Table 1: Synthesis of BODIPY-Labeled 3-Methylheptanedioic Acid
| Parameter | Value |
| Starting amount of 3-methylheptanedioic acid (mg) | |
| Starting amount of BODIPY-FL-EDA (mg) | |
| Yield of purified product (mg) | |
| Molar Yield (%) | |
| Molecular Weight (Expected) | |
| Molecular Weight (Observed by MS) |
Table 2: Enzymatic Synthesis of Fluorescent this compound
| Parameter | Value |
| Starting amount of BODIPY-labeled acid (nmol) | |
| Yield of purified fluorescent acyl-CoA (nmol) | |
| Molar Yield (%) | |
| Molecular Weight (Expected) | |
| Molecular Weight (Observed by MS) |
Table 3: Spectroscopic Properties of Fluorescent this compound
| Parameter | Value |
| Absorbance Maximum (λ_max, nm) | |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | |
| Emission Maximum (λ_em, nm) | |
| Quantum Yield (Φ) |
Troubleshooting
-
Low yield in chemical synthesis: Ensure all reagents and solvents are anhydrous. Optimize the reaction time and temperature.
-
Low yield in enzymatic synthesis: Verify the activity of the acyl-CoA synthetase. Optimize the concentration of substrates and enzyme. The enzyme may have low activity towards dicarboxylic acids; screening different synthetases may be necessary.
-
Poor purification: Adjust the solvent system for chromatography. For HPLC, optimize the gradient and flow rate.
-
Product instability: Acyl-CoA thioesters can be prone to hydrolysis. Store the final product at -80°C in small aliquots and avoid repeated freeze-thaw cycles.
By following these detailed protocols, researchers can successfully synthesize and purify fluorescently labeled this compound, enabling a wide range of studies into its metabolic fate and cellular functions.
References
- 2. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic origin and significance of 3-methylglutaryl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methylheptanedioyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanedioyl-CoA is a dicarboxylic acyl-coenzyme A ester. Dicarboxylic acids and their CoA derivatives are important intermediates in cellular metabolism, particularly in the ω-oxidation of fatty acids and the metabolism of certain branched-chain amino acids. Accurate and reproducible quantification of this compound is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and for drug development targeting related enzymatic pathways.
Like other long-chain acyl-CoA esters, this compound is susceptible to both enzymatic and chemical degradation. Its inherent instability, particularly in aqueous solutions, presents a significant challenge for its use as an analytical standard.[1] Proper handling and storage are paramount to maintain the integrity of the standard, ensuring the accuracy and reliability of experimental results.
This document provides detailed application notes and protocols for the handling, storage, and quality control of this compound standards to ensure their stability and proper use in research and drug development settings.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Handling and Storage of this compound Standards
The stability of acyl-CoA standards is highly dependent on temperature, solvent, pH, and storage container.
Shipping and Receiving
This compound standards are typically shipped as a lyophilized powder on dry ice. Upon receipt, the integrity of the packaging should be inspected, and the standard should be immediately transferred to the recommended long-term storage conditions to prevent degradation.
Long-Term Storage (Lyophilized Powder)
For long-term storage, the lyophilized powder is the most stable form.
| Parameter | Recommended Condition | Justification |
| Temperature | -80°C (preferred) or -20°C | Minimizes chemical and enzymatic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces oxidation of the acyl chain and the thiol group. |
| Container | Amber glass vial with a Teflon-lined cap | Prevents photodegradation and leaching of impurities from plastic.[3] |
Preparation of Stock Solutions
Due to the instability of acyl-CoAs in aqueous solutions, stock solutions should be prepared in an appropriate organic solvent.[1] Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1]
| Parameter | Recommended Condition | Justification |
| Solvent | Anhydrous Methanol (HPLC-grade or higher) | Provides the best stability for acyl-CoA standards.[1] |
| Concentration | 1-5 mM | A higher concentration stock solution is generally more stable. |
| Container | Glass vial with a Teflon-lined cap | Avoids plasticizers and other contaminants.[3] |
| Temperature | Store at -80°C | Maximizes stability for long-term use. |
| Atmosphere | Overlay with Argon or Nitrogen before sealing | Prevents oxidation. |
Preparation of Working Solutions and Calibration Standards
Working solutions and calibration standards are typically prepared by diluting the stock solution. The choice of diluent depends on the analytical method. For LC-MS/MS analysis, the diluent should be compatible with the mobile phase.
| Parameter | Recommended Condition | Justification |
| Diluent | Methanol or 50 mM Ammonium Acetate in 50% Methanol (pH 6.8-7.0) | Methanol offers good stability.[1] A neutral pH buffered solution can also stabilize acyl-CoAs.[4] |
| Preparation | Prepare fresh daily or as needed | Minimizes degradation in lower concentrations and aqueous environments. |
| Container | Glass or polypropylene (B1209903) autosampler vials | For short-term use during analysis. |
| Temperature | Keep on ice or in a cooled autosampler (4°C) during use | Slows down degradation during analytical runs.[4] |
Experimental Protocols
Protocol for Preparation of a 1 mM Stock Solution
-
Allow the vial of lyophilized this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the required amount of the lyophilized powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous methanol to achieve a final concentration of 1 mM.
-
Vortex gently until the powder is completely dissolved.
-
Overlay the solution with a gentle stream of argon or nitrogen gas.
-
Seal the vial tightly with a Teflon-lined cap.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store at -80°C.
Protocol for Preparation of Calibration Curve Standards
-
Thaw the 1 mM stock solution on ice.
-
Perform serial dilutions of the stock solution with the chosen diluent (e.g., methanol or buffered methanol) to prepare a series of calibration standards. A typical concentration range for LC-MS/MS analysis is 0.1 µM to 10 µM.
-
If an internal standard is used (e.g., a stable isotope-labeled version or a structurally similar acyl-CoA), spike it into each calibration standard at a fixed concentration.
-
Transfer the calibration standards to autosampler vials.
-
Keep the vials in a cooled autosampler at 4°C during the analysis.
Protocol for Stability Assessment by LC-MS/MS
This protocol allows for the assessment of the stability of this compound standards under different conditions.
-
Prepare solutions of this compound at a fixed concentration (e.g., 1 µM) in different solvents to be tested (e.g., water, methanol, buffered solutions at various pH).
-
Divide each solution into aliquots for different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Store the aliquots under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
-
At each time point, analyze the respective aliquot by LC-MS/MS.
-
Quantify the peak area of the this compound.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.
Visualization of Workflows
Caption: Figure 1: General Workflow for Handling and Storage of this compound Standards.
Caption: Figure 2: Workflow for Stability Assessment of this compound.
Conclusion
The chemical instability of this compound requires strict adherence to proper handling and storage protocols. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity of their analytical standards, leading to more accurate and reproducible experimental outcomes. The use of cold temperatures, appropriate organic solvents, and an inert atmosphere are key factors in minimizing degradation and preserving the quality of this compound standards. Regular stability assessments are also recommended to validate storage conditions and handling procedures.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Short-Chain Acyl-CoAs by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including the Krebs cycle, fatty acid metabolism, and amino acid catabolism. The accurate quantification of these molecules is crucial for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of drugs targeting metabolic pathways. This document provides a detailed protocol for the sensitive and specific quantification of short-chain acyl-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this application.[1][2][3]
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS to separate and quantify short-chain acyl-CoAs. Biological samples are first processed to precipitate proteins and extract the acyl-CoAs. The extracts are then subjected to liquid chromatography for separation, followed by tandem mass spectrometry for detection and quantification. The use of multiple reaction monitoring (MRM) ensures high specificity by monitoring a specific precursor ion and its characteristic product ion for each analyte.[1]
Experimental Workflow
The overall experimental workflow for the quantification of short-chain acyl-CoAs consists of sample preparation, LC-MS/MS analysis, and data processing.
Caption: A schematic of the experimental workflow for short-chain acyl-CoA analysis.
I. Experimental Protocols
A. Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of short-chain acyl-CoAs from biological samples.[4]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold[4]
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C[4]
Protocol:
-
To 50 µL of the biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.[4]
-
Vortex the mixture vigorously for 30 seconds.[4]
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.[4]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[4]
Note: An alternative method involves protein precipitation with trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) to remove the TCA, which can interfere with the analysis. However, the SSA method is often preferred as it may not require the SPE step, thus improving the recovery of more polar analytes.[1]
B. Liquid Chromatography (LC)
Instrumentation:
-
An Agilent 1100 binary pump HPLC system or equivalent.[5]
LC Column:
-
Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a Phenomenex SecurityGuard C-18 guard column (4.0 mm × 2.0 mm).[5]
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[5]
-
Mobile Phase B: Acetonitrile.[5]
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 100 |
| 22.5 | 100 |
| 22.51 | 20 |
| 30.0 | 20 |
Flow Rate: 0.2 mL/min[5] Column Temperature: 32°C[5] Injection Volume: 30 µL[5]
C. Mass Spectrometry (MS)
Instrumentation:
-
Waters Micromass Quattro Micro triple quadrupole mass spectrometer with an ESI source or equivalent.[5]
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
MS/MS Analysis: Multiple Reaction Monitoring (MRM)
Fragmentation Pattern:
Short-chain acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode. The molecule typically fragments at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a neutral loss of 507 atomic mass units (amu). Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety with a mass-to-charge ratio (m/z) of 428.[1]
Caption: Characteristic fragmentation of acyl-CoAs in positive ion MS/MS.
For each acyl-CoA, two MRM transitions are typically monitored:
II. Quantitative Data
The following table summarizes representative MRM transitions and collision energies for a selection of short-chain acyl-CoAs. Note that optimal collision energies are instrument-dependent and should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.1 | Instrument Dependent |
| Propionyl-CoA | 824.1 | 317.1 | Instrument Dependent |
| Butyryl-CoA | 838.2 | 331.2 | Instrument Dependent |
| Isobutyryl-CoA | 838.2 | 331.2 | Instrument Dependent |
| Valeryl-CoA | 852.2 | 345.2 | Instrument Dependent |
| Isovaleryl-CoA | 852.2 | 345.2 | Instrument Dependent |
| (S)-2-Methylbutanoyl-CoA | 852.7 | 345.1 | Instrument Dependent[4] |
Data is representative and may require optimization for specific instrumentation and matrices.
III. Signaling Pathway Context
The quantification of short-chain acyl-CoAs is often relevant to studying specific metabolic pathways. For example, (S)-2-Methylbutanoyl-CoA is an intermediate in the degradation of the amino acid isoleucine.
Caption: Simplified isoleucine degradation pathway highlighting (S)-2-Methylbutanoyl-CoA.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of short-chain acyl-CoAs by LC-MS/MS. The described method is sensitive, specific, and applicable to a variety of biological matrices. The provided workflow, protocols, and data will be a valuable resource for researchers, scientists, and drug development professionals investigating cellular metabolism and related therapeutic areas.[4]
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Targeted Metabolomics Assay for the Quantitative Analysis of 3-Methylheptanedioyl-CoA using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the targeted quantification of 3-methylheptanedioyl-CoA in biological matrices. The assay utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform, which offers high selectivity and sensitivity for the detection of this specific acyl-CoA species. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in metabolic studies, drug development, and clinical diagnostics who are interested in the roles of dicarboxylic acid metabolism and branched-chain fatty acid oxidation.
Introduction
This compound is a dicarboxylic acid acyl-coenzyme A ester. Dicarboxylic acids are metabolic products of fatty acid ω-oxidation and their subsequent metabolism occurs primarily through peroxisomal β-oxidation[1][2]. The presence of a methyl branch suggests its origin from the catabolism of branched-chain fatty acids or xenobiotics. Dysregulation in the metabolism of dicarboxylic acids can be indicative of certain metabolic disorders. Therefore, the accurate quantification of specific dicarboxylic acyl-CoAs like this compound is crucial for understanding their physiological and pathological roles.
This targeted metabolomics assay is designed to provide a reliable and reproducible method for the quantification of this compound. The methodology is based on established principles for the analysis of acyl-CoA compounds, which often involve protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection[3].
Experimental Workflow
The overall experimental workflow for the targeted analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Protocols
Sample Preparation
This protocol is optimized for the extraction of acyl-CoAs from cultured cells or tissue samples.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS): Heptadecanoyl-CoA (or other suitable odd-chain acyl-CoA)
-
Microcentrifuge tubes
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 80% acetonitrile per 10 cm dish and scrape the cells. For suspension cells or tissue homogenates, start with a known cell number or tissue weight.
-
Internal Standard Spiking: Add the internal standard to the cell lysate or tissue homogenate to a final concentration of 1 µM.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Final Centrifugation: Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18-18.1 min: 98-2% B; 18.1-22 min: 2% B |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions are based on the characteristic neutral loss of the 507 Da phosphopantetheine moiety from the precursor ion of acyl-CoAs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Calculated] | [Calculated] | [To be optimized] |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.6 | 45 |
Note: The exact m/z values for this compound need to be calculated based on its chemical formula (C29H50N7O19P3S) and empirically confirmed. The collision energy should be optimized for this specific compound.
Calculation of m/z for this compound:
-
Formula: C29H50N7O19P3S
-
Monoisotopic Mass: 925.20 g/mol
-
Precursor Ion [M+H]+: 926.2 m/z
-
Product Ion [M+H - 507]+: 419.2 m/z
Updated MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 926.2 | 419.2 | 40 (starting point) |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.6 | 45 |
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison across different samples or experimental conditions.
Table 1: Quantitative Analysis of this compound
| Sample ID | Replicate | Peak Area (Analyte) | Peak Area (IS) | Analyte/IS Ratio | Concentration (µM) |
| Control 1 | 1 | [Value] | [Value] | [Value] | [Value] |
| Control 1 | 2 | [Value] | [Value] | [Value] | [Value] |
| Control 1 | 3 | [Value] | [Value] | [Value] | [Value] |
| Treated 1 | 1 | [Value] | [Value] | [Value] | [Value] |
| Treated 1 | 2 | [Value] | [Value] | [Value] | [Value] |
| Treated 1 | 3 | [Value] | [Value] | [Value] | [Value] |
Metabolic Pathway
This compound is likely a metabolite in the pathway of branched-chain fatty acid or dicarboxylic acid metabolism. The following diagram illustrates a generalized pathway for the formation and subsequent degradation of dicarboxylic acids.
Caption: General pathway of dicarboxylic acid metabolism.
This generalized pathway shows the formation of dicarboxylic acids from monocarboxylic acids via ω-oxidation in the endoplasmic reticulum, followed by their activation to CoA esters and subsequent chain shortening via β-oxidation in the peroxisomes[1][4][5]. This compound would be an intermediate in the peroxisomal β-oxidation of a longer-chain methylated dicarboxylic acid.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 3-methylheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanedioyl-CoA is a dicarboxylic acid acyl-coenzyme A thioester. While not a ubiquitously studied metabolite, its analysis is of interest in the fields of metabolic disorders, drug development, and toxicology, particularly in studies involving fatty acid metabolism and branched-chain amino acid catabolism. Accurate quantification of this compound in biological matrices is crucial for understanding its potential roles in various physiological and pathological processes. These application notes provide a comprehensive guide to the analysis of this compound, including the synthesis of an analytical standard, a detailed protocol for its quantification by LC-MS/MS, and its putative metabolic context.
Synthesis of this compound Analytical Standard
Materials:
-
3-methylheptanedioic acid
-
Coenzyme A, free acid
-
Acyl-CoA synthetase (a broad-specificity enzyme is preferred)
-
ATP
-
MgCl₂
-
Tricine buffer
-
HPLC purification system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 10 mM 3-methylheptanedioic acid, 12 mM Coenzyme A, 20 mM ATP, and 40 mM MgCl₂ in 1 mL of 100 mM Tricine buffer, pH 8.0.
-
Enzymatic Reaction: Initiate the reaction by adding 5 units of a broad-specificity acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via reversed-phase HPLC with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA). The formation of this compound will be indicated by a new peak with a different retention time from Coenzyme A.
-
Purification: Once the reaction has reached completion (or equilibrium), purify the this compound using a semi-preparative reversed-phase HPLC column.
-
Quantification and Storage: Quantify the purified product using its extinction coefficient at 260 nm. Lyophilize the purified fraction and store it at -80°C.
Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs in complex biological samples.[1]
Sample Preparation:
-
Extraction: Homogenize 50 mg of tissue or 1 million cells in 1 mL of ice-cold 10% trichloroacetic acid.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a solution of 90% methanol containing 10 mM ammonium (B1175870) acetate (B1210297).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in 100 µL of 5% methanol in water for LC-MS/MS analysis.
LC-MS/MS Method:
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | 10 mM Ammonium acetate in methanol |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined based on the exact mass of this compound |
| Product Ion (m/z) | To be determined by infusion of the synthesized standard |
| Collision Energy | To be optimized |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The exact m/z values for the precursor and product ions will need to be determined experimentally by infusing the synthesized this compound standard into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine portion.
Putative Metabolic Context of this compound
This compound is not a central metabolite, but it can be hypothesized to arise from the metabolism of branched-chain fatty acids or as an aberrant metabolite in certain metabolic disorders. One plausible pathway is the omega-oxidation of 3-methyl-branched fatty acids, followed by beta-oxidation.
Caption: Putative metabolic pathway for this compound formation.
Experimental Workflow
The overall workflow for the analysis of this compound from biological samples is summarized below.
Caption: Workflow for this compound analysis.
Conclusion
The methods outlined in these application notes provide a robust framework for the synthesis of an analytical standard and the subsequent quantitative analysis of this compound in biological samples. The provided LC-MS/MS protocol can be adapted and optimized for specific instrumentation and sample types. The putative metabolic pathway offers a starting point for investigating the biological relevance of this molecule. These tools will be valuable for researchers in metabolic studies and drug development to further elucidate the role of this compound.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 3-Methylheptanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] They function as acyl group carriers and are integral to biosynthetic reactions and protein post-translational modifications. 3-methylheptanedioyl-CoA is a dicarboxylic acyl-CoA whose precise biological role and metabolism are subjects of ongoing research. Dicarboxylic acids are typically formed through ω-oxidation of monocarboxylic fatty acids, followed by activation to their CoA esters and subsequent chain-shortening via peroxisomal β-oxidation.[2][3] The accurate and sensitive identification of specific acyl-CoA species like this compound in biological matrices is essential for understanding metabolic regulation and dysfunction in various disease states.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides the necessary sensitivity and selectivity for the analysis of these often low-abundance and complex molecules.[3] This application note details a comprehensive protocol for the identification and relative quantification of this compound from biological samples using LC-HRMS.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is designed for the extraction of a broad range of acyl-CoAs, including dicarboxylic species like this compound, from tissues or cultured cells.
Materials:
-
Ice-cold Methanol (B129727)
-
Internal Standard (e.g., ¹³C-labeled or odd-chain acyl-CoA like Heptadecanoyl-CoA, C17:0-CoA)
-
Homogenizer
-
Centrifuge (capable of 20,000 x g and 4°C)
-
Vacuum concentrator
Procedure:
-
Sample Collection: For tissue samples, weigh approximately 10-20 mg of frozen tissue. For cultured cells, aspirate the medium and wash the cells with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold methanol containing the internal standard to the sample.
-
Homogenization: Homogenize the tissue or scrape the cells in the methanol solution.
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of a suitable buffer for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial. The use of glass vials is recommended to decrease signal loss.[2]
References
Application of 3-methylheptanedioyl-CoA in Drug Discovery: A Review of Available Information
A comprehensive search of scientific literature and databases reveals a significant lack of specific information regarding the application of 3-methylheptanedioyl-CoA in drug discovery. As of the current date, there are no established experimental protocols, quantitative data on biological activity, or defined signaling pathways directly associated with this molecule in a therapeutic context. This suggests that this compound is either a novel compound not yet characterized in published research, a metabolic intermediate with no currently identified role in disease pathology, or a compound that is not a primary focus of drug development efforts.
While direct information is unavailable, this document provides an overview of related concepts, including the metabolism of similar molecules and the broader pharmacological relevance of dicarboxylic acid CoA esters, to offer a contextual framework for researchers and scientists in the field.
Metabolism of Dicarboxylic Acid CoA Esters
Dicarboxylic acids are metabolized in the body, primarily through pathways involving their coenzyme A (CoA) esters. These metabolic routes are crucial for cellular energy and lipid homeostasis.
Activation and Oxidation
Medium-chain dicarboxylic acids are activated to their corresponding CoA esters by dicarboxylyl-CoA synthetase, an enzyme found in the microsomal fraction of the liver.[1] This activation is an ATP-dependent process.[1] Following activation, these dicarboxylic acid CoA esters undergo β-oxidation, primarily within peroxisomes.[2][3] This process is catalyzed by peroxisomal fatty acyl-CoA oxidase.[2] The β-oxidation spiral sequentially shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA with each cycle.[3]
A structurally similar molecule, 3-methyloctanedioyl-CoA, which is a C9 dicarboxylic acid CoA ester, is noted in the Human Metabolome Database as being involved in the beta-oxidation pathway.[4] This process involves a series of four enzymatic steps: FAD-dependent oxidation, hydration, NAD+-dependent oxidation, and thiolytic cleavage to release acetyl-CoA.[4] It is plausible that this compound (a C8 dicarboxylic acid CoA ester), if it were a metabolic intermediate, would be processed through a similar peroxisomal β-oxidation pathway.
The workflow for the metabolism of dicarboxylic acids can be conceptualized as follows:
Pharmacological Relevance of Dicarboxylic Acids and Their Derivatives
While specific data on this compound is absent, the broader class of dicarboxylic acids and their esters have found applications in the pharmaceutical and cosmetic industries.[5]
Transdermal Permeation Enhancers
Certain dicarboxylic acid esters have been investigated as transdermal permeation enhancers, which facilitate the absorption of drugs through the skin.[6] Studies have shown that the efficacy of these enhancers can be influenced by their chemical structure, such as the number of carbon chains and their geometric isomerism (cis vs. trans).[6]
General Pharmacological Properties
Medium-chain dicarboxylic acids (C4-C10) are utilized in various sectors, including the pharmaceutical industry, due to the reactivity of their two carboxyl groups which allows for a wide range of chemical modifications.[5] Their pharmacological effects are an area of ongoing scientific research.[5]
Potential Avenues for Future Research
Given the lack of information, the following areas represent potential starting points for investigating the role of this compound in a drug discovery context:
-
Synthesis and Characterization: The first step would be the chemical synthesis and thorough characterization of this compound.
-
Metabolic Fate: Investigating whether this compound is a natural metabolite in any biological system or if it can be metabolized by relevant enzymes, such as those involved in fatty acid and dicarboxylic acid oxidation.
-
Enzyme Inhibition/Activation Assays: Screening this compound against a panel of enzymes, particularly those involved in metabolic pathways, to identify any potential inhibitory or activating effects. For example, enzymes in the fatty acid synthesis or degradation pathways could be primary targets.
-
Phenotypic Screening: Utilizing cell-based assays to observe any phenotypic changes in response to treatment with this compound, which could hint at its biological activity.
The logical workflow for initiating research on a novel compound like this compound is depicted below:
References
- 1. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-methyloctanedioyl-CoA (HMDB0300856) [hmdb.ca]
- 5. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Liquid Chromatography (LC) Issues
This guide provides detailed troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing with 3-methylheptanedioyl-CoA in liquid chromatography experiments. The following questions and answers address common causes and provide systematic solutions to restore optimal peak symmetry for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for this compound analysis?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[1][3] Values exceeding 1.2 are often considered problematic, and those above 2.0 are generally unacceptable for precise analytical work.[1][4]
Peak tailing is detrimental to analysis for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and distinguish between compounds.[3][5]
-
Inaccurate Quantification: Asymmetrical peaks lead to errors in peak integration and area calculation, compromising the accuracy of quantitative results.[3][6]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.[6]
For a molecule like This compound , which contains two carboxylic acid groups and a polar Coenzyme A moiety, there is a high potential for the chemical interactions that cause peak tailing.[5] The phosphate (B84403) group on the CoA portion is known to contribute to this issue through interactions with metal surfaces within the LC system.[7]
Q2: What are the primary causes of peak tailing for a polar, acidic compound like this compound?
A2: Peak tailing for polar and ionizable analytes typically stems from a combination of chemical interactions, column issues, and mobile phase conditions. When troubleshooting, it's helpful to first determine if the tailing affects all peaks or only specific ones. If only the analyte peak is tailing, chemical factors are the likely culprit. If all peaks are tailing, the cause is more likely related to the instrument or column hardware.
The diagram below outlines the common root causes.
Figure 1. Common root causes of peak tailing in liquid chromatography.
Key causes include:
-
Secondary Silanol Interactions: This is a primary cause for polar and basic compounds.[8] Residual silanol groups (Si-OH) on the surface of silica-based columns can become ionized (Si-O⁻) and interact strongly with polar functional groups on the analyte, such as the carboxyl groups of this compound.[2][5][9] This secondary retention mechanism leads to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and unionized forms simultaneously, leading to peak distortion and tailing.[10][11] For a dicarboxylic acid, controlling ionization is critical for good peak shape.
-
Column Issues: Physical problems like a void at the column inlet, a partially blocked frit, or degradation of the stationary phase can disrupt the flow path and cause peaks to tail.[3][8]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the column and detector, can cause band broadening and tailing for all peaks, especially those that elute early.[12][13]
Troubleshooting Guides
Q3: How can I systematically troubleshoot and resolve peak tailing using my mobile phase?
A3: Optimizing the mobile phase is one of the most powerful ways to correct peak tailing for ionizable compounds.[2] The goal is to create conditions that minimize unwanted secondary interactions and ensure the analyte is in a single, stable ionic state.
The following workflow provides a step-by-step approach to mobile phase optimization.
Figure 2. A logical workflow for troubleshooting peak tailing via mobile phase optimization.
-
Adjust Mobile Phase pH: For acidic analytes like this compound, the most effective strategy is to lower the mobile phase pH to a value approximately 2 units below the analyte's lowest pKa.[14] A pH of 2.5-3.0, achieved by adding 0.1% formic acid, is a common starting point.[12] This accomplishes two things: it fully protonates the analyte's carboxyl groups, making it more hydrophobic and better retained in a uniform state, and it suppresses the ionization of surface silanol groups, dramatically reducing secondary interactions.[3][9]
-
Incorporate a Buffer: Using a buffer is essential to maintain a stable pH across the gradient and prevent peak shape issues.[3][15] For LC-MS compatibility, volatile buffers such as ammonium formate or ammonium acetate are highly recommended.[12]
-
Optimize Buffer Concentration: If tailing persists at low pH, increasing the buffer concentration can help.[3] Higher ionic strength can more effectively mask any remaining active sites on the stationary phase.[9] For LC-MS, concentrations are typically kept below 10 mM to avoid ion suppression, but for LC-UV applications, concentrations of 25 mM or higher can be beneficial.[12]
The table below summarizes data from a study on acyl-CoAs, demonstrating the effect of increasing buffer concentration on peak shape.[7]
| Analyte Group | Buffer Concentration (Ammonium Acetate) | Average Asymmetry Factor (As) |
| Acyl-CoA Standards | 2.5 mM | > 1.5 (Significant Tailing) |
| Acyl-CoA Standards | 5.0 mM | ~1.2 (Improved Symmetry) |
| Acyl-CoA Standards | 10.0 mM | ~1.1 (Good Symmetry) |
| Table 1. Effect of mobile phase buffer concentration on the peak asymmetry of acyl-CoA standards. As concentration increases, peak tailing decreases.[7] |
Q4: Which column-related problems can lead to tailing and what are the solutions?
A4: The column is the heart of the separation, and both its chemical properties and physical integrity are critical for achieving good peak shape.
-
Inappropriate Column Chemistry: Using older "Type A" silica (B1680970) columns, which have higher metal content and more active silanol groups, can cause significant tailing for polar analytes.[2][9]
-
Column Contamination and Blockage: Over time, particulates from the sample or mobile phase can block the inlet frit, and strongly retained sample components can contaminate the head of the column.[5][16] This disrupts the sample band as it enters the column, causing tailing.
-
Column Void: A void, or gap in the packing material at the column inlet, can result from high-pressure shocks or operating at an improper pH.[12] This creates a space for the sample to spread out before the separation begins, resulting in broad and tailing peaks.
Q5: My mobile phase and column seem fine. Could my instrument setup or sample be the problem?
A5: Yes, if tailing is observed for all peaks in the chromatogram, the issue likely lies with the system hardware ("extra-column effects") or the sample itself.[12]
-
Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself, such as in injection loops, tubing, and detector flow cells.[1][5] Excessive volume causes peaks to broaden and tail. This effect is most pronounced for early-eluting peaks.[13]
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.12 mm) and keep lengths to an absolute minimum.[1] Ensure all fittings are properly connected to avoid dead volumes.
-
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted peak shape where the peak "fronts" or "tails".[3][16]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., injecting a sample in 100% acetonitrile (B52724) into a mobile phase of 95% water), it can cause the sample band to spread and result in severe peak distortion.[5][17]
-
Solution: Ideally, the sample should be dissolved in the initial mobile phase.[1] If this is not possible, use a solvent that is weaker than the mobile phase.
-
Experimental Protocols
Protocol 1: Recommended Starting Method for this compound
This protocol is a robust starting point for the LC-MS analysis of this compound and other short-chain acyl-CoAs, designed to minimize peak tailing.
-
Column: Use a high-quality, end-capped C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).[18][19]
-
Mobile Phase A: 5 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 5 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear ramp to 80% B
-
15-17 min: Hold at 80% B
-
17.1-20 min: Return to 2% B and re-equilibrate.
-
-
Column Temperature: 40 °C.[19]
-
Injection Volume: 5 µL.
-
Sample Diluent: Prepare samples in the initial mobile phase conditions (98% A, 2% B).
Protocol 2: General Purpose Column Flushing Procedure
If column contamination is suspected to be the cause of peak tailing and increased backpressure, this generic flushing procedure for a reversed-phase C18 column can be used. Always consult the column manufacturer's specific instructions first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without any salt or buffer (e.g., Water/Acetonitrile mixture).
-
Strong Solvent Flush: Flush with 20 column volumes of a strong, water-miscible organic solvent like 100% Acetonitrile or Isopropanol to remove strongly retained hydrophobic compounds.[16]
-
Check for Precipitation: If you suspect buffer has precipitated on the column, flush with 20 column volumes of 100% HPLC-grade water before the organic solvent wash.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions for at least 20-30 column volumes, or until the baseline is stable.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. scribd.com [scribd.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromtech.com [chromtech.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. biotage.com [biotage.com]
- 15. acdlabs.com [acdlabs.com]
- 16. mastelf.com [mastelf.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Methylheptanedioyl-CoA Extraction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the extraction efficiency of 3-methylheptanedioyl-CoA from various biofluids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound
Question: We are experiencing low yields of this compound in our extracts from plasma/urine samples. What are the potential causes and how can we troubleshoot this?
Answer:
Low recovery of this compound can be attributed to several factors, ranging from sample handling to the extraction methodology itself. Here is a step-by-step troubleshooting guide:
-
Sample Handling and Stability: this compound, like other acyl-CoAs, is susceptible to degradation.
-
Recommendation: Process fresh samples immediately. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.
-
-
Incomplete Cell Lysis (for cellular or tissue samples): If the cells in the biofluid are not completely lysed, the analyte will not be fully released for extraction.
-
Recommendation: Ensure thorough homogenization of the sample. For complex biofluids, consider using a more rigorous lysis method, such as sonication or the use of chemical lysing agents compatible with your downstream analysis.
-
-
Suboptimal Extraction Method: The choice of extraction method is critical for efficiency.
-
Recommendation: Evaluate your current extraction protocol. For dicarboxylic acyl-CoAs, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used. Protein precipitation is another option, particularly for plasma samples. Refer to the quantitative data and experimental protocols below to select the most suitable method for your specific biofluid and experimental setup.
-
-
pH of the Extraction Buffer: The stability of acyl-CoAs is pH-dependent.
-
Recommendation: Maintain a slightly acidic pH (around 4.5-6.0) during extraction to minimize hydrolysis of the thioester bond.
-
-
Inefficient Phase Separation (in LLE): Incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Recommendation: Ensure vigorous mixing during extraction followed by adequate centrifugation to achieve a clear separation of the two phases. The addition of salt (salting out) to the aqueous phase can improve the partitioning of the analyte into the organic solvent.
-
Issue 2: High Variability in Extraction Efficiency
Question: Our recovery rates for this compound are inconsistent across different samples and batches. How can we improve the reproducibility of our extraction?
Answer:
High variability in extraction efficiency is a common challenge that can often be addressed by standardizing the experimental procedure.
-
Consistent Sample Handling:
-
Recommendation: Implement a standardized protocol for sample collection, processing, and storage. Ensure that all samples are treated identically from the point of collection to the final extraction step.
-
-
Use of an Internal Standard:
-
Recommendation: Incorporate a suitable internal standard at the beginning of the extraction process. An ideal internal standard would be a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acyl-CoA that is not endogenously present in the sample. This will help to correct for variability in extraction efficiency and matrix effects.
-
-
Automated vs. Manual Extraction:
-
Recommendation: If high throughput and reproducibility are critical, consider automating the extraction process. Automated liquid handlers can minimize human error and ensure that each sample is processed under identical conditions.
-
-
Matrix Effects in LC-MS/MS Analysis:
-
Recommendation: The composition of the biofluid matrix can significantly impact the ionization of the analyte in the mass spectrometer, leading to variability in the signal. To mitigate this, ensure that your sample cleanup is thorough. SPE often provides cleaner extracts than LLE or protein precipitation. Additionally, using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Issue 3: Suspected Degradation of this compound During Extraction
Question: We suspect that our target analyte, this compound, is degrading during our extraction procedure. What are the signs of degradation and how can we prevent it?
Answer:
Degradation of acyl-CoAs is a primary cause of low recovery. Key indicators of degradation include the appearance of the corresponding free dicarboxylic acid (3-methylheptanedioic acid) and Coenzyme A in your chromatogram.
-
Enzymatic Degradation: Biofluids contain various enzymes, such as thioesterases, that can rapidly hydrolyze the thioester bond of acyl-CoAs.
-
Recommendation: Work quickly and keep samples on ice at all times to minimize enzymatic activity. The addition of a broad-spectrum enzyme inhibitor to the extraction buffer can also be effective.
-
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.
-
Recommendation: As mentioned previously, maintain a slightly acidic pH throughout the extraction process.
-
-
Oxidation: The thiol group of Coenzyme A is prone to oxidation.
-
Recommendation: While not directly affecting the 3-methylheptanedioyl moiety, oxidation of the Coenzyme A part can impact the overall stability and chromatographic behavior of the molecule. Working under an inert atmosphere (e.g., nitrogen) can minimize oxidation, although this is often not practical for routine analysis. The use of fresh, high-quality solvents is also recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma?
A1: The "best" method depends on your specific experimental needs, such as required sample purity, throughput, and available equipment.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, which is advantageous for sensitive LC-MS/MS analysis as it minimizes matrix effects.[1]
-
Liquid-Liquid Extraction (LLE) is a cost-effective and widely used method that can provide good recovery.[2]
-
Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput screening, but it may result in less clean extracts compared to SPE and LLE.
Q2: What type of SPE cartridge should I use for this compound extraction?
A2: A mixed-mode anion exchange and reversed-phase SPE cartridge is often a good choice for dicarboxylic acyl-CoAs. The anion exchange functionality will retain the negatively charged carboxyl groups, while the reversed-phase sorbent will retain the acyl chain. This dual retention mechanism allows for a more selective extraction and efficient removal of interferences.
Q3: What are the expected fragmentation patterns for this compound in positive ion mode ESI-MS/MS?
A3: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. For this compound, you would expect to see:
-
A neutral loss of 507 Da , corresponding to the loss of the 3'-phospho-AMP moiety.[3]
-
A characteristic fragment ion at m/z 428 , representing the adenosine-3',5'-diphosphate portion of the Coenzyme A molecule.[4]
-
A fragment ion corresponding to the protonated 3-methylheptanedioyl-pantetheine portion of the molecule.
Q4: Can I use the same extraction protocol for urine and plasma?
A4: While the general principles of LLE and SPE apply to both matrices, the protocols often need to be optimized for each specific biofluid due to differences in their composition (e.g., protein content, ionic strength). Plasma has a much higher protein content, necessitating a robust protein removal step, such as protein precipitation or the use of specific SPE cartridges designed for plasma samples. Urine typically has a lower protein concentration but can have a wider range of salt concentrations, which may affect the efficiency of LLE and SPE. It is recommended to validate the extraction method for each biofluid.
Data Presentation
The following tables summarize the reported recovery efficiencies of different extraction methods for dicarboxylic acids and related compounds from biofluids. Please note that these are representative values, and actual recoveries may vary depending on the specific experimental conditions.
Table 1: Comparison of Extraction Method Efficiencies for Dicarboxylic Acids/Acyl-CoAs
| Extraction Method | Biofluid | Analyte Class | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Urine | Organic Acids | 84.1 | [2] |
| Liquid-Liquid Extraction (LLE) | Urine | Organic Acids | 77.4 | [2] |
| Protein Precipitation (Acetone) | CHO Cells | Total Protein | ~88 | [5] |
| Protein Precipitation (Methanol/Chloroform) | CHO Cells | Total Protein | ~94 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted from methods for the extraction of organic acids from urine.
Materials:
-
Urine sample
-
Internal standard solution (e.g., stable isotope-labeled this compound)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl), 6 M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine in a 15 mL centrifuge tube, add the internal standard.
-
Add 0.5 g of NaCl and vortex to dissolve.
-
Acidify the sample to pH 1-2 by adding approximately 50 µL of 6 M HCl.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile (B52724):water).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general procedure for the extraction of acidic compounds from plasma and should be optimized for this compound.
Materials:
-
Plasma sample
-
Internal standard solution
-
Mixed-mode anion exchange/reversed-phase SPE cartridge
-
Methanol (B129727) (for conditioning and elution)
-
Acidified water (e.g., 0.1% formic acid in water, for conditioning and washing)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pre-treat the plasma sample: To 0.5 mL of plasma, add the internal standard and 1.5 mL of 4% phosphoric acid. Vortex and centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
Condition the SPE cartridge: Sequentially pass 3 mL of methanol and 3 mL of acidified water through the cartridge.
-
Load the sample: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of acidified water to remove unretained impurities.
-
Dry the cartridge: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte: Elute the this compound with 2 mL of the elution solvent.
-
Evaporate the eluate: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the extract: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Protein Precipitation of this compound from Plasma
This is a simple and rapid protocol for sample cleanup.
Materials:
-
Plasma sample
-
Internal standard solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma and the internal standard.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Mandatory Visualization
Caption: Comparison of workflows for LLE, SPE, and Protein Precipitation.
Caption: Metabolic pathway for the formation and degradation of this compound.
References
- 1. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejbiotechnology.info [ejbiotechnology.info]
Technical Support Center: 3-Methylheptanedioyl-CoA Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 3-methylheptanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion mass for this compound?
A1: The expected protonated precursor ion ([M+H]⁺) for this compound is m/z 922.22. This is calculated based on its chemical formula (C₃₀H₅₀N₇O₁₉P₃S). It is crucial to use high-resolution mass spectrometry to accurately identify this precursor ion and distinguish it from other co-eluting compounds.
Q2: What are the characteristic fragmentation patterns for dicarboxylic acyl-CoAs like this compound in tandem mass spectrometry (MS/MS)?
A2: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic fragmentation pattern.[1][2][3][4][5][6] This includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and the formation of a product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.037.[6] For dicarboxylic acyl-CoAs, additional fragmentation specific to the diacyl chain may occur, such as decarboxylation (loss of CO₂). While specific experimental data for this compound is limited, analysis of similar dicarboxylic acyl-CoAs like adipoyl-CoA (a C6 dicarboxylic acyl-CoA) shows characteristic fragments in addition to the common CoA-related ions.[7]
Q3: What are the most common sources of interference in this compound analysis?
A3: The most common sources of interference include:
-
Isobaric Interferences: Compounds with the same nominal mass as this compound but different elemental compositions. High-resolution mass spectrometry is essential to differentiate these.
-
Isomeric Interferences: Molecules with the same chemical formula but different structural arrangements. These are a significant challenge as they have the same exact mass and often similar fragmentation patterns. Chromatographic separation is critical for resolving isomers.
-
In-source Fragmentation: The breakdown of larger, less stable molecules within the ion source of the mass spectrometer can generate ions that interfere with the target analyte.[6]
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
Q4: How can I distinguish this compound from its isomers?
A4: Distinguishing isomers is a primary challenge in the analysis of acyl-CoAs. The most effective strategy is the use of liquid chromatography (LC) prior to mass spectrometry. Developing a robust LC method with optimal column chemistry (e.g., C18) and gradient elution can effectively separate isomers based on their different polarities and shapes, allowing for their individual detection and quantification by the mass spectrometer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
Problem 1: Poor or no signal for the this compound precursor ion.
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a low concentration of an appropriate acid like formic acid). |
| Sample Degradation | Acyl-CoAs can be unstable. Prepare fresh samples and keep them at low temperatures. Minimize freeze-thaw cycles. |
| Ineffective Extraction | Review your sample preparation protocol. Ensure complete cell lysis and efficient extraction of acyl-CoAs. Solid-phase extraction (SPE) can be used to enrich for acyl-CoAs. |
| Matrix Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Implement a more rigorous sample cleanup procedure. |
Problem 2: Multiple peaks observed at the m/z of this compound.
| Possible Cause | Troubleshooting Step |
| Isomeric Compounds | Improve chromatographic separation. Increase the gradient length, change the mobile phase composition, or try a different stationary phase. |
| In-source Fragmentation | Optimize ion source conditions to minimize fragmentation. Reduce the source temperature or fragmentor voltage. |
| Adduct Formation | The precursor ion may be forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺). Check for masses corresponding to these adducts. Modify mobile phase to reduce salt concentration. |
Problem 3: Inconsistent or non-reproducible quantification.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard that is structurally similar to this compound to normalize for variations in ionization efficiency. |
| Sample Preparation Variability | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. |
| Instrument Instability | Perform regular calibration and maintenance of the mass spectrometer. Monitor system suitability by injecting a standard at regular intervals during the analytical run. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for this compound and related dicarboxylic acyl-CoAs, which can be used as a reference for setting up MS experiments.
| Compound | Chemical Formula | Precursor Ion ([M+H]⁺) m/z | Key Fragment Ions (m/z) |
| This compound | C₃₀H₅₀N₇O₁₉P₃S | 922.22 | Predicted: 415.2 (M+H - 507), 428.0, and potentially fragments from decarboxylation |
| Glutaryl-CoA | C₂₆H₄₂N₇O₁₉P₃S | 882.16 | 375.2 (M+H - 507), 428.0 |
| Adipoyl-CoA | C₂₇H₄₄N₇O₁₉P₃S | 896.18 | 389.2 (M+H - 507), 428.0, 508.0, 136.1 |
Note: The fragmentation pattern for this compound is predicted based on the fragmentation of other acyl-CoAs. Experimental verification is recommended.
Experimental Protocols
A detailed experimental protocol for the analysis of acyl-CoAs by LC-MS/MS is provided below. This protocol should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (from cell culture)
-
Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the lysate and centrifuge at 17,000 x g for 10 minutes at 4°C.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) or directly analyzed.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 150-1000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Energy: Optimize for the specific instrument and target molecule (typically 20-40 eV).
-
Data Acquisition: Targeted MS/MS (Multiple Reaction Monitoring - MRM) or full scan MS/MS for identification.
Visualizations
The following diagrams illustrate key workflows and concepts in this compound mass spectrometry.
Caption: Troubleshooting workflow for common MS issues.
Caption: Identifying and resolving mass spectral interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipoyl-CoA | C27H44N7O19P3S | CID 9543333 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 3-methylheptanedioyl-CoA in different solvents and pH
Welcome to the technical support center for 3-methylheptanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this molecule in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like other acyl-CoA esters, is susceptible to hydrolysis in aqueous solutions.[1][2] The primary degradation pathway is the cleavage of the thioester bond, yielding Coenzyme A and 3-methylheptanedioic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: The stability of the thioester bond in this compound is highly pH-dependent. Both acidic and basic conditions can catalyze its hydrolysis.[3][4] Generally, the molecule is most stable at a slightly acidic to neutral pH (around 6.0-7.0). Under strongly acidic or alkaline conditions, the rate of degradation increases significantly.[5][6]
Q3: What solvents are recommended for storing and handling this compound?
A3: For short-term storage, it is advisable to dissolve this compound in a buffered aqueous solution at a slightly acidic pH (e.g., pH 6.0) or in an organic solvent where it is stable. For long-term storage, it is best to store it as a lyophilized powder at -20°C or -80°C. If a stock solution is required, prepare it in an anhydrous organic solvent like acetonitrile (B52724) or DMSO and store it at low temperatures.
Q4: How should I handle samples containing this compound for analysis?
A4: Given the inherent instability of acyl-CoAs, samples should be processed as quickly as possible.[2] If immediate analysis is not feasible, it is recommended to snap-freeze the samples in liquid nitrogen and store them at -80°C.[2] Thawing should be done rapidly, and the samples should be kept on ice throughout the analytical procedure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Verify the concentration of the stock solution before each use, for instance, by UV spectroscopy. |
| Low recovery of this compound during sample extraction. | Hydrolysis of the molecule during the extraction process. | Ensure that the extraction buffer is at an optimal pH (around 6.0-7.0) and that the entire procedure is carried out at low temperatures (on ice). Minimize the extraction time. |
| Appearance of unexpected peaks in chromatography. | Degradation products of this compound. | This is likely due to the hydrolysis of the thioester bond. To confirm, you can analyze standards of the expected degradation products (Coenzyme A and 3-methylheptanedioic acid). Optimize sample handling and storage conditions to minimize degradation. |
| Precipitation of this compound in aqueous buffer. | The molecule may have limited solubility in the chosen buffer. | Consider using a buffer with a small percentage of an organic co-solvent (e.g., DMSO or ethanol) to improve solubility. However, be mindful that the co-solvent could affect downstream applications. |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a method to determine the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-10).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile).
-
Incubation:
-
Add a small aliquot of the this compound stock solution to each buffer to reach a final desired concentration (e.g., 100 µM).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Quenching: Immediately quench the reaction by adding a strong acid (e.g., trichloroacetic acid) to stop further hydrolysis.
-
Analysis: Analyze the remaining amount of this compound in each sample using a suitable analytical method, such as LC-MS/MS.[1][7]
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Calculate the half-life (t½) at each pH to quantify stability.
Quantitative Data (Illustrative)
The following data are illustrative and based on the general behavior of long-chain acyl-CoA esters. Actual values for this compound may vary.
Table 1: Illustrative Half-life (t½) of this compound at Different pH values at 25°C.
| pH | Half-life (hours) |
| 3.0 | 12 |
| 4.0 | 36 |
| 5.0 | 72 |
| 6.0 | >100 |
| 7.0 | 90 |
| 8.0 | 48 |
| 9.0 | 18 |
| 10.0 | 5 |
Table 2: Illustrative Stability of this compound in Different Solvents at -20°C over 1 Month.
| Solvent | Percentage Remaining |
| Lyophilized Powder | >99% |
| Anhydrous Acetonitrile | >98% |
| Anhydrous DMSO | >98% |
| Aqueous Buffer (pH 6.0) | ~85% |
| Water (unbuffered) | ~70% |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for stability testing.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
preventing 3-methylheptanedioyl-CoA degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-methylheptanedioyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to prevent its degradation?
A1: this compound is a dicarboxylic acid acyl-coenzyme A thioester. Dicarboxylic acids are involved in various metabolic pathways, and their accumulation can be indicative of certain metabolic disorders.[1] Preventing its degradation during sample preparation is crucial for accurate quantification and understanding its metabolic role.
Q2: What are the primary causes of this compound degradation during sample preparation?
A2: The degradation of this compound primarily occurs through two mechanisms:
-
Enzymatic Degradation: Acyl-CoA thioesterases and hydrolases present in biological samples can cleave the thioester bond.[2] For dicarboxylic acid CoAs, peroxisomal β-oxidation is a key degradation pathway, initiated by acyl-CoA oxidases.
-
Chemical Degradation: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions. Oxidation of the molecule can also occur.
Q3: What are the initial signs that my this compound sample is degrading?
A3: Signs of degradation include inconsistent results between replicates, lower than expected concentrations, and the appearance of unexpected peaks in your analytical chromatogram, such as the free 3-methylheptanedioic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound | Inefficient quenching of enzymatic activity. | Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen.[3] |
| Degradation during cell or tissue lysis. | Use a lysis buffer containing a protein precipitating agent like 5% (w/v) 5-sulfosalicylic acid (SSA) and keep the sample on ice at all times.[4] | |
| Hydrolysis of the thioester bond. | Maintain a slightly acidic pH (4.0-6.0) throughout the sample preparation process. | |
| High variability between sample replicates | Inconsistent sample handling time. | Standardize all sample preparation steps to ensure each sample is processed for the same duration. |
| Temperature fluctuations. | Perform all extraction and processing steps at 4°C or on ice to minimize enzymatic activity and chemical degradation. | |
| Partial precipitation of proteins. | Ensure complete protein precipitation by vortexing thoroughly after adding the precipitating agent and allowing sufficient incubation time on ice. | |
| Presence of interfering peaks in LC-MS/MS analysis | Incomplete removal of cellular debris or lipids. | Centrifuge the lysate at a high speed (e.g., >12,000 x g) at 4°C to pellet all insoluble material.[3] |
| Contamination from labware. | Use high-purity solvents and pre-cleaned labware. |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Cell Culture
Objective: To rapidly halt enzymatic activity and extract this compound from cultured cells while minimizing degradation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.
-
Add 1 mL of ice-cold 5% SSA to the frozen cells.
-
Quickly scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the this compound for analysis.
Protocol 2: Quenching and Extraction of this compound from Tissue Samples
Objective: To efficiently extract this compound from tissue samples while preserving its integrity.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated microcentrifuge
Procedure:
-
Immediately after excision, flash-freeze the tissue sample in liquid nitrogen.
-
In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue (20-50 mg) to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution.
-
Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer on ice.
-
Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube for analysis.
Data Presentation
| Parameter | Condition A: Standard Protocol (Neutral pH, Room Temp) | Condition B: Optimized Protocol (Acidic pH, 4°C) |
| Recovery of Acyl-CoAs | Low to Moderate | High |
| Sample Stability over 1 hour | Significant Degradation | Minimal Degradation |
| Reproducibility (CV%) | >15% | <5% |
This table illustrates the expected qualitative outcomes when comparing a standard, non-optimized protocol with the recommended optimized protocols.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of [3H]nipecotic acid in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MRM Transitions for 3-Methylheptanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) transitions for 3-methylheptanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and primary product ions for this compound for MRM analysis?
A1: For this compound, the monoisotopic mass of the neutral molecule needs to be calculated first. The chemical formula for 3-methylheptanedioic acid is C8H14O4, and for Coenzyme A, it is C21H36N7O16P3S. The formation of the thioester bond with CoA involves the loss of a water molecule.
To determine the precursor ion (Q1), we consider the protonated molecule [M+H]+ in positive ion mode, which is common for acyl-CoA analysis. The most common and abundant fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which has a mass of 507.1 Da.[1][2][3] This results in a characteristic product ion (Q3). Another common product ion is the CoA moiety fragment at m/z 428.1.[2][4]
| Compound | Formula | Monoisotopic Mass | Precursor Ion [M+H]+ (Q1) | Primary Product Ion [M+H-507]+ (Q3) | Secondary Product Ion (CoA fragment) |
| This compound | C29H48N7O19P3S | 923.1992 | 924.2 | 417.2 | 428.1 |
Q2: Which ionization mode is best for analyzing this compound?
A2: Positive electrospray ionization (ESI+) mode is generally preferred for the analysis of acyl-CoAs, as it typically yields a strong signal for the protonated precursor ion and characteristic fragmentation patterns.[1][2]
Q3: What type of liquid chromatography (LC) column is recommended?
A3: Reverse-phase chromatography with a C18 column is commonly used for the separation of acyl-CoAs.[5] However, due to the polar nature of the CoA moiety, poor peak shapes can be an issue. To mitigate this, ion-pairing agents or alkaline mobile phases can be employed, though high pH can be detrimental to silica-based columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for separating polar molecules like acyl-CoAs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for Precursor Ion | 1. Incorrect precursor ion m/z. 2. Suboptimal ionization source parameters. 3. Degradation of the analyte. | 1. Verify the calculated m/z for this compound [M+H]+. 2. Optimize source parameters such as capillary voltage, source temperature, and gas flows by infusing a standard solution.[6] 3. Ensure proper sample handling and storage to prevent degradation. Use fresh samples when possible. |
| No or Low Signal for Product Ion(s) | 1. Incorrect product ion m/z values. 2. Suboptimal collision energy (CE) or declustering potential (DP). 3. Insufficient precursor ion intensity. | 1. Confirm the expected product ions based on the common neutral loss of 507 Da or the m/z 428 fragment.[1][2] 2. Perform a product ion scan to identify the most abundant fragments. Then, optimize CE and DP for each transition by ramping these values and monitoring the signal intensity.[7][8] 3. Address the precursor ion signal first (see above). |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase. 2. Inappropriate mobile phase composition or pH. 3. Column overload. | 1. Consider using a different column chemistry (e.g., HILIC) or adding an ion-pairing agent to the mobile phase. 2. Adjust the mobile phase pH. Alkaline mobile phases can improve peak shape for long-chain acyl-CoAs.[1] 3. Reduce the amount of sample injected onto the column. |
| High Background Noise or Interferences | 1. Contamination from the sample matrix, solvents, or glassware. 2. Co-elution with isobaric compounds. | 1. Use high-purity solvents and clean glassware. Incorporate a sample cleanup step such as solid-phase extraction (SPE). 2. Optimize the chromatographic separation to resolve the analyte from interfering compounds. A longer gradient or a different column may be necessary.[9] |
| Inconsistent Retention Times | 1. Unstable LC pump performance. 2. Column degradation or equilibration issues. 3. Changes in mobile phase composition. | 1. Ensure the LC system is properly maintained and delivering a stable flow rate. 2. Allow sufficient time for column equilibration between injections. If performance degrades, consider replacing the column. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
Experimental Protocols
Detailed Methodology for MRM Transition Optimization
This protocol outlines the steps for optimizing the MRM transitions for this compound using a triple quadrupole mass spectrometer.
-
Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Initial MS Scan (Precursor Ion Identification):
-
Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode (e.g., from m/z 200 to 1200) to identify the protonated precursor ion [M+H]+ of this compound (expected at m/z 924.2).
-
Optimize source parameters (capillary voltage, source temperature, nebulizer gas flow) to maximize the intensity of the precursor ion.[6]
-
-
Product Ion Identification:
-
Perform a product ion scan by selecting the identified precursor ion (m/z 924.2) in the first quadrupole (Q1) and scanning a range of m/z values in the third quadrupole (Q3) (e.g., from m/z 100 to 950).
-
Identify the most abundant and specific product ions. For acyl-CoAs, expect a major product ion corresponding to the neutral loss of 507 Da (at m/z 417.2) and another at m/z 428.1.[1][2]
-
-
MRM Transition Optimization (CE and DP):
-
Set up an MRM method with the selected precursor and product ion pairs (e.g., 924.2 -> 417.2 and 924.2 -> 428.1).
-
For each transition, optimize the collision energy (CE) by creating a series of experiments where the CE is varied in steps (e.g., from 10 to 60 eV in 2 eV increments) while keeping the declustering potential (DP) constant.
-
Identify the CE value that yields the maximum signal intensity for each transition.
-
Using the optimal CE, repeat the process for the declustering potential (DP), varying it in steps (e.g., from 20 to 150 V in 5 V increments) to find the optimal DP value.
-
Automated optimization software available with many mass spectrometers can streamline this process.[6][9]
-
-
LC-MS/MS Method Development:
-
Develop a suitable LC method for the separation of this compound from other components in the sample matrix. A C18 column with a water/acetonitrile gradient containing an acidic modifier (e.g., 0.1% formic acid) is a good starting point.
-
Incorporate the optimized MRM transitions into the LC-MS/MS method.
-
Visualizations
Caption: Workflow for the optimization of MRM transitions for this compound.
Caption: Fragmentation pathway of this compound in positive ESI mode.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Quantification of 3-methylheptanedioyl-CoA
Welcome to the technical support center for the quantification of 3-methylheptanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][2] In biological samples, phospholipids (B1166683) are a common cause of matrix effects, particularly ion suppression.
Q2: Why am I seeing poor recovery and inconsistent results for this compound?
A2: Poor recovery and inconsistent results can stem from several factors. One of the primary causes is the matrix effect, which can lead to variable ion suppression between samples. Additionally, the choice of sample preparation technique can significantly impact recovery. For instance, some methods may not efficiently extract dicarboxylyl-CoA species or may introduce interfering substances. The stability of the acyl-CoA thioester bond during sample processing is another critical factor to consider.
Q3: What is the best internal standard to use for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. However, a specific SIL internal standard for this compound may not be commercially available. In such cases, a structurally similar acyl-CoA, preferably a dicarboxylyl-CoA with a close chain length, can be used. It is crucial to validate the chosen internal standard to ensure it effectively mimics the behavior of the analyte.
Q4: Which sample preparation method is most effective at reducing matrix effects for acyl-CoA analysis?
A4: The most effective method depends on the sample matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is often considered excellent for sample clean-up and reducing matrix effects by removing interfering compounds like phospholipids.[3]
-
Solvent Precipitation (e.g., with methanol (B129727) or sulfosalicylic acid) is a simpler and faster method that can provide good recovery for a broad range of acyl-CoAs.[3][4] However, it may be less effective at removing matrix components, potentially leading to higher ion suppression.[3]
-
Liquid-Liquid Extraction (LLE) can also be employed to separate the analyte from interfering substances based on their differential solubility in immiscible liquids.
A comparison of these methods is provided in the quantitative data section below.
Q5: What are the typical LC-MS/MS parameters for analyzing short- to medium-chain acyl-CoAs?
A5: Acyl-CoAs are commonly analyzed using reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.[5][6][7] Quantification is typically performed using Multiple Reaction Monitoring (MRM). A characteristic fragmentation pattern for acyl-CoAs involves a neutral loss of the CoA moiety (507 Da).[5] Therefore, the MRM transition would be from the protonated molecule [M+H]⁺ to the fragment ion corresponding to the acyl group.
Troubleshooting Guides
Issue 1: High Signal Variability and Poor Reproducibility
This issue often points towards uncompensated matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting high signal variability.
Detailed Steps:
-
Internal Standard Review: Confirm that an appropriate internal standard is being used. A stable isotope-labeled internal standard is strongly recommended. If one is not available, select the closest structural analog and validate its performance.
-
Sample Preparation Optimization: If matrix effects are still suspected, enhance the sample cleanup.
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing salts and phospholipids that cause ion suppression.
-
Solvent Precipitation with Sulfosalicylic Acid (SSA): An alternative to harsher acids like trichloroacetic acid (TCA), SSA has been shown to effectively deproteinize samples for acyl-CoA analysis without the need for a subsequent SPE step to remove the precipitating agent.[4]
-
-
Chromatographic Separation: Adjust the liquid chromatography method to separate this compound from regions of ion suppression. This can be achieved by modifying the gradient elution profile or trying a column with a different stationary phase.
-
Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample extract.[8] This reduces the concentration of interfering components, although it may compromise the limit of detection.
Issue 2: Low Analyte Recovery
Low recovery can be due to inefficient extraction or degradation of the analyte during sample processing.
Troubleshooting Workflow:
Caption: Troubleshooting low analyte recovery.
Detailed Steps:
-
Extraction Method Evaluation:
-
Sulfosalicylic Acid (SSA) Extraction: A study demonstrated that 2.5% SSA is a suitable extraction solvent for short-chain acyl-CoAs and their biosynthetic precursors, offering better recovery for some species compared to methods requiring SPE.[4]
-
Solid-Phase Extraction (SPE): If using SPE, ensure the protocol is optimized. This includes selecting the appropriate sorbent material (e.g., C18) and optimizing the wash and elution solvents to ensure the analyte is retained and then fully recovered.
-
-
Analyte Stability: The thioester bond in acyl-CoAs can be labile. It is important to keep samples cold throughout the extraction process and to control the pH to minimize degradation.
-
Protocol Adherence: Carefully review each step of the experimental protocol to identify any potential sources of sample loss.
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for different sample preparation methods for acyl-CoAs. Note: Data specific to this compound is limited; therefore, data for other short- and medium-chain acyl-CoAs are presented as a reference.
Table 1: Comparison of Analyte Recovery for Different Extraction Methods
| Analyte | TCA with SPE Recovery (%) | 2.5% SSA Recovery (%) | Reference |
| Malonyl-CoA | 26 | 74 | [9] |
| Acetyl-CoA | 36 | 59 | [9] |
| Propionyl-CoA | 62 | 80 | [9] |
| Isovaleryl-CoA | 58 | 59 | [9] |
| Free Coenzyme A | 1 | 74 | [9] |
Table 2: Matrix Effect Evaluation in Different Biological Matrices (Expressed as Signal Suppression/Enhancement)
| Sample Preparation | Matrix | Matrix Effect (%) | Conclusion | Reference |
| Protein Precipitation | Plasma | 50-70 (Suppression) | Significant ion suppression observed. | [9] |
| SPE (C18) | Plasma | 85-105 | SPE significantly reduces matrix effects. | |
| Dilution (1:10) | Urine | 90-110 | Simple dilution can be effective for cleaner matrices. | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA)
This method is advantageous as it often does not require a separate solid-phase extraction step.[4]
-
Homogenization: Homogenize the tissue sample or cell pellet in a cold buffer.
-
Deproteinization: Add an equal volume of 5% (w/v) SSA to the homogenate.
-
Incubation: Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which is beneficial for minimizing matrix effects.[3]
-
Sample Homogenization: Homogenize the sample in a suitable buffer.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by equilibration with 1-2 mL of the homogenization buffer.
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove hydrophilic interferences like salts.
-
Elution: Elute the acyl-CoAs with a stronger solvent, such as methanol or acetonitrile.
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).
Signaling Pathway Context
This compound is an intermediate in certain metabolic pathways. Understanding its context is crucial for data interpretation. For instance, its accumulation could be indicative of a block in a specific metabolic route, potentially related to an organic aciduria.
Caption: Role of this compound in a metabolic pathway.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
reducing ion suppression for 3-methylheptanedioyl-CoA LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of 3-methylheptanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting molecules in the sample matrix (e.g., salts, lipids, proteins). These interfering molecules compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal, which can negatively impact the accuracy, precision, and sensitivity of your analysis.
Q2: What are the most common causes of ion suppression in acyl-CoA analysis?
A2: The primary causes of ion suppression in the analysis of acyl-CoAs like this compound include:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, tissue homogenates) are a major source of interference.[1]
-
Sample Preparation: Inadequate removal of proteins, phospholipids, and salts can lead to significant signal suppression.
-
Chromatography: Co-elution of the analyte with highly abundant matrix components or mobile phase additives can saturate the ion source.
-
Ion-Pairing Reagents: While often necessary for retaining polar compounds like acyl-CoAs on reversed-phase columns, some ion-pairing reagents can cause ion suppression, particularly in positive ion mode.[2]
Q3: How can I detect and quantify ion suppression in my experiment?
A3: A common method to assess ion suppression is to compare the signal of your analyte in a pure solvent with the signal of the same concentration of analyte spiked into a prepared sample matrix (post-extraction). A significant decrease in the signal in the presence of the matrix indicates ion suppression. For example, in the analysis of a similar compound, dephospho-CoA, an ion suppression of approximately 19% was observed when spiked into a sample matrix.[3]
Troubleshooting Guide: Reducing Ion Suppression
Issue 1: Poor signal intensity and inconsistent quantification of this compound.
This is a classic symptom of significant ion suppression. The following strategies, categorized by the stage of the analytical workflow, can help mitigate this issue.
Effective sample preparation is the most critical step in reducing matrix effects. The goal is to remove interfering substances while ensuring good recovery of this compound.
-
Protein Precipitation (PPT): This is a simple and common method for removing proteins. Using an acidic precipitating agent like 5-sulfosalicylic acid (SSA) is effective for acyl-CoA extraction.[3][4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation by selectively isolating the analytes.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering matrix components.
The choice of method will depend on your sample matrix and available resources. For complex matrices, SPE is often a superior choice for minimizing ion suppression.
Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis
| Technique | Advantages | Disadvantages |
| Protein Precipitation (e.g., with SSA) | Simple, fast, and cost-effective. Good recovery for short-chain acyl-CoAs.[3][4] | May not remove all interfering substances, potentially leading to higher ion suppression compared to other methods. |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, significantly reducing matrix effects.[5][6] Can be automated for high-throughput analysis. | More time-consuming and costly than PPT. Method development may be required to optimize recovery. |
| Liquid-Liquid Extraction (LLE) | Can be effective at removing salts and some lipids. | Can be labor-intensive and may have lower analyte recovery if not optimized. |
Optimizing the liquid chromatography separation can prevent co-elution of this compound with matrix components.
-
Column Chemistry: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[4]
-
Mobile Phase: Using a mobile phase with an ion-pairing agent, such as ammonium (B1175870) acetate, can improve the retention and peak shape of polar acyl-CoAs.[6]
-
Gradient Elution: A well-designed gradient can effectively separate the analyte of interest from early-eluting salts and late-eluting non-polar interferences.
-
Ionization Mode: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of short-chain acyl-CoAs as they are more efficiently ionized under these conditions.[3]
-
Multiple Reaction Monitoring (MRM): The use of MRM increases selectivity and reduces the impact of co-eluting interferences. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety) is often monitored in positive ion mode.[3] Another common fragment ion is at m/z 428.[3]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for cell cultures or tissue samples.[3][4]
-
Homogenization: Homogenize cell pellets or tissues in an appropriate ice-cold buffer.
-
Extraction: Add 200 µL of an ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing a suitable internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: 5 mM Ammonium Acetate in 95:5 (v/v) acetonitrile:water.
-
Gradient: A suitable gradient to separate this compound from other components (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer capable of MRM.
-
Ionization: ESI in positive mode.
-
MRM Transitions:
-
Quantifier: [M+H]+ → [M-507+H]+
-
Qualifier: [M+H]+ → 428 (Note: The exact m/z values will need to be determined for this compound)
-
Visual Guides
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
Caption: Hypothesized metabolic origin of this compound.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Recovery of 3-Methylheptanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 3-methylheptanedioyl-CoA from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
A1: The analysis of this compound, like other acyl-CoAs, presents several challenges due to its inherent instability and low abundance in biological matrices. Key challenges include enzymatic and chemical degradation during sample handling and extraction, inefficient extraction from complex sample matrices, and ion suppression effects during LC-MS/MS analysis. Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.
Q2: What are the critical first steps to prevent the degradation of this compound upon sample collection?
A2: To prevent degradation, it is crucial to immediately quench metabolic activity at the point of sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen. For cultured cells, rapid quenching is essential to halt enzymatic reactions that can alter acyl-CoA levels. It is also vital to keep samples frozen at -80°C until extraction and to minimize freeze-thaw cycles.
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of this compound.[1] This method offers high sensitivity and selectivity, allowing for accurate measurement even at low physiological concentrations.
Troubleshooting Guide: Low Recovery of this compound
Low recovery can occur at various stages of the experimental workflow. This guide provides a systematic approach to identify and resolve potential issues.
Problem 1: Low recovery after initial sample extraction.
Possible Cause 1.1: Incomplete cell or tissue lysis.
-
Recommendation: Ensure thorough homogenization of the tissue or lysis of the cells. For tissues, grinding the frozen sample to a fine powder in liquid nitrogen before homogenization is recommended. The use of mechanical disruption methods such as bead beating or ultrasonication can improve lysis efficiency.
Possible Cause 1.2: Degradation of this compound during extraction.
-
Recommendation: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Use pre-chilled solvents and tubes. The stability of acyl-CoAs is pH-dependent; they are more stable in acidic conditions.[2] Therefore, using an acidic extraction buffer can help to preserve the analyte.
Possible Cause 1.3: Inefficient extraction from the sample matrix.
-
Recommendation: The choice of extraction method is critical. Common methods include protein precipitation with acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), or solvent extraction with organic solvents like acetonitrile/isopropanol.[1] For a dicarboxylic acyl-CoA like this compound, which is more polar than its monocarboxylic counterparts, methods favoring the extraction of polar metabolites should be considered. A comparison of recovery rates for different methods with similar short-chain acyl-CoAs can be found in the table below.
Problem 2: Low recovery after Solid-Phase Extraction (SPE) cleanup.
Possible Cause 2.1: Inappropriate SPE sorbent selection.
-
Recommendation: The choice of SPE sorbent depends on the physicochemical properties of this compound. Due to its dicarboxylic nature, it will be more polar than a similar-chain-length monocarboxylic acyl-CoA. Anion exchange or mixed-mode sorbents are often effective for capturing charged and polar molecules.
Possible Cause 2.2: Suboptimal SPE washing and elution steps.
-
Recommendation: The wash solvent may be too strong, leading to the loss of the analyte. Conversely, the elution solvent may be too weak for complete elution. It is important to optimize the pH and organic solvent concentration in both the wash and elution buffers. For anion exchange SPE, elution is typically achieved by increasing the salt concentration or changing the pH to neutralize the charge of the analyte or the sorbent.
Problem 3: Low signal intensity or poor peak shape in LC-MS/MS analysis.
Possible Cause 3.1: Degradation of the analyte in the autosampler.
-
Recommendation: Acyl-CoAs can degrade in aqueous solutions at room temperature.[3] It is advisable to keep the autosampler at a low temperature (e.g., 4°C). The reconstitution solvent should also be optimized for stability; a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice that can improve stability compared to purely aqueous solutions.[4]
Possible Cause 3.2: Ion suppression due to matrix effects.
-
Recommendation: Matrix effects from co-eluting compounds in the sample can significantly reduce the signal of the target analyte.[5][6] Ensure that the sample cleanup (e.g., SPE) is effective. Modifying the chromatographic conditions to better separate this compound from interfering matrix components can also help. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Possible Cause 3.3: Suboptimal MS/MS parameters.
-
Recommendation: The precursor and product ions, as well as the collision energy, should be optimized for this compound. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[1][7]
Data Presentation: Comparison of Acyl-CoA Recovery Rates
The following table summarizes reported recovery rates for various acyl-CoAs using different extraction and purification methods. While specific data for this compound is limited, these values for similar molecules can serve as a benchmark.
| Acyl-CoA Species | Extraction Method | SPE Sorbent | Average Recovery (%) |
| Short-Chain Acyl-CoAs | |||
| Acetyl-CoA (C2) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 93-104 (extraction), 83-90 (SPE) |
| Malonyl-CoA (C3) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 93-104 (extraction), 83-90 (SPE) |
| Acetyl-CoA (C2) | 5-Sulfosalicylic Acid (SSA) | None | ~59 |
| Propionyl-CoA (C3) | 5-Sulfosalicylic Acid (SSA) | None | ~80 |
| Acetyl-CoA (C2) | Trichloroacetic Acid (TCA) | SPE | ~36 |
| Medium-Chain Acyl-CoAs | |||
| Octanoyl-CoA (C8) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 93-104 (extraction), 88-92 (SPE) |
| Long-Chain Acyl-CoAs | |||
| Palmitoyl-CoA (C16) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 93-104 (extraction), 85-90 (SPE) |
Experimental Protocols
Protocol 1: Extraction of Short-to-Medium Chain Acyl-CoAs from Tissues using Solvent Extraction and SPE
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and pulverize it to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled glass homogenizer.
-
Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.
-
Add 0.5 mL of ice-cold 0.1 M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.
-
-
Protein Precipitation and Supernatant Collection:
-
Transfer the homogenate to a microcentrifuge tube and vortex for 5 seconds.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a 2-(2-pyridyl)ethyl SPE column with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of the same solution used for conditioning.
-
Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (B1220265) (4:1, v/v).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Protocol 2: Extraction of Short-Chain Acyl-CoAs from Cultured Cells using Acid Precipitation
-
Cell Harvesting and Quenching:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
After the final wash, add a small volume of ice-cold PBS, scrape the adherent cells, or resuspend the suspension cells, and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge to pellet the cells and discard the supernatant. Flash-freeze the cell pellet in liquid nitrogen.
-
-
Protein Precipitation and Extraction:
-
Add 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) to the frozen cell pellet.
-
Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer on ice.
-
Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled tube.
-
-
Sample Analysis:
-
The extract is now ready for direct injection for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 3-Methylheptanedioyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3-methylheptanedioyl-CoA isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound isomers.
1. Poor Peak Resolution or Co-elution of Isomers
| Possible Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | The stereoisomers of this compound possess subtle structural differences. A standard C18 column may not provide sufficient selectivity. Consider using a chiral stationary phase or a column with a different chemistry (e.g., phenyl-hexyl, pentafluorophenyl) to enhance isomer separation. The separation of diastereomers of methyl-branched acids has been shown to be influenced by the chain length of the reversed phase. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for resolving isomers. Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its concentration. Adjusting the pH of the aqueous component can alter the ionization state of the molecule and improve separation. For acyl-CoA esters, high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient has been used successfully with C18 columns.[1] |
| Inappropriate Column Temperature | Lowering the column temperature can sometimes enhance the separation of diastereomers by increasing the interaction with the stationary phase.[2] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition. |
| Gradient Elution Not Optimized | A shallow gradient profile can improve the separation of closely eluting compounds. Optimize the gradient slope and duration to maximize the resolution between the isomers. |
2. Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Poor Ionization Efficiency in Mass Spectrometry | Acyl-CoA esters can be challenging to ionize efficiently. Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analytes. Positive ion mode is commonly used for acyl-CoA analysis.[1][3] |
| Analyte Degradation | Acyl-CoA esters can be susceptible to degradation. Keep samples cold and analyze them as quickly as possible after preparation. Use of an autosampler with temperature control is recommended. |
| Suboptimal Sample Preparation | Inefficient extraction can lead to low analyte recovery. Solid-phase extraction (SPE) is a common method for cleaning up and concentrating acyl-CoA esters from biological matrices.[1][4] |
| Need for Derivatization | For dicarboxylic acids, from which this compound is derived, derivatization can enhance sensitivity. While derivatization of the CoA ester itself is less common, ensure that the underivatized molecule is sufficiently detectable. |
3. Peak Tailing or Asymmetric Peak Shape
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | The phosphate (B84403) groups of Coenzyme A can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or operating at a pH that suppresses silanol (B1196071) activity can mitigate this. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Repeated injections of biological samples can lead to the accumulation of contaminants on the column, affecting peak shape.[5] Regularly flush the column with a strong solvent and consider using a guard column to protect the analytical column. |
4. Irreproducible Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution. |
| Fluctuations in Mobile Phase Composition | Use a high-quality HPLC system with a reliable pump capable of delivering a precise and stable mobile phase composition. Premixing the mobile phase components can sometimes improve reproducibility. |
| Temperature Variations | Use a column thermostat to maintain a constant column temperature, as temperature fluctuations can affect retention times. |
| Sample Matrix Effects | The sample matrix can influence retention times. Ensure consistent sample preparation and consider matrix-matched calibration standards. |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound isomers?
A1: The separation of stereoisomers like those of this compound is challenging. While a high-resolution C18 column is a good starting point[1], achieving baseline separation of the isomers will likely require a chiral stationary phase. Chiral chromatography is a powerful technique for separating enantiomers and diastereomers.[6][7] Alternatively, exploring columns with different selectivities, such as those with phenyl-hexyl or pentafluorophenyl (PFP) phases, may provide the necessary resolution.
Q2: What are the recommended mobile phase conditions for this separation?
A2: For the analysis of acyl-CoA esters, a reversed-phase approach is typically used. A common mobile phase consists of an aqueous component with a buffer (e.g., ammonium acetate (B1210297) or ammonium hydroxide) and an organic modifier like acetonitrile or methanol.[1][3] A gradient elution, starting with a low percentage of the organic modifier and gradually increasing, is generally required to separate compounds with a wide range of polarities and to resolve closely eluting isomers. For improved peak shape and retention of the polar CoA moiety, operating at a high pH (e.g., 10.5 with ammonium hydroxide) can be effective.[1]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of dicarboxylic acids.[8][9] However, for the intact this compound ester, derivatization is generally not required, as the CoA moiety provides a sufficient chromophore for UV detection and the molecule can be readily ionized for mass spectrometry. The primary challenge lies in the chromatographic separation of the isomers rather than detection.
Q4: How can I confirm the identity of the separated isomers?
A4: The most definitive method for identifying the separated isomers is to use authentic standards for each isomer and compare their retention times. If standards are not available, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. While the fragmentation of the CoA portion of the molecule will be consistent across isomers, subtle differences in the fragmentation of the acyl chain may provide clues to the isomer's structure. A common fragmentation for CoA esters is the neutral loss of 507 Da.[1][4]
Q5: What are some key considerations for sample preparation?
A5: Sample preparation is crucial for obtaining reliable and reproducible results. Key considerations include:
-
Extraction: Acyl-CoA esters are typically extracted from biological samples using methods like protein precipitation with acids (e.g., perchloric acid or trichloroacetic acid) followed by solid-phase extraction (SPE) for cleanup and concentration.[4][10]
-
Stability: Acyl-CoA esters can be unstable. It is important to keep samples on ice or at 4°C throughout the preparation process and to analyze them promptly.
-
Internal Standards: The use of a suitable internal standard, such as an odd-chain or isotopically labeled acyl-CoA, is highly recommended to correct for variations in extraction efficiency and instrument response.[5]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for Acyl-CoA Analysis
This protocol is a general method for the analysis of acyl-CoA esters and can be adapted for the separation of this compound isomers.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is a good starting point.[3] For enhanced isomer separation, a chiral column should be considered.
-
Mobile Phase:
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 2-5%) and hold for 1-2 minutes.
-
Increase the percentage of Mobile Phase B in a linear gradient to achieve separation. The steepness of the gradient should be optimized.
-
After elution of the analytes, increase to a high percentage of Mobile Phase B to wash the column, followed by re-equilibration at the initial conditions.
-
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintain at a constant temperature, for example, 40°C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[3] The precursor ion will be the [M+H]+ of this compound. A common product ion for acyl-CoAs corresponds to the pantetheine (B1680023) phosphate fragment. Alternatively, a neutral loss scan of 507 can be used for profiling.[1]
-
Visualizations
Caption: General experimental workflow for the analysis of this compound isomers.
Caption: Logical troubleshooting flow for poor chromatographic separation.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Liquid chromatographic determination of dicarboxylic acids based on intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acyl-CoA Profiling and Analysis
Welcome to the technical support center for acyl-CoA profiling and analysis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Troubleshooting and FAQs
This section addresses specific issues that may arise during acyl-CoA analysis, from sample preparation to data interpretation.
Q1: Why am I observing low or variable recovery of my acyl-CoA species?
A: Low recovery is a frequent challenge in acyl-CoA profiling and can be attributed to several factors throughout the experimental workflow:
-
Inefficient Extraction: The choice of extraction solvent is critical and depends on the chain length of the acyl-CoAs of interest. A common method involves homogenization in a potassium phosphate (B84403) buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] For broad coverage, a mixture of acetonitrile, methanol (B129727), and water can be used.[2] Recovery can vary significantly between different acyl-CoA species and the chosen method.[1]
-
Sample Degradation: Acyl-CoAs are notoriously unstable, particularly in aqueous solutions at neutral or alkaline pH.[3][4] Thioester bonds are susceptible to hydrolysis. It is crucial to keep samples on ice and process them quickly.[5] Using an acidic buffer (e.g., pH 4.9) during homogenization can improve stability.[1]
-
Poor Solid-Phase Extraction (SPE) Efficiency: Incomplete binding or elution during SPE can lead to significant sample loss. Ensure the SPE column is properly conditioned and that the wash and elution solutions are appropriate for the acyl-CoAs being analyzed.[6][7]
-
Adsorption to Surfaces: The phosphate groups in acyl-CoAs can adhere to glass and metal surfaces, leading to sample loss. Using glass vials instead of plastic has been shown to decrease signal loss.[8] Derivatization of the phosphate group through methylation can also resolve this issue.[9]
Q2: My acyl-CoA standards and samples appear to be degrading during analysis. How can I improve stability?
A: Analyte stability is paramount for accurate quantification. Acyl-CoAs are sensitive to temperature and pH.[10]
-
Reconstitution Solvent: The choice of solvent for reconstituting the dried extract can impact stability. An ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH (e.g., 6.8) has been shown to stabilize most acyl-CoA compounds during storage in an autosampler at 4°C for up to 48 hours.[4]
-
Autosampler Temperature: Always maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run.[4]
-
Time to Analysis: Analyze samples as quickly as possible after reconstitution. Some species, like C14:1-CoA, can show significant degradation (over 40%) within 9 hours at 4°C.[4]
-
pH Control: Maintaining an acidic to neutral pH is generally recommended. For example, a reconstitution solution of 50% methanol in 50 mM ammonium acetate at pH 7 has been used to assess stability.[3]
Q3: I'm seeing poor chromatographic peak shape (e.g., tailing) for my long-chain acyl-CoAs. What could be the cause?
A: Poor peak shape is a common issue in the LC-MS analysis of acyl-CoAs, especially for long-chain species.[11]
-
Chromatographic Conditions: The amphipathic nature of acyl-CoAs makes chromatographic separation challenging.[9] While short-chain acyl-CoAs are often analyzed using slightly acidic mobile phases, these conditions can cause severe peak tailing for long-chain species.[12]
-
Ion-Pairing Reagents: While effective, ion-pairing reagents can be difficult to remove from the LC system.[11]
-
Alternative Chromatography: An alternative is to use a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium hydroxide (B78521) and acetonitrile gradient, which avoids the need for ion-pairing reagents.[11]
-
Derivatization: A derivatization strategy based on phosphate methylation can improve peak shape and achieve full coverage from free CoA to very-long-chain acyl-CoAs (C25:0).[9]
Q4: How do I choose an appropriate internal standard for quantitative analysis?
A: The use of a proper internal standard (IS) is crucial for accurate quantification to correct for variations in extraction efficiency and matrix effects.[3]
-
Odd-Chain Acyl-CoAs: A common strategy is to use an odd-numbered long-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[5][11]
-
Stable Isotope-Labeled Standards: The gold standard is to use stable isotope-labeled internal standards (e.g., ¹³C-labeled). These standards have nearly identical chemical and physical properties to the endogenous analytes, providing the most accurate correction.[9]
-
Consideration of Chain Length: The chosen internal standard should ideally have similar physicochemical properties to the analytes of interest. For profiling a wide range of acyl-CoAs, it may be necessary to use a mixture of internal standards.
Quantitative Data Summary
The recovery of acyl-CoAs can vary based on the extraction method and the chain length of the acyl group. The following table summarizes representative recovery data from various established protocols.
| Acyl-CoA Species | Chain Length | SPE Sorbent Type | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [6] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [6] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [6] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [1] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [6] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [6] |
Visualized Workflows and Pathways
Acyl-CoA Profiling Experimental Workflow
The following diagram outlines the key steps in a typical acyl-CoA profiling experiment, from sample collection to data analysis.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for 3-Methylheptanedioyl-CoA Detection
Welcome to the technical support center for the sensitive detection of 3-methylheptanedioyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and robust method for quantifying low levels of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and reproducible method for the analysis of acyl-CoAs, including this compound.[1] This technique offers high sensitivity and specificity, making it ideal for detecting low-abundance analytes in complex biological matrices.
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3][4] Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.[2][4] This predictable fragmentation allows for the use of neutral loss or multiple reaction monitoring (MRM) scans to selectively detect a wide range of acyl-CoA species.[3]
Q3: How can I improve the chromatographic separation of this compound?
A3: Good chromatographic separation is essential to minimize ion suppression and achieve accurate quantification.[2] For acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[2] To improve peak shape and resolution for these polar molecules, consider using ion-pairing agents or operating at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide).[2][3]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are a suitable alternative as they are not typically endogenous in most biological samples.[2]
Q5: Are there any derivatization strategies to enhance the detection of this compound?
A5: Yes, derivatization can improve chromatographic properties and detection sensitivity. One such strategy is phosphate (B84403) methylation, which can lead to better peak shapes in liquid chromatography.[1][5] Another approach involves converting the acyl-CoA to a butylamide derivative for subsequent analysis by gas chromatography.[6] A further method uses chloroacetaldehyde (B151913) to derive acyl-CoAs to their fluorescent acyl etheno-CoA, which can then be detected fluorometrically after HPLC separation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Acyl-CoAs are known to be unstable. It is crucial to rapidly quench metabolic activity, for instance, by using ice-cold solvents. Keep samples on ice during preparation and store extracts at -80°C.[2] Reconstitute just prior to analysis. |
| Poor Extraction Recovery | Optimize your extraction protocol. Methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used for acyl-CoAs.[1] A mixed-mode SPE has been shown to optimize extraction recoveries.[1][5] | |
| Analyte Loss Due to Surface Adsorption | The phosphate groups in acyl-CoAs can adhere to glass and metallic surfaces. Using derivatization techniques like phosphate methylation can help to mitigate this issue.[5] | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase | For reversed-phase chromatography, the use of an ion-pairing agent or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can significantly improve the peak shape of polar acyl-CoAs.[2][3] |
| Inappropriate Column Chemistry | While C18 columns are common, for a broad range of acyl-CoAs, hydrophilic interaction liquid chromatography (HILIC) can also be a successful strategy.[2] | |
| Inaccurate or Imprecise Quantification | Matrix Effects | Biological matrices can cause ion suppression or enhancement. Construct your calibration curves in a matrix that closely matches your study samples to compensate for these effects.[2] |
| Non-Linearity at Low Concentrations | Use a weighted linear regression (e.g., 1/x) for your calibration curve to improve accuracy at lower concentrations of your analyte.[2] | |
| Lack of an Appropriate Internal Standard | The use of a stable isotope-labeled internal standard is highly recommended. If unavailable, an odd-chain acyl-CoA can be used to correct for variability in extraction efficiency and instrument response.[2] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs from different studies, which can serve as a benchmark for your own experiments.
| Analyte | Method | LOD (nM) | LOQ (nM) | Reference |
| Short-chain acyl-CoAs | LC-MS/MS with phosphate methylation | - | 16.9 | [5] |
| Very-long-chain acyl-CoAs | LC-MS/MS with phosphate methylation | - | 4.2 | [5] |
| Various Acyl-CoAs | LC-MS/MS with MRM | Varies | Varies | [8] |
Experimental Protocols
Protocol 1: General Sample Preparation for Acyl-CoA Analysis from Cultured Cells
This protocol provides a general workflow for the extraction of acyl-CoAs from cultured cells for LC-MS/MS analysis.
-
Quenching and Deproteinization:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.[2]
-
-
Lysate Clarification:
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
For chromatography, use a C18 UHPLC column, potentially with an ion-pairing agent for better separation.[2]
-
Protocol 2: Phosphate Methylation Derivatization for Enhanced Sensitivity
This protocol is based on a derivatization strategy to improve the liquid chromatography of acyl-CoAs.[5]
-
Sample Extraction:
-
Derivatization Reaction:
-
Perform phosphate methylation on the extracted acyl-CoAs. (Specific reagents and conditions would need to be optimized based on the original publication).
-
-
LC-MS/MS Analysis:
Visualizations
Caption: A generalized experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Methylheptanedioyl-CoA in Complex Matrices
Welcome to the technical support center for the analysis of 3-methylheptanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of this compound in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when analyzing this compound in complex matrices?
A1: The primary challenge in analyzing this compound in tissue or other biological samples is overcoming the "matrix effect".[1] Endogenous components of the sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1]
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of acyl-CoAs like this compound.[2] The use of Multiple Reaction Monitoring (MRM) allows for high specificity by monitoring a specific precursor ion to product ion transition.[2][3]
Q3: My this compound samples seem to be degrading. How can I improve stability?
A3: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, it is crucial to process samples quickly at low temperatures, such as on ice.[1][2] For long-term storage, snap-freezing tissue samples in liquid nitrogen and storing them at -80°C is recommended.[1] When reconstituting the dried extract, using a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[2][4]
Q4: What are the characteristic mass spectrometry fragmentation patterns for this compound?
A4: In positive ion mode mass spectrometry, acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][5][6] Another common fragment ion is observed at an m/z of 428, resulting from cleavage between the 5' diphosphates.[2][7][8]
Q5: How can I improve the chromatographic separation of this compound?
A5: Good chromatographic separation is essential to reduce ion suppression from co-eluting matrix components.[2][4] Reversed-phase chromatography, typically with a C18 column, is commonly used.[2] The peak shape and resolution can often be improved by using ion-pairing agents or by operating the mobile phase at a higher pH.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure that tissue homogenization is complete.[1] A common and effective extraction solvent combination for acyl-CoAs is isopropanol/acetonitrile (B52724) in a buffered aqueous solution.[1] For cleaner samples and to concentrate the analyte, consider implementing a solid-phase extraction (SPE) step.[1][2] |
| Analyte Degradation | Maintain samples on ice or at 4°C throughout the extraction process to prevent degradation.[1] For long-term storage, ensure tissue samples are snap-frozen in liquid nitrogen and stored at -80°C.[1] |
| Ion Suppression | The complexity of tissue matrices can significantly suppress the ionization of the target analyte.[1] Employ a robust sample cleanup procedure, such as SPE, and optimize chromatographic separation to resolve this compound from interfering matrix components.[1][2] The use of a suitable internal standard is critical to normalize for matrix effects.[1] |
| Incorrect MS/MS Parameters | Optimize the MS/MS parameters for this compound, including the selection of precursor and product ions, collision energy, and cone voltage. These parameters are instrument-specific and must be determined empirically.[1] |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Recommended Solution |
| Matrix Interference | The presence of endogenous matrix components can lead to high background noise. Enhance sample cleanup using techniques like SPE.[1][2] Adjusting the chromatographic gradient can also help to separate the analyte from interfering peaks. |
| Contamination | Use only high-purity, LC-MS grade solvents and reagents.[1] Ensure that all labware, including tubes, plates, and vials, are clean and free from contaminants.[1] |
| Isomeric Interference | Be aware of potential isomers that may have the same mass-to-charge ratio. Chromatographic separation is key to distinguishing between isomers.[9] |
Issue 3: Inaccurate or Imprecise Quantification
| Potential Cause | Recommended Solution |
| Matrix Effects | To compensate for matrix effects, construct calibration curves using a matrix that closely matches your study samples.[2] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification. |
| Non-Linearity | If the calibration curve is non-linear, especially at lower concentrations, consider using a weighted linear regression (e.g., 1/x or 1/x²) for calibration.[2][8] |
| Lack of a Suitable Internal Standard | An appropriate internal standard is crucial for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, an odd-chain acyl-CoA can be a suitable alternative.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Tissue
-
Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize it in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2). If an internal standard is used, it should be added to the homogenization buffer.[1]
-
Solvent Extraction: Add 2 mL of 2-propanol to the tissue homogenate and vortex thoroughly. Follow this with the addition of 2 mL of acetonitrile and vortex again.[1]
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[1]
-
Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.[1]
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Method Validation Parameters
The following parameters should be assessed to ensure a robust and reliable method:
-
Linearity: Analyze a series of calibration standards at a minimum of five different concentrations. The coefficient of determination (r²) should be greater than 0.99.
-
Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) at low, medium, and high concentrations of the analyte. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% at the Lower Limit of Quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically evaluated by analyzing blank matrix samples and comparing them to samples spiked with the analyte.
-
Stability: Evaluate the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C).
Quantitative Data Summary (Illustrative Example)
The following tables present example data for the method validation of this compound analysis.
Table 1: Linearity of this compound
| Concentration (ng/mL) | Mean Response |
| 1 | 1502 |
| 5 | 7495 |
| 10 | 15103 |
| 50 | 75512 |
| 100 | 150980 |
| Linearity (r²) | 0.9995 |
Table 2: Accuracy and Precision of this compound
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| 2.5 (Low QC) | 2.6 ± 0.2 | 104.0 | 7.7 |
| 25 (Medium QC) | 24.1 ± 1.5 | 96.4 | 6.2 |
| 75 (High QC) | 78.3 ± 4.1 | 104.4 | 5.2 |
Visualizations
Caption: Experimental workflow for method validation.
Caption: Troubleshooting decision tree for low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
dealing with isobaric interferences for 3-methylheptanedioyl-CoA
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-methylheptanedioyl-CoA, with a focus on addressing isobaric interferences in mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its exact mass?
A1: this compound is the coenzyme A (CoA) thioester of 3-methylheptanedioic acid. It is a dicarboxylic acyl-CoA. Its molecular formula is C29H48N7O19P3S. The monoisotopic mass of the neutral molecule is 923.1993 g/mol . In positive ion mode mass spectrometry, it is typically observed as the [M+H]+ ion with a mass-to-charge ratio (m/z) of 924.2071.
Q2: What are the primary challenges in the analysis of this compound by LC-MS/MS?
A2: The primary challenges include:
-
Isobaric Interferences: Several other endogenous molecules have the same nominal mass, and some have very similar exact masses, which can co-elute and interfere with accurate quantification.
-
Chromatographic Resolution: Due to the polar nature of the dicarboxylic acid moiety, achieving good retention and separation from other polar metabolites on reversed-phase columns can be challenging.
-
Analyte Stability: Acyl-CoA thioesters can be prone to degradation, requiring careful sample handling and storage.
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, affecting the accuracy of quantification.
Q3: What are common isobaric interferences for this compound?
A3: Common isobaric interferences include other acyl-CoAs with the same nominal mass. It is crucial to use high-resolution mass spectrometry to differentiate these based on their exact masses. See the table below for a comparison of potential isobaric compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Problem: Poor Peak Shape or Low Signal Intensity
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is commonly used. - Experiment with different reversed-phase columns (e.g., C8, C18) to improve retention and peak shape. - Adjust the pH of the mobile phase to ensure consistent ionization of the dicarboxylic acid moiety. |
| Analyte Degradation | - Keep samples on ice or at 4°C during preparation. - For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. - Minimize freeze-thaw cycles. |
| Ion Suppression from Matrix | - Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Inefficient Ionization | - Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. - Ensure the mobile phase pH is compatible with efficient ionization in the chosen polarity (typically positive mode for acyl-CoAs). |
Problem: Suspected Isobaric Interference
| Potential Cause | Recommended Solution |
| Co-elution of Isobaric Compounds | - Improve Chromatographic Separation: Lengthen the LC gradient to better separate compounds with similar retention times. Experiment with different stationary phases (columns) that may offer different selectivity. - High-Resolution Mass Spectrometry (HRMS): Utilize a mass spectrometer with high resolving power (e.g., Orbitrap, TOF) to differentiate between this compound and its isobaric interferents based on their exact mass. |
| In-source Fragmentation | - Optimize the cone voltage and other source parameters to minimize in-source fragmentation of larger acyl-CoAs that could produce fragments isobaric with the target analyte. |
| Isotopic Overlap | - For compounds containing elements with significant natural isotopes (e.g., 13C), the M+1 and M+2 peaks of a slightly lighter, co-eluting compound could overlap with the monoisotopic peak of the analyte. High-resolution MS can help distinguish these. |
Data Presentation
Table 1: Comparison of Exact Masses of this compound and Potential Isobaric Interferences
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Mass Difference from this compound (Da) |
| This compound | C29H48N7O19P3S | 923.1993 | - |
| Glutaryl-CoA (13C-labeled) | C26H41N7O19P3S (with one 13C) | 923.1502 | -0.0491 |
| Unidentified Acyl-CoA | C30H50N7O18P3S | 925.2149 | +2.0156 |
Note: The likelihood of encountering a naturally occurring, stable 13C-labeled version of Glutaryl-CoA at a high enough concentration to interfere is low but serves as an example of the need for high mass accuracy.
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Biological Tissues
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue on ice in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water).
-
Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain dicarboxylic acyl-CoA) in the homogenization buffer.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: LC-MS/MS Method for this compound Analysis
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.
-
MRM Transitions:
-
Quantifier: m/z 924.2 -> [M+H - 507]+ (characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety).
-
Qualifier: m/z 924.2 -> 428.0372 (adenosine 3',5'-diphosphate fragment).
-
-
Collision Energy: Optimize empirically for the specific instrument, typically in the range of 20-40 eV.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Peroxisomal beta-oxidation of 3-methylheptanedioic acid.
Caption: Strategies for mitigating isobaric interferences.
Validation & Comparative
Validating Acyl-CoA Derivatives as Metabolic Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and early detection of metabolic disorders is crucial for effective therapeutic intervention. This guide provides a comprehensive comparison of 3-methylglutaconyl-CoA (3-MGC-CoA) derivatives—specifically 3-methylglutaconic acid (3-MGA) and 3-methylglutarylcarnitine (B109733) (3-MGC)—as metabolic biomarkers, primarily for inborn errors of metabolism and mitochondrial dysfunction. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative biomarkers to aid in research and clinical assay development.
Introduction to 3-Methylglutaconyl-CoA and its Derivatives
3-Methylglutaconyl-CoA is an intermediate in the catabolism of the essential amino acid leucine (B10760876).[1] In certain metabolic disorders, enzymatic defects lead to the accumulation of 3-MGC-CoA and its subsequent conversion into downstream metabolites, 3-MGA and 3-MGC, which are then excreted in the urine and accumulate in the blood.[1][2] These molecules have emerged as key biomarkers for a group of genetic disorders known as 3-methylglutaconic aciduria.[1][3][4]
Metabolic Pathway of Leucine Catabolism
The breakdown of leucine occurs within the mitochondria. A defect in the enzyme 3-methylglutaconyl-CoA hydratase is the cause of 3-methylglutaconic aciduria type I.[3][5] Other types of this condition are associated with broader mitochondrial dysfunction, leading to a secondary accumulation of 3-MGA.[1][6]
Performance of 3-MGA and 3-MGC as Biomarkers
The clinical utility of a biomarker is determined by its sensitivity and specificity. Elevated levels of 3-MGA and 3-MGC are strongly indicative of specific metabolic disorders.
| Biomarker | Disorder | Sample Type | Control Range | Pathological Range | Fold Increase | Reference |
| 3-Methylglutaconic Acid (3-MGA) | 3-MGA-uria Type I | Urine | 0.1 - 7.3 mg/g creatinine (B1669602) | Markedly increased | >10x | [7] |
| 3-MGA-uria Type V | Urine/Plasma | Normal | 5-10x increase | 5-10x | [3] | |
| 3-Methylglutarylcarnitine (3-MGC) | HMG-CoA Lyase Deficiency | Blood/Urine | Very low to undetectable | Significantly elevated | - | [2][8][9] |
| Mitochondrial Dysfunction | Blood/Urine | Very low | Elevated | - | [2][10] |
Comparison with Alternative Biomarkers for Mitochondrial Dysfunction
While 3-MGA and 3-MGC are specific to certain conditions, a panel of biomarkers is often employed for the diagnosis of broader mitochondrial dysfunction.
| Biomarker | Rationale for Use | Advantages | Disadvantages | Reference |
| Lactate/Pyruvate Ratio | Indicates impaired oxidative phosphorylation | Widely available test | Can be elevated in other conditions (e.g., sepsis, intense exercise) | [11][12] |
| Growth Differentiation Factor 15 (GDF-15) | A stress-responsive cytokine elevated in mitochondrial disease | High sensitivity and specificity | Not specific to the type of mitochondrial disease | [11][12] |
| Fibroblast Growth Factor 21 (FGF-21) | A hormone involved in metabolic regulation, induced by mitochondrial stress | Good diagnostic accuracy | Can be elevated in other metabolic conditions | [11][12] |
| Methylmalonic Acid (MMA) | Accumulates in vitamin B12 deficiency and some mitochondrial disorders | Established biomarker for B12 status | Not specific for primary mitochondrial disease | [13] |
Experimental Protocols
Accurate quantification of these biomarkers is essential for their clinical application. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard analytical techniques.
Quantification of 3-Methylglutaconic Acid in Urine by GC-MS
This method involves the derivatization of organic acids to make them volatile for gas chromatography.
-
Sample Preparation : A volume of urine normalized to its creatinine concentration is used.[14] Internal standards, such as stable isotope-labeled 3-MGA, are added.[15]
-
Extraction : Organic acids are extracted from the acidified urine sample using an organic solvent like ethyl acetate.[14][16]
-
Derivatization : The dried extract is derivatized to form trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable.[14][16]
-
GC-MS Analysis : The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times, and identified by their unique mass fragmentation patterns.[16][17]
Quantification of Acylcarnitines in Plasma by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the analysis of acylcarnitines.[18][19][20]
-
Sample Preparation : Plasma or serum samples are deproteinized, often with methanol (B129727) containing internal standards (stable isotope-labeled acylcarnitines).[21]
-
Derivatization (Optional but recommended) : Analytes can be derivatized to their butyl esters to improve chromatographic separation and ionization efficiency.[21]
-
LC Separation : The extracted and derivatized acylcarnitines are separated on a reverse-phase liquid chromatography column.[18][19] This allows for the separation of isomeric forms.
-
MS/MS Detection : The eluent from the LC is introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acylcarnitine, providing high specificity and sensitivity for quantification.[18][19]
Diagnostic Workflow
The validation of these biomarkers is part of a larger diagnostic workflow for suspected inborn errors of metabolism.
Comparative Overview of Biomarkers
This diagram illustrates the relationship between the primary biomarkers discussed and the alternative biomarkers for mitochondrial dysfunction.
Conclusion
3-Methylglutaconic acid and 3-methylglutarylcarnitine are valuable and validated biomarkers for the diagnosis of specific inborn errors of leucine metabolism and are also indicative of broader mitochondrial dysfunction. Their measurement, primarily through GC-MS and LC-MS/MS, provides high diagnostic accuracy. For a comprehensive assessment of mitochondrial health, particularly in cases where a primary leucine catabolism defect is not suspected, a panel including alternative biomarkers such as the lactate/pyruvate ratio, GDF-15, and FGF-21 should be considered. This guide provides the foundational information for researchers and clinicians to effectively utilize these biomarkers in their work.
References
- 1. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 2. 3-Methylglutarylcarnitine: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methylglutaconic Acid [healthcare.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 3-methylglutarylcarnitine. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial dysfunction, a new marker warning of neuropsychiatric disorder risk: evidence from genetics and epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. erndim.org [erndim.org]
- 17. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In the intricate landscape of cellular metabolism, acyl-Coenzyme A (acyl-CoA) thioesters stand as pivotal intermediates, channeling the flow of carbon through numerous biosynthetic and catabolic pathways. While much attention has been focused on common short- and long-chain acyl-CoAs, dicarboxylic and branched-chain species such as 3-methylheptanedioyl-CoA represent a more specialized class of metabolites. Their accurate quantification and comparative analysis are crucial for elucidating their roles in both normal physiology and disease. This guide provides a framework for the comparative analysis of this compound and related acyl-CoAs, offering insights into their structural nuances, metabolic significance, and the analytical methodologies required for their study.
Structural and Functional Comparison of Acyl-CoAs
Acyl-CoAs are broadly categorized based on the structure of their acyl chain, which dictates their metabolic fate and analytical behavior. This compound is a dicarboxylic acyl-CoA with a methyl branch, a structural complexity that distinguishes it from more common acyl-CoAs.
| Acyl-CoA Type | General Structure | Key Metabolic Roles | Representative Molecules |
| Short-Chain Acyl-CoAs | C2-C6 straight chain | Precursors for fatty acid synthesis, ketone body metabolism, allosteric regulation.[1][2] | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA |
| Long-Chain Acyl-CoAs | C12-C20 straight chain | Mitochondrial β-oxidation for energy, synthesis of complex lipids, protein acylation.[3] | Palmitoyl-CoA, Oleoyl-CoA, Stearoyl-CoA |
| Dicarboxylic Acyl-CoAs | HOOC-(CH2)n-CO-SCoA | Products of ω-oxidation of fatty acids, anaplerotic substrates for the TCA cycle.[4] | Adipoyl-CoA, Suberyl-CoA, Sebacoyl-CoA |
| Branched-Chain Acyl-CoAs | Acyl chain with alkyl branches | Intermediates in the degradation of branched-chain amino acids and fatty acids.[1] | Isovaleryl-CoA, 3-Methylcrotonyl-CoA |
| This compound | HOOC-(CH2)3-CH(CH3)-CH2-CO-SCoA | Putative intermediate in the degradation of branched-chain fatty acids or isoprenoids. | This compound |
Metabolic Pathways Involving Dicarboxylic and Branched-Chain Acyl-CoAs
The metabolism of dicarboxylic acyl-CoAs is an essential, albeit secondary, pathway for fatty acid oxidation, particularly when mitochondrial β-oxidation is overwhelmed.[3] These compounds can be chain-shortened in both mitochondria and peroxisomes.[4] Branched-chain acyl-CoAs are primarily derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). The presence of a methyl group in this compound suggests its potential involvement in the degradation pathways of methylated fatty acids or isoprenoid compounds.
Below is a generalized metabolic workflow illustrating the generation and processing of dicarboxylic and branched-chain acyl-CoAs.
Experimental Protocols for Comparative Analysis
The gold standard for the quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2] Below is a detailed protocol adaptable for the comparative analysis of this compound and related acyl-CoAs.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for short- and long-chain acyl-CoA extraction.[5][6]
-
Sample Homogenization : Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. For cultured cells, wash with ice-cold PBS and scrape into a collection tube.
-
Protein Precipitation and Extraction : To approximately 10-20 mg of tissue powder or 1-5 million cells, add 500 µL of ice-cold 5% (w/v) sulfosalicylic acid (SSA) in water.[5] Include an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) as an internal standard.[5] Vortex vigorously for 1 minute.
-
Centrifugation : Incubate the homogenate on ice for 10 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of Acyl-CoAs
This protocol utilizes reversed-phase chromatography to separate acyl-CoAs based on their hydrophobicity.
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][6]
-
Chromatographic Column : A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A : 10 mM ammonium (B1175870) hydroxide (B78521) in water.[8]
-
Mobile Phase B : 10 mM ammonium hydroxide in acetonitrile.[8]
-
Gradient Elution :
-
0-2 min: 20% B
-
2-5 min: Linear gradient to 65% B
-
5-6 min: Hold at 65% B
-
6-6.5 min: Return to 20% B
-
6.5-10 min: Re-equilibration at 20% B
-
-
Flow Rate : 0.4 mL/min.[8]
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[6]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[9] The characteristic neutral loss of 507 m/z (the phosphopantetheine moiety) is commonly used for the detection of acyl-CoAs.[9] Specific precursor-to-product ion transitions must be optimized for each analyte.
-
The following diagram outlines the experimental workflow for the comparative analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 3-methylheptanedioyl-CoA and heptanedioyl-CoA in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-methylheptanedioyl-CoA and heptanedioyl-CoA, offering insights into their potential metabolic roles and outlining experimental strategies for their investigation in cellular assays. Due to the limited direct comparative data on these specific molecules, this guide draws upon established principles of dicarboxylic acid and branched-chain fatty acid metabolism to infer their likely biochemical behavior and to propose robust analytical approaches.
Introduction
Heptanedioyl-CoA, also known as pimeloyl-CoA, is the coenzyme A thioester of heptanedioic acid (pimelic acid). It is recognized as an intermediate in the biotin (B1667282) synthesis pathway in certain bacteria.[1][2] Its un-methylated, dicarboxylic nature suggests a role in fatty acid omega-oxidation and subsequent peroxisomal and mitochondrial beta-oxidation pathways.[3][4][5]
This compound is the methylated counterpart, derived from 3-methylheptanedioic acid. While less characterized, its structure as a branched-chain dicarboxylic acid CoA ester suggests it would be metabolized through pathways that handle branched-chain fatty acids, potentially involving both mitochondrial and peroxisomal enzymes distinct from those that process linear dicarboxylic acids.[6][7] Understanding the cellular fate and impact of these molecules is crucial for elucidating novel metabolic pathways and their potential roles in cellular signaling and disease.
Inferred Metabolic Fates: A Comparative Overview
The primary metabolic distinction between heptanedioyl-CoA and this compound is expected to arise from the presence of the methyl group in the latter, which can cause steric hindrance and necessitate specific enzymatic machinery for its degradation.
Heptanedioyl-CoA (Pimeloyl-CoA):
-
Activation: Pimelic acid is activated to pimeloyl-CoA by a dicarboxylyl-CoA synthetase.[3][8]
-
Metabolism: As a dicarboxylic acid CoA ester, it is a substrate for peroxisomal beta-oxidation.[3][4][9][10] There is also evidence for mitochondrial involvement in the degradation of dicarboxylic acids.[4][5] This process would lead to the generation of shorter-chain dicarboxylyl-CoAs, acetyl-CoA, and potentially succinyl-CoA.[5]
This compound:
-
Activation: 3-methylheptanedioic acid would similarly require activation to its CoA ester, likely by a medium-chain acyl-CoA synthetase with broad specificity or a specific dicarboxylyl-CoA synthetase.
-
Metabolism: The methyl group at the beta-position (C3) would likely alter its metabolism compared to the linear heptanedioyl-CoA. Standard beta-oxidation may be inhibited. Its degradation would likely require enzymes of the branched-chain fatty acid oxidation pathway.[6][11] The metabolic products would be different from that of heptanedioyl-CoA, potentially yielding propionyl-CoA in addition to acetyl-CoA.
Quantitative Data Summary
The following table summarizes the key inferred differences and provides a framework for experimental investigation. The "Expected Cellular Assay Readouts" are proposed measurements to test these hypotheses.
| Feature | Heptanedioyl-CoA | This compound | Expected Cellular Assay Readouts |
| Parent Acid | Heptanedioic acid (Pimelic acid) | 3-Methylheptanedioic acid (3-Methylpimelic acid) | LC-MS analysis of intracellular organic acids. |
| Primary Metabolic Pathway | Peroxisomal and Mitochondrial Beta-Oxidation of Dicarboxylic Acids | Branched-Chain Fatty Acid Oxidation | Subcellular fractionation followed by enzymatic assays; gene expression analysis of pathway-specific enzymes (e.g., ACOX1, CPT2 vs. enzymes for branched-chain amino acid catabolism). |
| Key Metabolic Products | Acetyl-CoA, Succinyl-CoA, shorter dicarboxylyl-CoAs | Propionyl-CoA, Acetyl-CoA, other branched-chain intermediates | Stable isotope tracing (e.g., using ¹³C-labeled precursors) followed by LC-MS/MS analysis of intracellular acyl-CoAs and organic acids. |
| Potential Rate-Limiting Enzymes | Dicarboxylyl-CoA synthetase, Acyl-CoA oxidases (peroxisomal), Carnitine palmitoyltransferase (for mitochondrial entry) | Acyl-CoA synthetase, enzymes specific for branched-chain acyl-CoA degradation | In vitro enzyme kinetics assays with purified or recombinant enzymes; siRNA-mediated knockdown of candidate enzymes to observe effects on metabolite levels. |
| Potential Cellular Impact | Alterations in energy metabolism (TCA cycle intermediates), biotin synthesis (in relevant organisms) | Alterations in energy metabolism, potential for accumulation of unusual branched-chain intermediates | Measurement of cellular ATP levels, oxygen consumption rates (Seahorse assay), and targeted metabolomics. |
Experimental Protocols
Cellular Uptake and Conversion to CoA Esters
Objective: To determine the rate of cellular uptake of the parent acids and their conversion to their respective CoA esters.
Methodology:
-
Culture cells (e.g., HepG2 human hepatoma cells) to 80-90% confluency in 6-well plates.
-
Incubate the cells with medium containing either heptanedioic acid or 3-methylheptanedioic acid (e.g., at a final concentration of 100 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites by adding 80:20 methanol:water pre-chilled to -80°C.
-
Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.
-
Analyze the supernatant for intracellular concentrations of heptanedioyl-CoA and this compound using a targeted LC-MS/MS method.[12][13]
Stable Isotope Tracing of Metabolic Fate
Objective: To trace the metabolic fate of each molecule and identify downstream catabolites.
Methodology:
-
Synthesize or procure ¹³C-labeled heptanedioic acid and 3-methylheptanedioic acid.
-
Culture cells as described above.
-
Incubate the cells with the ¹³C-labeled compounds for a time course determined from the uptake experiment (e.g., 8 hours).
-
Extract intracellular metabolites as described above.
-
Analyze the extracts using untargeted or targeted LC-MS/MS to identify and quantify ¹³C-labeled downstream metabolites, such as acetyl-CoA, propionyl-CoA, succinyl-CoA, and shorter-chain acyl-CoAs.
High-Resolution Respirometry
Objective: To assess the impact of each compound on cellular respiration.
Methodology:
-
Seed cells in a Seahorse XF Cell Culture Microplate.
-
Allow cells to adhere and grow to the desired confluency.
-
Prior to the assay, replace the growth medium with Seahorse XF Base Medium supplemented with the test compounds (heptanedioic acid or 3-methylheptanedioic acid) at various concentrations.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
References
- 1. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of 3-Methylheptanedioyl-CoA
For researchers, scientists, and professionals in drug development, the accurate measurement of metabolic intermediates is paramount. 3-Methylheptanedioyl-CoA is a key intermediate in certain metabolic pathways, and its precise quantification is crucial for understanding disease states and the efficacy of therapeutic interventions. This guide provides a comparative overview of the primary analytical methods used for the measurement of this compound, with a focus on providing actionable experimental data and protocols.
The methodologies discussed herein are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Each method presents a unique set of advantages and challenges in terms of sensitivity, specificity, and throughput.
Quantitative Performance Comparison
The selection of an appropriate analytical method is often dictated by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance metrics for the discussed methods.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assays |
| Limit of Detection (LOD) | Low picomole to femtomole range | Picomole to nanomole range | Picomole to nanomole range |
| Limit of Quantification (LOQ) | Low nanomolar range[1] | Nanomolar to micromolar range | Nanomolar to micromolar range |
| Linearity | Wide dynamic range | Good, but can be limited by derivatization efficiency | Generally narrower linear range |
| Accuracy | High (typically 95-105%) | Moderate to high, dependent on derivatization and extraction | Moderate, can be affected by interfering substances |
| Precision (RSD) | High (<15%) | Moderate (<20%) | Moderate to low (>15%) |
| Specificity | Very high due to MRM transitions | High, but potential for isobaric interference | Variable, depends on enzyme specificity |
| Throughput | High, especially with automated sample preparation | Moderate, limited by derivatization and longer run times | High, suitable for plate-based formats |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for the successful implementation and cross-validation of these analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs.[2][3][4] It involves the separation of the analyte by liquid chromatography followed by detection using tandem mass spectrometry.
Sample Preparation:
-
Homogenization: Tissue or cell samples are homogenized in an ice-cold buffer.
-
Extraction: Proteins are precipitated and the analyte is extracted using a solution of 2.5% to 10% sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[1][2] An internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA, is added during this step to correct for extraction efficiency and matrix effects.[1][5]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the this compound is collected for analysis.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography is typically used for the separation of acyl-CoAs.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.[2][5] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the pantetheine (B1680023) portion.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like acyl-CoAs, a derivatization step is necessary to increase their volatility.
Sample Preparation and Derivatization:
-
Hydrolysis: The thioester bond of the acyl-CoA is hydrolyzed to release the corresponding carboxylic acid (3-methylheptanedioic acid).
-
Extraction: The carboxylic acid is extracted from the aqueous sample using an organic solvent.
-
Derivatization: The carboxylic acid is converted to a more volatile ester, for example, by reaction with a silylating agent (e.g., BSTFA) or by esterification to form a methyl or other alkyl ester.[6]
-
Analysis: The derivatized sample is injected into the GC-MS.
GC-MS Analysis:
-
Separation: A capillary column with a suitable stationary phase is used to separate the derivatized analyte from other components in the sample.
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis or scan mode for qualitative identification.
Enzymatic Assays
Enzymatic assays offer a functional approach to quantification and can be performed in a high-throughput format. These assays rely on the specific conversion of the analyte by an enzyme, leading to a measurable change in a reporter molecule (e.g., NADH, a fluorescent product).[7]
General Assay Principle:
-
Reaction Setup: The sample containing this compound is incubated with a specific enzyme (e.g., a dehydrogenase or hydratase) and any necessary co-factors.
-
Signal Generation: The enzymatic reaction produces a product that can be directly measured or is coupled to a second reaction that generates a chromogenic or fluorogenic signal. For example, the reaction could produce NADH, which can be measured by its absorbance at 340 nm or used in a coupled reaction to produce a fluorescent product.[7]
-
Detection: The change in absorbance or fluorescence is measured using a spectrophotometer or fluorometer.
-
Quantification: The concentration of the analyte is determined by comparison to a standard curve generated with known concentrations of this compound.
Visualizing the Workflow: LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantification of this compound using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
Signaling Pathway Context
To understand the biological relevance of measuring this compound, it is important to consider its position within metabolic pathways. The diagram below illustrates a generalized pathway involving acyl-CoA metabolism.
Caption: Generalized metabolic pathway involving acyl-CoA intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 7. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 3-Methylheptanedioyl-CoA: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of 3-methylheptanedioyl-CoA in biological samples is critical for advancing research in metabolic pathways and drug development. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of various analytical techniques for the analysis of acyl-CoAs, including the projected performance for this compound, is summarized below. Data for comparable medium-chain acyl-CoAs from existing literature is used to provide a representative comparison.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Throughput | Specificity |
| LC-MS/MS | This compound (Projected) | Plasma, Urine, Tissues | ~1-10 fmol | ~5-50 fmol | >90% | High | Very High |
| LC-MS/MS | Short- to Medium-Chain Acyl-CoAs | Cells, Tissues | 1-5 fmol[1] | 10 fmol | 90-111%[1] | High | Very High |
| HPLC-UV | Acetyl-CoA, Coenzyme A | Cells, Tissues, Plasma | ~1 pmol | ~5 pmol | Variable | Medium | Moderate |
| GC-MS | Dicarboxylic Acids (after hydrolysis) | Urine | 2-4 ng/m³ (in air filters) | - | >85% | Medium | High |
Experimental Protocols
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most robust and widely used method for the sensitive and specific quantification of acyl-CoAs.[2]
Sample Preparation:
-
Homogenization: Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 2.5% sulfosalicylic acid (SSA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) to the supernatant.
-
Dilution: Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate) prior to injection.
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][4]
-
MRM Transitions for this compound (Projected):
-
Molecular Formula: C₂₉H₄₈N₇O₁₉P₃S
-
Monoisotopic Mass: 923.199 g/mol
-
Precursor Ion (Q1) [M+H]⁺: m/z 924.2
-
Product Ion (Q3) [M+H-507]⁺: m/z 417.2 (for quantification)
-
Product Ion (Q3): m/z 428.1 (for confirmation, corresponds to the adenosine-5'-diphosphate fragment)[3]
-
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible but less sensitive and specific method compared to LC-MS/MS.[5][6]
Sample Preparation:
-
Similar to the LC-MS/MS protocol, but may require a solid-phase extraction (SPE) step for sample cleanup and concentration to achieve the required sensitivity.
LC Separation:
-
Similar chromatographic conditions as for LC-MS/MS can be used.
UV Detection:
-
Wavelength: Detection is typically performed at 260 nm, the absorbance maximum of the adenine (B156593) base in the CoA molecule.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) of the Corresponding Dicarboxylic Acid
This method does not directly detect the CoA thioester but rather the dicarboxylic acid backbone after hydrolysis. It is a sensitive and specific method for the free acid.
Sample Preparation:
-
Hydrolysis: The biological sample is subjected to alkaline or acidic hydrolysis to cleave the thioester bond of this compound, releasing 3-methylheptanedioic acid.
-
Extraction: The resulting dicarboxylic acid is extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate).
-
Derivatization: The carboxylic acid groups are derivatized (e.g., silylation or esterification) to increase their volatility for GC analysis.
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient is used to separate the derivatized acids.
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan for identification or selected ion monitoring (SIM) for quantification.
Mandatory Visualization
Caption: Experimental workflow for the identification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling Acyl-CoA Metabolism: A Comparative Analysis in Health and Disease
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative levels of specific acyl-CoA molecules in healthy versus diseased tissues. This guide provides an objective comparison supported by experimental data, detailed methodologies, and pathway visualizations to facilitate a deeper understanding of metabolic dysregulation in disease.
Introduction
The analysis of acyl-Coenzyme A (acyl-CoA) levels in various tissues provides a critical window into the metabolic state of an organism. Dysregulation of acyl-CoA metabolism is a hallmark of numerous inherited metabolic disorders and other diseases. While the initial focus of this guide was to compare 3-methylheptanedioyl-CoA levels, an extensive review of the current scientific literature did not yield sufficient quantitative data for a direct comparison of this specific molecule in healthy versus diseased tissues. This indicates that this compound may be a minor or transient metabolic intermediate that does not accumulate to detectable levels in commonly studied diseases, or its role in pathology is yet to be elucidated.
To address the core interest in understanding the alterations of dicarboxylic acyl-CoA metabolism in disease, this guide will instead focus on a well-documented and clinically relevant analogue: suberyl-CoA . The accumulation of suberyl-CoA and its corresponding dicarboxylic acid, suberic acid, is a key diagnostic marker for several fatty acid oxidation disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency . This guide will compare the levels of metabolites related to suberyl-CoA in healthy individuals versus those with MCAD deficiency, providing a clear example of how metabolic profiling can illuminate disease states.
Comparison of Suberic Acid Levels: Healthy vs. MCAD Deficiency
In healthy individuals, the β-oxidation of fatty acids proceeds efficiently, and the generation of dicarboxylic acids, such as suberic acid, is minimal. However, in individuals with MCAD deficiency, the impaired oxidation of medium-chain fatty acids leads to the accumulation of specific acyl-CoAs, which are then metabolized via alternative pathways, including ω-oxidation, resulting in the formation and excretion of dicarboxylic acids.
| Metabolite | Tissue/Fluid | Healthy Control Levels | MCAD Deficiency Levels | Fold Change | Reference |
| Suberic Acid (C8-DC) | Urine | < 5 µmol/mmol creatinine | > 100 µmol/mmol creatinine | > 20-fold | [1][2] |
| Octanoylcarnitine (B1202733) (C8) | Plasma/Blood Spot | < 0.2 µM | > 5 µM | > 25-fold | [3][4] |
| Hexanoylglycine | Urine | Not typically detected | Significantly elevated | - | [4] |
| Suberylglycine | Urine | Not typically detected | Significantly elevated | - | [2] |
Table 1: Comparative levels of key metabolites in healthy individuals versus patients with MCAD deficiency. The data presented are representative values from the literature and can vary based on the individual's metabolic state (e.g., fasting vs. fed).
Experimental Protocols
The quantification of suberic acid and other related metabolites is crucial for the diagnosis and monitoring of MCAD deficiency. The following are detailed methodologies for the key experiments cited.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the detection and quantification of suberic acid and other dicarboxylic acids in urine.
-
Sample Preparation:
-
An internal standard (e.g., 3,3-dimethylglutaric acid) is added to a defined volume of urine.
-
The urine sample is acidified to a pH of 1-2 with hydrochloric acid.
-
Organic acids are extracted from the acidified urine using an organic solvent, typically ethyl acetate (B1210297) or diethyl ether.
-
The organic solvent is evaporated to dryness under a stream of nitrogen.
-
The dried residue is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) esters) by adding a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70-80°C for 30 minutes.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
The organic acids are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds are then introduced into a mass spectrometer for ionization and detection.
-
The mass spectrometer is operated in full-scan or selected-ion monitoring (SIM) mode to identify and quantify the target analytes based on their unique mass spectra and retention times.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This high-throughput method is widely used in newborn screening programs to detect elevated levels of octanoylcarnitine (C8), a key marker for MCAD deficiency.
-
Sample Preparation (from Dried Blood Spots):
-
A 3 mm punch from a dried blood spot on a Guthrie card is placed into a well of a microtiter plate.
-
An extraction solution containing internal standards (isotopically labeled acylcarnitines, e.g., d3-octanoylcarnitine) in methanol (B129727) is added to each well.
-
The plate is agitated for 20-30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness.
-
The residue is reconstituted in a solvent suitable for injection into the mass spectrometer.
-
-
MS/MS Analysis:
-
The sample is introduced into the tandem mass spectrometer via flow injection or liquid chromatography.
-
The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode.
-
A precursor ion scan for m/z 85 is commonly used to detect all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.
-
Quantification is based on the ion intensity of the specific acylcarnitine relative to its corresponding isotopically labeled internal standard.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the diagnostic workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic fate of medium-chain fatty acyl-CoA in health vs. MCAD deficiency.
References
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. familiasga.com [familiasga.com]
Enzyme Inhibitors and Their Impact on 3-Methylglutaconyl-CoA Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various enzyme inhibitors on the levels of 3-methylglutaconyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Understanding how different inhibitors affect this pathway is crucial for research into inborn errors of metabolism, drug development, and toxicology. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the underlying metabolic pathways.
Introduction
The breakdown of leucine is a critical metabolic process, and disruptions in this pathway can lead to the accumulation of toxic intermediates, resulting in severe metabolic disorders known as organic acidurias. One such intermediate is 3-methylglutaconyl-CoA. The accumulation of its de-esterified form, 3-methylglutaconic acid, in urine is a key biomarker for a group of genetic disorders. This guide focuses on the enzymatic steps leading to the formation and conversion of 3-methylglutaconyl-CoA and how specific enzyme inhibitors can modulate the levels of this metabolite.
Leucine Catabolism Pathway and Points of Inhibition
The catabolism of leucine involves a series of enzymatic reactions, primarily occurring within the mitochondria. The pathway begins with the transamination of leucine, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent steps involve dehydrogenation, carboxylation, and hydration to ultimately yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. Enzyme inhibitors can block this pathway at various points, leading to an accumulation of upstream metabolites.
Quantitative Effects of Enzyme Inhibitors
The following table summarizes the known quantitative effects of specific inhibitors on enzymes within the leucine catabolism pathway. The data is primarily derived from in vitro studies.
| Enzyme Target | Inhibitor | Inhibition Constant | Observed Metabolic Effect | Reference |
| Isovaleryl-CoA Dehydrogenase (IVD) | Valproyl-CoA | Ki = 74 ± 4 µM (competitive) | Accumulation of isovaleryl-CoA and its metabolites. | [1][2] |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Valproyl-CoA | IC50 = 1.36 mM | Significantly elevated levels of 3-hydroxyisovaleric acid in urine. | [3][4] |
Comparison of Inhibitor Effects
Currently, the most well-documented inhibitor affecting the upstream pathways of 3-methylglutaconyl-CoA is valproyl-CoA , the active metabolite of the anticonvulsant drug valproic acid.
-
Inhibition of Isovaleryl-CoA Dehydrogenase (IVD): Valproyl-CoA acts as a competitive inhibitor of IVD.[1][2] This inhibition leads to a buildup of isovaleryl-CoA. In a clinical setting, this can manifest as isovaleric acidemia, characterized by elevated levels of isovaleric acid and its conjugates in blood and urine. While this inhibition is upstream of 3-methylglutaconyl-CoA, a significant blockage at this step would likely reduce the flux through the subsequent parts of the pathway, thereby potentially lowering the levels of 3-methylglutaconyl-CoA under normal conditions. However, under conditions of metabolic stress, the accumulation of isovaleryl-CoA can lead to the formation of alternative metabolites.
-
Inhibition of 3-Methylcrotonyl-CoA Carboxylase (MCC): Valproyl-CoA also inhibits MCC, the enzyme immediately preceding the formation of 3-methylglutaconyl-CoA.[3][4] This inhibition is expected to cause an accumulation of 3-methylcrotonyl-CoA. A direct consequence observed in patients treated with valproic acid is a significant increase in the urinary excretion of 3-hydroxyisovaleric acid, a downstream metabolite of 3-methylcrotonyl-CoA.[3] This suggests that the inhibition of MCC by valproyl-CoA is clinically relevant and directly impacts the metabolites in this pathway.
Implications for 3-Methylglutaconyl-CoA Levels:
The inhibition of MCC by valproyl-CoA would directly lead to a decrease in the production of 3-methylglutaconyl-CoA. Therefore, in the presence of this inhibitor, one would expect to see decreased levels of 3-methylglutaconyl-CoA and a concurrent increase in the levels of 3-methylcrotonyl-CoA and its byproducts like 3-hydroxyisovaleric acid.
Experimental Protocols
Measurement of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general framework for the quantification of short- and medium-chain acyl-CoA esters, including isovaleryl-CoA, 3-methylcrotonyl-CoA, and 3-methylglutaconyl-CoA, in biological samples.
1. Sample Preparation:
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen and store at -80°C. Homogenize the frozen tissue in a cold extraction solution (e.g., 10% trichloroacetic acid in water or 2:1:1 methanol (B129727):chloroform:water).
-
Cell Lysates: For cultured cells, wash the cell pellet with cold phosphate-buffered saline (PBS) and lyse the cells using a suitable extraction buffer.
-
Internal Standards: Add a mixture of isotopically labeled acyl-CoA internal standards to the homogenate to correct for extraction efficiency and matrix effects.
-
Protein Precipitation and Extraction: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the protein. The supernatant contains the acyl-CoA esters.
-
Solid-Phase Extraction (SPE): The supernatant can be further purified and concentrated using a C18 SPE cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system (e.g., 5% methanol in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the acyl-CoA esters using a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry (MS): Detect and quantify the acyl-CoA esters using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Measurement of Urinary Organic Acids by GC-MS
This protocol outlines the general steps for the analysis of organic acids, such as 3-hydroxyisovaleric acid and 3-methylglutaconic acid, in urine.
1. Sample Preparation:
-
Urine Collection: Collect a random or 24-hour urine sample.
-
Internal Standard: Add an internal standard (e.g., a non-endogenous dicarboxylic acid) to a known volume of urine.
-
Extraction: Acidify the urine sample and extract the organic acids using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction to ensure complete recovery.
-
Derivatization: Evaporate the combined organic extracts to dryness. The dried residue is then derivatized to increase the volatility of the organic acids for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the organic acids into their trimethylsilyl (B98337) (TMS) esters.
2. GC-MS Analysis:
-
Gas Chromatography (GC): Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The organic acids are separated based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer for detection. The instrument is typically operated in electron ionization (EI) mode. Full scan mode is used for qualitative analysis, and selective ion monitoring (SIM) can be used for targeted quantification. Identification of compounds is based on their retention time and mass spectrum compared to authentic standards.
Conclusion
The study of enzyme inhibitors on the leucine catabolism pathway provides valuable insights into the regulation of this crucial metabolic route and the pathophysiology of related metabolic disorders. Valproyl-CoA has been identified as a significant inhibitor of both isovaleryl-CoA dehydrogenase and 3-methylcrotonyl-CoA carboxylase. Inhibition of the latter is expected to lead to a decrease in 3-methylglutaconyl-CoA levels, accompanied by an increase in its precursor, 3-methylcrotonyl-CoA, and associated metabolites. Further research is needed to identify more specific inhibitors for each enzymatic step in the pathway to allow for a more precise dissection of their individual roles in health and disease. The provided experimental protocols offer a foundation for researchers to quantitatively assess the impact of such inhibitors on the levels of key metabolic intermediates.
References
- 1. Role of isovaleryl-CoA dehydrogenase and short branched-chain acyl-CoA dehydrogenase in the metabolism of valproic acid: implications for the branched-chain amino acid oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 3-methylcrotonyl-CoA carboxylase explains the increased excretion of 3-hydroxyisovaleric acid in valproate-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 3-methylcrotonyl-CoA carboxylase explains the increased excretion of 3-hydroxyisovaleric acid in valproate-treated patients | springermedizin.de [springermedizin.de]
A Comparative Guide to the Analysis of 3-methylheptanedioyl-CoA and Related Acyl-CoAs Across Species
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Analysis of Acyl-CoAs
Direct quantitative comparisons of 3-methylheptanedioyl-CoA across species are currently limited in scientific literature. However, the techniques used for the analysis of other acyl-CoAs are well-established and can be applied to the study of this specific molecule. The table below summarizes the common analytical platforms and the types of acyl-CoAs that have been quantified in various biological samples.
| Analytical Platform | Common Analytes | Sample Matrix | Species Examples | Key Advantages |
| LC-MS/MS | Short-chain, medium-chain, and long-chain acyl-CoAs; dicarboxylic acyl-CoAs | Tissues (liver, heart, muscle), cells, mitochondria | Human, rat, mouse, plants (e.g., Camelina sativa), microalgae | High sensitivity and specificity, allows for the identification and quantification of a wide range of acyl-CoAs, including low-abundance species.[1] |
| HPLC with UV detection | Abundant short-chain and long-chain acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA, palmitoyl-CoA) | Tissues, cell extracts | Various | Robust and widely available, suitable for quantifying more abundant acyl-CoA species.[1][2] |
| HPLC with fluorescence detection | Derivatized acyl-CoAs | Tissues, cell extracts | Various | Increased sensitivity compared to UV detection for certain acyl-CoAs after derivatization.[1] |
| Enzyme assays | Specific acyl-CoAs for which a specific enzyme is known (e.g., acetyl-CoA, HMG-CoA) | Tissues, cell extracts | Human, rat | High specificity for the target molecule.[2][3] |
| Radioenzyme assays | Specific acyl-CoAs using radiolabeled substrates | Tissues, cell extracts | Rat | High sensitivity.[4] |
Experimental Protocols
The quantification of acyl-CoAs from biological samples requires specific extraction and analysis procedures due to their low abundance and chemical lability.[1] Below are detailed methodologies for the key experiments.
1. Acyl-CoA Extraction
-
Objective: To efficiently extract a broad range of acyl-CoAs from biological matrices while minimizing degradation.
-
Procedure:
-
Homogenize frozen tissue or cell pellets in a cold solvent mixture, typically containing an organic solvent (e.g., 2-propanol, acetonitrile) and an aqueous buffer (e.g., potassium phosphate (B84403) buffer) with a pH of around 7.
-
Include internal standards (e.g., stable isotope-labeled acyl-CoAs) in the extraction solvent for accurate quantification.
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Dry the final extract under a stream of nitrogen and reconstitute in a solvent compatible with the analytical platform.
-
2. Quantification by LC-MS/MS
-
Objective: To separate, identify, and quantify individual acyl-CoA species with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.
-
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted extract onto a C18 reversed-phase column.
-
Use a gradient elution with two mobile phases:
-
Mobile Phase A: An aqueous solution with a weak acid (e.g., formic acid or acetic acid) to improve ionization.
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol (B129727) with a weak acid.
-
-
The gradient is programmed to separate acyl-CoAs based on their chain length and polarity.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
For each acyl-CoA, a specific precursor ion (the molecular ion) and a product ion (a characteristic fragment) are monitored. The fragmentation of the phosphopantetheine moiety of coenzyme A provides a common diagnostic fragment.
-
Quantify the target acyl-CoA by comparing the peak area of its specific transition to that of the internal standard.
-
-
Mandatory Visualization
Metabolic Pathway of Branched-Chain Acyl-CoA Metabolism
The metabolism of this compound is likely linked to the degradation of branched-chain fatty acids or amino acids. The following diagram illustrates a generalized pathway for branched-chain fatty acid oxidation, which can lead to the formation of various dicarboxylic acyl-CoAs.
Caption: Generalized metabolic pathway for branched-chain fatty acid oxidation.
Experimental Workflow for Acyl-CoA Quantification
The diagram below outlines the typical workflow for the quantitative analysis of acyl-CoAs from biological samples using LC-MS/MS.
Caption: Experimental workflow for acyl-CoA quantification by LC-MS/MS.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9458491B2 - Method and reagent for measuring mevalonic acid, 3-hydroxymethylglutaryl coenzyme A, and coenzyme A - Google Patents [patents.google.com]
- 4. Assay of 3-hydroxy-3-methylglutaryl CoA reductase activity using anionic-exchange column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Signaling Role of 3-Methylheptanedioyl-CoA Remains Undefined
Despite a comprehensive search of available scientific literature, the specific role of 3-methylheptanedioyl-CoA in any cellular signaling pathway remains uncharacterized. As a result, a detailed comparison guide with supporting experimental data and validated methodologies concerning its signaling function cannot be constructed at this time.
Our investigation into the existing body of research revealed no studies that specifically validate or even propose a signaling function for this compound. The scientific discourse on acyl-CoA molecules in signaling is vibrant, with extensive research on key players like acetyl-CoA and long-chain fatty acyl-CoAs. However, this compound is not mentioned in these contexts.
Information on the parent molecule, 3-methylheptanedioic acid, is also sparse and primarily confined to chemical databases and studies of organic chemical reactions, such as the Dieckmann cyclization. There is a lack of research on its metabolism, biosynthesis, or degradation in a biological system, which would be foundational for understanding any potential role in cellular processes, including signaling. Similarly, searches for metabolic disorders related to this molecule, which can often illuminate the function of specific metabolites, yielded no relevant results.
The broader topic of branched-chain dicarboxylic acid metabolism is an active area of research, but specific details on the metabolism and function of 3-methylheptanedioic acid or its CoA derivative are absent from the current scientific record.
Based on the current state of scientific knowledge, it is not possible to provide a comparison guide, quantitative data, experimental protocols, or signaling pathway diagrams for the role of this compound. The absence of any published research on this specific topic makes it impossible to fulfill the user's request for a detailed and data-supported guide. This highlights a potential gap in the understanding of lipid metabolism and cellular signaling that future research may address.
Navigating the Metabolic Maze: A Comparative Guide to 3-Methylheptanedioyl-CoA Profiling
For researchers, scientists, and drug development professionals, understanding the nuanced fluctuations of metabolites is paramount to unraveling complex biological processes and identifying novel therapeutic targets. This guide offers a comparative analysis of methodologies for the study of 3-methylheptanedioyl-CoA, a dicarboxylic acyl-coenzyme A derivative, providing a framework for its investigation in comparative metabolomics.
While direct comparative studies on this compound are emerging, this guide synthesizes established analytical principles for analogous long-chain acyl-CoAs to provide a robust starting point for its quantification and pathway analysis.
Quantitative Data at a Glance: A Comparative Look at Acyl-CoA Quantification
The accurate quantification of acyl-CoA species is critical for discerning subtle metabolic shifts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering high sensitivity and specificity. The performance of an LC-MS/MS method is heavily influenced by the chosen sample extraction and chromatographic strategy. Below is a hypothetical comparison of anticipated performance metrics for different analytical approaches tailored for dicarboxylic acyl-CoAs like this compound, based on data from similar long-chain acyl-CoAs.
| Analytical Approach | Key Strengths | Key Limitations | Anticipated Recovery (%) | Anticipated Limit of Detection (LOD) (pmol) |
| Solvent Precipitation (e.g., Acetonitrile/Methanol) | Simple, rapid, and provides good recovery for a broad range of acyl-CoAs. | Potential for ion suppression from co-extracted matrix components. Lower recovery for very long-chain or more polar species. | 70-85 | 0.1 - 1.0 |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, significantly reducing matrix effects and improving signal-to-noise. High and reproducible recovery. | More time-consuming and requires method development for optimal sorbent and solvent selection. | 85-95 | 0.05 - 0.5 |
| Immunoaffinity Purification | Highly specific for a target acyl-CoA or a class of related structures, offering the cleanest extracts. | Dependent on antibody availability and specificity. May not be suitable for untargeted or broad-spectrum profiling. | >95 | <0.05 |
Dissecting the Methodology: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable comparative metabolomics. Here, we outline a comprehensive workflow for the analysis of this compound, drawing from established methods for long-chain acyl-CoA profiling.
Protocol 1: Acyl-CoA Extraction from Tissues or Cells
This protocol describes a robust method for the extraction of acyl-CoAs using a combination of solvent precipitation and solid-phase extraction for sample cleanup.
Materials:
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)
-
Elution Solvent: 2-Propanol
-
Reconstitution Solvent: 50% Methanol in water with 5 mM ammonium (B1175870) acetate (B1210297)
Procedure:
-
Homogenization: Homogenize frozen tissue samples (~50-100 mg) or cell pellets in a glass homogenizer with 1 mL of cold homogenization buffer.
-
Solvent Addition: Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general liquid chromatography-tandem mass spectrometry method for the separation and detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation from other acyl-CoA species.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion (Q1): The theoretical m/z of protonated this compound.
-
Product Ions (Q3): Characteristic fragment ions of this compound.
Visualizing the Science: Workflows and Pathways
Diagrams are indispensable for illustrating complex biological and experimental processes. The following visualizations, created using the DOT language, depict a typical experimental workflow and a plausible metabolic pathway for this compound.
A Comparative Guide to Analytical Methods for 3-methylheptanedioyl-CoA Detection
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate detection and quantification of specific acyl-CoA thioesters are paramount. 3-methylheptanedioyl-CoA, a likely intermediate in the metabolism of branched-chain fatty acids, presents a unique analytical challenge due to its low endogenous abundance and complex biological matrix. This guide provides an objective comparison of prevalent analytical methods for its detection, supported by experimental data and detailed protocols to aid in methodology selection and implementation.
The primary methods for the quantification of acyl-CoA species are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and various enzymatic assays. LC-MS/MS has emerged as the most robust and widely used technique due to its high sensitivity and specificity.[1][2]
Quantitative Performance Data
The selection of an analytical method often depends on the required sensitivity, throughput, and specificity. The following table summarizes the quantitative performance of LC-MS/MS, GC-MS, and enzymatic assays based on data for structurally similar acyl-CoAs.
| Parameter | LC-MS/MS | GC-MS (for related derivatives) | Enzymatic Assays |
| Analyte Form | Direct detection of this compound | Indirect (requires derivatization to a volatile compound, e.g., acyloxylactones)[3] | Indirect (measures total CoA or enzyme activity)[4] |
| Specificity | Very High (based on parent/fragment ion pair) | High (based on mass spectrum) | Low to Moderate (often class-specific) |
| Sensitivity (LLOQ) | Low nanomolar to sub-picomole range[5][6][7] | Sub-nanomolar range for acylcarnitines[3] | Picomole level[8] |
| Throughput | Moderate to High | Low to Moderate | High (plate-based formats available)[9] |
| Quantitative Accuracy | High (with stable isotope-labeled internal standard) | High (with stable isotope-labeled internal standard)[3] | Moderate (susceptible to interferences) |
| Matrix Effect | Can be significant; requires careful optimization[1] | Moderate; requires extensive sample cleanup[3] | High (biological samples can interfere with optical measurements) |
Detailed Experimental Protocols
LC-MS/MS Protocol for this compound
This protocol is adapted from established methods for short- and medium-chain acyl-CoAs and provides a robust framework for quantification.[6][7][10]
a. Sample Preparation (Protein Precipitation)
-
Homogenization: For tissues, weigh and homogenize the sample on ice. For cultured cells, wash the cell pellet with ice-cold PBS.
-
Extraction: To 100 µL of homogenate or cell suspension, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., Heptadecanoyl-CoA). An alternative is to use 5-10% sulfosalicylic acid (SSA) for precipitation.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).
b. Chromatographic Conditions
-
LC System: Agilent 1100 binary pump HPLC system or equivalent.[6]
-
Column: Luna® C18(2) 100 Å (100 x 2 mm, 3 µm) with a C18 guard column.[6]
-
Mobile Phase A: 10 mM ammonium acetate, pH 6.8.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B
-
15-22 min: Hold at 100% B
-
22-23 min: 100% to 20% B
-
23-30 min: Hold at 20% B[6]
-
-
Injection Volume: 10-30 µL.[6]
c. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Micro).[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
Key Parameters:
-
MRM Transition: For most acyl-CoAs, the most abundant fragment ion results from the neutral loss of the phosphorylated ADP moiety (507 Da).[6] The specific precursor ion for this compound must be determined, followed by optimization of the fragment ion transition.
-
Precursor Ion (Q1): [M+H]+
-
Product Ion (Q3): [M+H - 507]+
-
GC-MS Protocol (Conceptual for Derivatives)
Direct analysis of acyl-CoAs by GC-MS is not feasible due to their low volatility. However, analysis can be performed on derivatives. A method developed for acylcarnitines, which are structurally related, involves transformation into acyloxylactones for GC-CI-MS analysis.[3] This approach would require significant methods development to adapt for this compound.
Enzymatic Assay Protocol (General Principle)
Enzymatic assays for acyl-CoAs typically rely on the measurement of CoA released during an enzymatic reaction using a chromogenic reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product measured at 412 nm.[4][9]
-
Sample Preparation: Prepare a protein-free extract as described in the LC-MS/MS protocol.
-
Reaction Mixture: In a 96-well plate, combine the sample extract, a suitable buffer (e.g., pH 7.4), and a specific acyl-CoA thioesterase that can hydrolyze this compound.
-
Initiation: Start the reaction by adding the enzyme.
-
Detection: After a set incubation time at 37°C, add DTNB solution to the mixture. To stop the enzymatic reaction, the DTNB solution can be supplemented with a denaturing agent like 6 M Guanidine-HCl.[9]
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Quantification: Determine the concentration by comparing the absorbance to a standard curve generated with known concentrations of free CoA.
Biochemical Pathway and Analytical Workflow
To provide context for the analysis, understanding the metabolic origin of this compound is crucial. It is an intermediate in the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids.[11] The pathway begins with the activation of the fatty acid to its CoA-ester, followed by a series of enzymatic steps.
Caption: Alpha-oxidation pathway for 3-methyl-branched fatty acids.
The general workflow for analyzing this compound, particularly using the recommended LC-MS/MS method, involves several key stages from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genotic.com [genotic.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of 3-Methylheptanedioyl-CoA and Other Dicarboxylic Acyl-CoAs in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of 3-methylheptanedioyl-CoA with other dicarboxylic acyl-CoAs, focusing on their roles and processing in metabolic pathways. Due to the limited direct experimental data on this compound, this comparison is based on established principles of dicarboxylic acid metabolism and the known substrate specificities of the enzymes involved in their degradation.
Introduction to Dicarboxylic Acyl-CoAs
Dicarboxylic acids (DCAs) are organic molecules with two carboxylic acid groups. In metabolism, they are typically formed through the omega-oxidation of monocarboxylic fatty acids and are primarily catabolized via the β-oxidation pathway in both peroxisomes and mitochondria. This process is crucial for energy homeostasis, especially under conditions of high fatty acid influx. The metabolism of dicarboxylic acyl-CoAs, the activated form of DCAs, is of significant interest in the study of various metabolic disorders, where dicarboxylic aciduria is a common clinical finding.
Metabolic Pathway of Dicarboxylic Acyl-CoAs
The degradation of dicarboxylic acyl-CoAs follows a pathway analogous to the β-oxidation of fatty acids, involving a cycle of four enzymatic reactions: dehydrogenation, hydration, further dehydrogenation, and thiolytic cleavage. This process results in the sequential removal of two-carbon units as acetyl-CoA, and for odd-chain dicarboxylic acids, the final product is succinyl-CoA, which can enter the citric acid cycle.
Caption: General metabolic pathway for dicarboxylic acyl-CoAs.
Functional Comparison of this compound with Other Dicarboxylic Acyl-CoAs
The presence of a methyl group on the carbon chain of a dicarboxylic acid can significantly influence its metabolism. The position of the methyl group is critical in determining which enzymes can process the molecule and whether the standard β-oxidation pathway can proceed. For this compound, the methyl group is at an odd-numbered carbon (C3), which poses a challenge for the β-oxidation machinery.
Predicted Metabolism of this compound
The metabolism of this compound is expected to be handled by the peroxisomal and mitochondrial β-oxidation pathways that process branched-chain fatty acids. The initial steps would likely involve the same classes of enzymes as for straight-chain dicarboxylic acids, but with different substrate specificities.
Table 1: Predicted Enzymatic Processing of this compound vs. Heptanedioyl-CoA
| Step | Enzyme | Substrate: Heptanedioyl-CoA (C7) | Substrate: this compound (C8 skeleton) | Expected Outcome |
| Activation | Acyl-CoA Synthetase | Efficiently activated to Heptanedioyl-CoA. | Expected to be activated, though potentially at a slower rate due to steric hindrance. | Formation of the respective acyl-CoA esters. |
| 1. Dehydrogenation | Acyl-CoA Oxidase (Peroxisome) / Acyl-CoA Dehydrogenase (Mitochondrion) | Readily dehydrogenated. | The 3-methyl group may hinder binding to enzymes specific for straight chains. Enzymes for branched-chain acyl-CoAs would be required. | Formation of a double bond between C2 and C3. |
| 2. Hydration | Enoyl-CoA Hydratase | Standard hydration reaction. | The methyl group at C3 of the initial substrate would be at C2 of the enoyl-CoA intermediate, potentially blocking hydration by some hydratases. | Addition of a water molecule across the double bond. |
| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | Standard dehydrogenation. | The methyl group on the resulting 3-hydroxyacyl-CoA could affect enzyme binding and activity. | Oxidation of the hydroxyl group to a keto group. |
| 4. Thiolysis | Thiolase | Cleavage to produce acetyl-CoA and pimeloyl-CoA. | The presence of a methyl group on the 3-ketoacyl-CoA may require a specific thiolase. | Release of acetyl-CoA and a chain-shortened, methylated dicarboxylic acyl-CoA. |
Comparative Enzyme Kinetics (Predicted)
Direct kinetic data for this compound are not available. However, based on studies with other branched-chain acyl-CoAs, we can predict how the methyl group might affect the kinetic parameters (Km and Vmax) of the β-oxidation enzymes compared to a straight-chain analogue like heptanedioyl-CoA or octanedioyl-CoA.
Table 2: Predicted Comparative Kinetic Parameters
| Enzyme | Substrate | Predicted Km | Predicted Vmax | Rationale |
| Acyl-CoA Dehydrogenase | Heptanedioyl-CoA | Lower | Higher | Optimal fit in the active site of medium-chain specific dehydrogenases. |
| This compound | Higher | Lower | Steric hindrance from the methyl group may reduce binding affinity and catalytic efficiency. | |
| Enoyl-CoA Hydratase | 2-Heptenoyl-CoA | Lower | Higher | Unbranched substrate allows for efficient hydration. |
| 2-Methyl-2-heptenoyl-CoA | Higher | Lower | The methyl group at the double bond can significantly impede the hydration reaction. | |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyheptanoyl-CoA | Lower | Higher | Unbranched substrate is preferred by many isoforms. |
| 3-Hydroxy-3-methylheptanoyl-CoA | Higher | Significantly Lower | The methyl group at the hydroxyl-bearing carbon would likely be a major steric block for the enzyme. |
Experimental Protocols
To empirically determine the functional characteristics of this compound, a series of in vitro enzyme assays would be required.
General Experimental Workflow
Caption: Workflow for comparative functional analysis.
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay
This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6) containing a specific concentration of the acyl-CoA substrate (e.g., this compound or heptanedioyl-CoA), an electron transfer flavoprotein (ETF), and DCPIP.
-
Initiation: Start the reaction by adding the purified acyl-CoA dehydrogenase.
-
Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of reaction from the change in absorbance and determine Km and Vmax by varying the substrate concentration.
Protocol 2: Enoyl-CoA Hydratase Activity Assay
This assay measures the increase in absorbance at 263 nm due to the formation of the enoyl-CoA product from the 3-hydroxyacyl-CoA substrate (reverse reaction).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a specific concentration of the 3-hydroxyacyl-CoA substrate.
-
Initiation: Start the reaction by adding the purified enoyl-CoA hydratase.
-
Measurement: Monitor the increase in absorbance at 263 nm as the enoyl-CoA is formed.
-
Calculation: Determine the kinetic parameters from the rate of reaction at different substrate concentrations.
Logical Relationship of Metabolic Fates
The presence of a methyl group on this compound is predicted to slow down its catabolism and potentially lead to the accumulation of specific metabolic intermediates compared to its straight-chain counterparts.
Caption: Predicted metabolic fates of different dicarboxylic acyl-CoAs.
Conclusion
While direct experimental evidence for the metabolism of this compound is scarce, a functional comparison can be inferred from the known properties of the enzymes involved in dicarboxylic acid β-oxidation. The presence of a methyl group at the C3 position is expected to significantly impact the efficiency of its catabolism compared to straight-chain dicarboxylic acyl-CoAs like heptanedioyl-CoA. This is predicted to result in a slower rate of degradation and the potential for the accumulation of methylated intermediates. Further experimental validation using the outlined protocols is necessary to confirm these predictions and to fully elucidate the metabolic role of this compound. This understanding is critical for diagnosing and developing potential therapeutic strategies for metabolic disorders involving abnormal fatty acid oxidation.
comparative analysis of 3-methylheptanedioyl-CoA in different subcellular compartments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-methylheptanedioyl-CoA, a dicarboxylic acid intermediate, across different subcellular compartments. Due to a lack of direct experimental data for this specific molecule, this guide synthesizes information from related metabolic pathways, namely the oxidation of dicarboxylic acids and branched-chain fatty acids, to present a scientifically grounded, albeit hypothetical, comparison.
Introduction to this compound Metabolism
This compound is a C8 dicarboxylic acid with a methyl group at the 3-position. Its structure suggests it is an intermediate in the breakdown of more complex lipids, likely originating from dietary sources or the catabolism of larger endogenous molecules. The metabolism of such acyl-CoA derivatives is crucial for cellular energy homeostasis, and its dysregulation can be indicative of metabolic disorders. The primary sites for the oxidation of fatty acids and their derivatives are the mitochondria and peroxisomes.[1] This guide will explore the putative roles and relative abundance of this compound in these key subcellular compartments.
Predicted Subcellular Distribution and Metabolism
Based on the known functions of subcellular organelles, the metabolism of this compound is likely partitioned between mitochondria and peroxisomes. Peroxisomes are known to handle the initial oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2][3] Mitochondria are the primary site for the β-oxidation of short- and medium-chain fatty acids to generate acetyl-CoA for the Krebs cycle.[4][5]
Therefore, it is plausible that the initial breakdown of a larger precursor molecule to this compound occurs in the peroxisomes. This intermediate may then be transported to the mitochondria for complete oxidation.
Hypothetical Quantitative Distribution
The following table presents a hypothetical relative abundance of this compound and key enzymes involved in its metabolism across different subcellular compartments. These values are estimations based on the established roles of these organelles in fatty acid metabolism and should be interpreted with caution pending direct experimental verification.
| Analyte | Mitochondria | Peroxisomes | Cytosol | Endoplasmic Reticulum |
| This compound | +++ | ++ | + | + |
| Acyl-CoA Dehydrogenase (Medium-Chain) | +++ | + | - | - |
| Enoyl-CoA Hydratase | +++ | ++ | - | - |
| 3-Hydroxyacyl-CoA Dehydrogenase | +++ | ++ | - | - |
| β-Ketothiolase | +++ | ++ | - | - |
| Carnitine Acyltransferase | +++ | + | + | + |
Legend: +++ High Abundance, ++ Moderate Abundance, + Low Abundance, - Not Typically Found
Experimental Protocols
To empirically determine the subcellular distribution and metabolism of this compound, a combination of subcellular fractionation and sensitive analytical techniques would be required.
Subcellular Fractionation
Objective: To isolate distinct and pure subcellular fractions (mitochondria, peroxisomes, cytosol, and endoplasmic reticulum) from a cellular or tissue sample.
Methodology:
-
Cell Lysis: Homogenize cultured cells or tissue samples in an isotonic buffer (e.g., containing sucrose (B13894), MOPS, and EGTA) using a Dounce homogenizer with a loose-fitting pestle to gently disrupt the plasma membrane while leaving organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondrial fraction.
-
The resulting supernatant can be further centrifuged at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing endoplasmic reticulum). The final supernatant represents the cytosolic fraction.
-
-
Peroxisome Enrichment: The peroxisomal fraction can be further enriched from the mitochondrial pellet or the post-nuclear supernatant using a density gradient centrifugation method (e.g., with a Percoll or sucrose gradient).
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting for marker proteins specific to each compartment (e.g., Cytochrome C for mitochondria, Catalase for peroxisomes, Calnexin for endoplasmic reticulum, and GAPDH for cytosol).
Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in each subcellular fraction.
Methodology:
-
Acyl-CoA Extraction:
-
To the isolated subcellular fractions, add a cold extraction solution (e.g., 2:1:1 acetonitrile (B52724):methanol:water with an internal standard).
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the protein debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the extracted samples using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Use a C18 column with a gradient elution profile of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid) to separate this compound from other acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the this compound precursor ion to a specific product ion.
-
Quantification: Create a standard curve using a pure standard of this compound to determine its absolute concentration in each fraction. Normalize the concentration to the protein content of each fraction. A stable isotope-labeled internal standard, such as ¹³C-labeled this compound, should be used to correct for extraction efficiency and matrix effects.[6]
-
Visualizing the Predicted Metabolic Pathway
The following diagrams illustrate the hypothetical metabolic pathway of this compound and the experimental workflow for its analysis.
Caption: Predicted metabolic fate of this compound.
Caption: Workflow for subcellular quantification.
Conclusion
While direct experimental evidence for the subcellular distribution of this compound is currently lacking, a comparative analysis based on the known principles of fatty acid metabolism provides a strong foundation for future research. The proposed methodologies offer a clear path for the empirical determination of its concentration and metabolic fate within different subcellular compartments. Such studies will be invaluable for understanding its physiological role and its potential as a biomarker in various metabolic diseases. Researchers in drug development may find this information useful for identifying novel targets within specific cellular compartments related to lipid metabolism.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Methylheptanedioyl-CoA: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. The following are general safety measures based on the handling of similar chemical compounds.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. Additional protective clothing may be necessary based on the scale of work.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety showers and eye wash stations are readily accessible.
Quantitative Safety Data Summary
In the absence of specific data for 3-methylheptanedioyl-CoA, the following table summarizes general safety information for related chemical structures and acyl-CoA compounds. This information should be used to inform a conservative risk assessment.
| Parameter | General Information for Related Compounds | Source |
| Physical State | Likely a solid or liquid at room temperature. | General Chemical Knowledge |
| Health Hazards | Potential for skin and eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated. | [1] |
| Environmental Hazards | The environmental impact is not fully known. As a precaution, it should be treated as potentially harmful to aquatic life. Avoid release to the environment. | |
| Reactivity | Generally stable under normal laboratory conditions. Avoid strong oxidizing agents. | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general, step-by-step guide:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Use a chemically resistant container that is compatible with the compound.
-
Keep the container closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area.
-
-
Waste Collection and Removal:
-
Follow your institution's established procedures for chemical waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a collection with the EHS department.
-
Ensure all labeling is accurate and complete, including the full chemical name and any known hazard information.
-
Experimental Protocols and Considerations
While this document focuses on disposal, it's important to note that the principles of safe handling extend to all experimental uses of this compound. Acyl-CoA compounds are central to many metabolic pathways, including fatty acid metabolism and the citric acid cycle.[2][3][4] Any experimental protocol should be designed to minimize waste generation and potential exposure.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the Graphviz (DOT language).
References
Personal protective equipment for handling 3-methylheptanedioyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-methylheptanedioyl-CoA. The following procedures are based on best practices for handling similar acyl-CoA compounds and chemicals with comparable structures.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Irritation: May cause serious eye irritation or damage.[2]
-
Respiratory Tract Irritation: May cause drowsiness or dizziness if inhaled.[1]
-
Flammability: Similar short-chain alkanes can be flammable.[1]
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against potential splashes. A face shield may be necessary for larger quantities.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's chemical resistance guide. Double gloving may be appropriate.[4][6] |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat that closes in the back is required to protect against spills.[7] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.[7] |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the foot are required in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated work area and ensure it is clean and uncluttered.
-
Have an emergency eyewash station and safety shower readily accessible.[8]
-
Prepare all necessary equipment and reagents before handling the compound.
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all handling of this compound, especially weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Use caution to avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][8]
-
Avoid creating dust or aerosols. If the compound is a solid, handle it gently. If it is in solution, avoid splashing.
-
Keep the container tightly closed when not in use to prevent evaporation and contamination.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store in a tightly sealed container, clearly labeled with the chemical name and any hazard warnings.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Collection:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be considered chemical waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed waste containers.
-
Do not mix with other incompatible waste streams.
Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Complete all required waste disposal forms accurately.
-
Arrange for a scheduled pickup of the chemical waste by authorized personnel.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. americanchemistry.com [americanchemistry.com]
- 4. epa.gov [epa.gov]
- 5. Nurse Aide Increased Infection Control [apps.hhs.texas.gov]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
